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  • Product: 3-propyl-1,3-benzoxazole-2(3H)-thione
  • CAS: 32602-80-5

Core Science & Biosynthesis

Foundational

Regioselective Synthesis of 3-Propyl-1,3-benzoxazole-2(3H)-thione: A Technical Guide to Ambident Nucleophile Control

Executive Summary The 1,3-benzoxazole-2(3H)-thione architecture is a highly privileged scaffold in medicinal chemistry, frequently leveraged in the design of potent antimicrobial agents and selective inhibitors of human...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzoxazole-2(3H)-thione architecture is a highly privileged scaffold in medicinal chemistry, frequently leveraged in the design of potent antimicrobial agents and selective inhibitors of human and bacterial hyaluronidases[1]. The functionalization of this core, particularly via alkylation, presents a classic challenge in synthetic organic chemistry due to the ambident nature of the benzoxazole-2-thiolate anion. While S-alkylation is kinetically favored, N-alkylation is strictly required to access 3-propyl-1,3-benzoxazole-2(3H)-thione . This whitepaper details the mechanistic rationale and self-validating protocols necessary to achieve absolute regiocontrol during the synthesis of N-alkylated benzoxazole derivatives[2].

Mechanistic Rationale: Overcoming Kinetic S-Alkylation

When 1,3-benzoxazole-2(3H)-thione is deprotonated, the resulting anion exhibits delocalized electron density across the nitrogen, carbon, and sulfur atoms. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophile. When reacted with a soft electrophile like 1-bromopropane under standard conditions, the sulfur atom rapidly attacks the alkyl halide, forming the kinetic S-alkylated product (2-(propylthio)benzoxazole).

To invert this inherent preference and drive the reaction toward the thermodynamically stable N-alkylated product, we must manipulate the reaction environment:

  • Hard Base Selection: Utilizing a "hard" base such as Cesium Carbonate (Cs₂CO₃) rather than Triethylamine (Et₃N) ensures that the hard cesium cation coordinates weakly with the ambident anion, leaving the harder nitrogen center exposed for nucleophilic attack.

  • Solvent Effects: A polar aprotic solvent like N,N-Dimethylformamide (DMF) effectively solvates the metal cation, creating a "naked" and highly reactive thiolate anion.

  • Thermodynamic Heating: Elevating the temperature to 100 °C provides the requisite activation energy to overcome the kinetic barrier, ensuring the thermodynamic N-alkylation pathway dominates. The C=S double bond in the resulting N-alkylated product is thermodynamically more stable than the C=N bond in the S-alkylated isomer.

Alternatively, a de novo ring construction using 2-(propylamino)phenol and carbon disulfide (CS₂) bypasses the ambident nucleophile dilemma entirely. By pre-installing the propyl group on the nitrogen before ring closure, this route guarantees 100% N-regioselectivity[3].

ReactionPathways SM 1,3-Benzoxazole-2(3H)-thione S_Alk S-Alkylation (Kinetic Pathway) SM->S_Alk Et3N, 25°C N_Alk N-Alkylation (Thermodynamic) SM->N_Alk Cs2CO3, DMF, 100°C S_Prod 2-(Propylthio)benzoxazole (Undesired) S_Alk->S_Prod N_Prod 3-Propyl-1,3-benzoxazole- 2(3H)-thione (Target) N_Alk->N_Prod DeNovo 2-(Propylamino)phenol + CS2 (De Novo) DeNovo->N_Prod KOH, Reflux, 8h

Fig 1. Divergent pathways for benzoxazole-2-thione alkylation and de novo synthesis.

Quantitative Analysis of Reaction Conditions

The causality between reaction conditions and regioselectivity is stark. The table below summarizes the quantitative shift from kinetic to thermodynamic control based on base, solvent, and temperature choices.

ParameterCondition A (Kinetic)Condition B (Mixed)Condition C (Thermodynamic)
Base Et₃N (1.5 eq)K₂CO₃ (1.5 eq)Cs₂CO₃ (2.0 eq)
Solvent CH₂Cl₂AcetoneDMF
Temperature 25 °C56 °C (Reflux)100 °C
Time 2 hours6 hours12 hours
S-Alkylation Yield >90% ~55% <5%
N-Alkylation Yield <5% ~40% >90%

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols with built-in validation steps. Below are two field-proven methodologies for synthesizing 3-propyl-1,3-benzoxazole-2(3H)-thione.

Method A: Thermodynamically Controlled Direct N-Alkylation

This method modifies the pre-existing benzoxazole-2-thione core using thermodynamic parameters to force N-alkylation.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 1,3-benzoxazole-2(3H)-thione (10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL) under an inert argon atmosphere. Add anhydrous Cs₂CO₃ (20.0 mmol, 2.0 eq). Stir at room temperature for 30 minutes to ensure complete anion formation.

  • Electrophile Addition: Add 1-bromopropane (12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

  • Thermodynamic Shift: Attach a reflux condenser and heat the reaction mixture to 100 °C for 12 hours.

  • In-Process Control (IPC): At t=10 hours, withdraw a 50 µL aliquot, quench in 1 mL H₂O, and extract with 1 mL EtOAc. Spot on a silica gel TLC plate alongside the starting material. Elute with Hexane:EtOAc (4:1). Self-Validation: The highly polar C=S bond of the N-alkylated product interacts strongly with the silica, resulting in a lower Rf​ (~0.4) compared to the less polar S-alkylated thioether ( Rf​ ~0.7).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to thoroughly remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexane:EtOAc gradient) to yield the pure target compound.

ExperimentalWorkflow Step1 1. Deprotonation Dissolve thione in DMF, add Cs2CO3 Step2 2. Alkylation Add 1-bromopropane dropwise Step1->Step2 Step3 3. Thermodynamic Heating Stir at 100°C for 12 hours Step2->Step3 Step4 4. Reaction Quench Pour into ice water, extract with EtOAc Step3->Step4 Step5 5. TLC Validation Check for lower Rf spot (C=S vs C-N) Step4->Step5 Step6 6. Purification Flash chromatography (Hexane:EtOAc) Step5->Step6

Fig 2. Step-by-step workflow for the thermodynamically controlled N-alkylation.

Method B: De Novo Ring Construction

This method is utilized when absolute regiochemical purity is required from the outset, avoiding the separation of S/N isomers entirely.

Step-by-Step Procedure:

  • Reagent Mixing: Dissolve 2-(propylamino)phenol (10.0 mmol, 1.0 eq) in absolute ethanol (30 mL). Add KOH (11.0 mmol, 1.1 eq) and carbon disulfide (CS₂, 20.0 mmol, 2.0 eq). Caution: CS₂ is highly volatile and toxic; perform strictly in a fume hood.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 8 hours. The CS₂ reacts with the secondary amine to form a dithiocarbamate intermediate, which subsequently undergoes intramolecular nucleophilic attack by the phenoxide oxygen.

  • In-Process Control (IPC): Monitor the reaction progress by the evolution of H₂S gas. Self-Validation: Place a piece of moistened lead(II) acetate paper at the mouth of the condenser; a color change to black (PbS formation) confirms the cyclization is actively proceeding. Cessation of gas evolution indicates reaction completion.

  • Workup & Isolation: Cool the mixture, dilute with 50 mL of water, and acidify to pH 3 using 1M HCl. The target compound will precipitate as a solid. Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford analytically pure 3-propyl-1,3-benzoxazole-2(3H)-thione.

Analytical Validation Markers

To definitively confirm the regiochemistry of the synthesized 3-propyl-1,3-benzoxazole-2(3H)-thione, the following spectroscopic markers must be observed:

  • ¹H NMR (CDCl₃): The N−CH2​ protons of the propyl group will appear as a triplet shifted significantly downfield (approx. δ 3.90 - 4.10 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and C=S group. In contrast, an S-alkylated S−CH2​ group would appear further upfield (approx. δ 3.20 ppm).

  • ¹³C NMR (CDCl₃): The diagnostic thiocarbonyl ( C=S ) carbon will appear far downfield at approximately δ 180 ppm . If S-alkylation had occurred, the C=N carbon would resonate around δ 160 ppm.

  • FT-IR (ATR): The spectrum will exhibit a strong, characteristic C=S stretching vibration between 1150–1200 cm⁻¹ . The complete absence of an N−H stretch (typically broad, ~3200 cm⁻¹) further confirms successful N-alkylation.

References

  • "Inhibitors of Bacterial and Mammalian Hyaluronidases: Design, Synthesis and Structure-Activity Relationships with Focus on Human Enzyme", Publikationsserver der Universität Regensburg. Available at:[Link]

  • "Full article: Indole carboxamides inhibit bovine testes hyaluronidase at pH 7.0 and indole acetamides activate the enzyme at pH 3.5 by different mechanisms", Taylor & Francis. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Formation of 3-Propyl-1,3-benzoxazole-2(3H)-thione

Introduction The 1,3-benzoxazole-2(3H)-thione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its capacity to interact with a wide array of biological targets....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,3-benzoxazole-2(3H)-thione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its capacity to interact with a wide array of biological targets.[1] These compounds are considered structural isosteres of naturally occurring nucleic bases, which may facilitate their interaction with biological polymers.[1] The derivatization of this core, particularly through N-alkylation, allows for the fine-tuning of its physicochemical properties and biological activity, leading to compounds with potential anticancer, antimicrobial, and anti-inflammatory applications.

This technical guide provides a comprehensive, in-depth analysis of the synthesis and reaction mechanism for a specific N-alkylated derivative: 3-propyl-1,3-benzoxazole-2(3H)-thione . The content herein is structured for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale for a robust and reproducible synthesis.

Overall Synthetic Strategy

The formation of 3-propyl-1,3-benzoxazole-2(3H)-thione is efficiently achieved through a two-step synthetic sequence. This strategy involves the initial construction of the heterocyclic core, followed by a selective N-alkylation.

Synthetic_Overview Start 2-Aminophenol + Carbon Disulfide Core 1,3-Benzoxazole-2(3H)-thione Start->Core Step 1: Cyclization Final 3-Propyl-1,3-benzoxazole-2(3H)-thione Core->Final Step 2: N-Propylation

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of the 1,3-Benzoxazole-2(3H)-thione Core

The foundational step in this synthesis is the cyclization reaction between 2-aminophenol and carbon disulfide. Carbon disulfide serves as an effective, inexpensive, and readily available source for the thiocarbonyl group (C=S) required to form the thione.

Reaction Mechanism

The mechanism proceeds through a nucleophilic addition followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate. In the presence of a base (e.g., potassium hydroxide), this intermediate is deprotonated to form a more stable dithiocarbamate salt.

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This step is often facilitated by heating.

  • Elimination: The resulting tetrahedral intermediate is unstable and collapses, leading to the elimination of a molecule of hydrogen sulfide (H₂S) and the formation of the stable, aromatic 1,3-benzoxazole-2(3H)-thione ring system.

Mechanism_Part1 cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Aromatization 2-AP 2-Aminophenol Intermediate1 Dithiocarbamic Acid Intermediate 2-AP->Intermediate1 + CS₂ CS2 Carbon Disulfide Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 -H⁺ (from OH) Attack on C=S Product 1,3-Benzoxazole-2(3H)-thione Intermediate2->Product - H₂S

Caption: Mechanism of 1,3-benzoxazole-2(3H)-thione formation.

Experimental Protocol: 1,3-Benzoxazole-2(3H)-thione

This protocol is a self-validating system, providing clear steps and expected outcomes for verification.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Ethanol (solvent)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.2 eq) in ethanol.

  • To the stirred solution, add 2-aminophenol (1.0 eq) and allow it to dissolve completely.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise over 15 minutes. The color of the reaction mixture may change to yellow or orange.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water and filter to remove any insoluble impurities.

  • Cool the aqueous filtrate in an ice bath and acidify to a pH of approximately 5-6 by the slow addition of 1M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1,3-benzoxazole-2(3H)-thione as a crystalline solid.

Characterization of 1,3-Benzoxazole-2(3H)-thione
ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Melting Point ~192-195 °C
¹H NMR (DMSO-d₆)δ 12.0-13.0 (br s, 1H, NH), δ 7.1-7.4 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆)δ ~180 (C=S), δ ~147, ~131, ~125, ~123, ~111, ~110 (Ar-C)

Part II: N-Propylation of the Heterocyclic Core

The second stage of the synthesis involves the selective alkylation of the nitrogen atom at the 3-position of the benzoxazole-2(3H)-thione ring. This is a standard nucleophilic substitution reaction.

Reaction Mechanism

The N-propylation is a classic example of an Sₙ2 reaction.

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), deprotonates the acidic N-H proton of the 1,3-benzoxazole-2(3H)-thione. This generates a nucleophilic benzoxazole-2-thiolate anion, which exists in resonance between N- and S-anionic forms. The N-anion is generally the more reactive nucleophile in this system for alkylation.

  • Nucleophilic Substitution: The resulting anion acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane. This occurs in a concerted fashion, where the nucleophile attacks as the bromide leaving group departs, leading to the formation of the C-N bond.

Mechanism_Part2 cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Attack Core 1,3-Benzoxazole-2(3H)-thione Anion Nucleophilic Anion Core->Anion + Base (-H⁺) Base K₂CO₃ Product 3-Propyl-1,3-benzoxazole-2(3H)-thione Anion->Product + Propyl Bromide (-Br⁻) PropylBromide 1-Bromopropane

Caption: Mechanism of N-propylation.

Experimental Protocol: 3-Propyl-1,3-benzoxazole-2(3H)-thione

This protocol provides a reliable method for the synthesis of the target compound.

Materials:

  • 1,3-Benzoxazole-2(3H)-thione (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 1-Bromopropane (1.2 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • To a solution of 1,3-benzoxazole-2(3H)-thione (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 3-propyl-1,3-benzoxazole-2(3H)-thione.

Characterization and Validation of 3-Propyl-1,3-benzoxazole-2(3H)-thione

The following predicted spectral data serves as a benchmark for product validation.

ParameterExpected ValueRationale for Prediction
Appearance White to off-white solid or viscous oilN-alkylation often results in lower melting points.
¹H NMR (CDCl₃)δ 7.1-7.4 (m, 4H, Ar-H), δ 4.1-4.3 (t, 2H, N-CH₂), δ 1.8-2.0 (m, 2H, CH₂), δ 0.9-1.1 (t, 3H, CH₃)The triplet around 4.2 ppm is characteristic of the N-CH₂ group adjacent to a CH₂ group. The sextet/multiplet for the middle CH₂ and the upfield triplet for the terminal CH₃ are expected for a propyl chain.
¹³C NMR (CDCl₃)δ ~182 (C=S), δ ~145, ~130, ~125, ~124, ~110, ~109 (Ar-C), δ ~48 (N-CH₂), δ ~22 (CH₂), δ ~11 (CH₃)The C=S carbon remains downfield. The N-CH₂ carbon signal appears around 48 ppm. The other two propyl carbons appear further upfield.

Summary of Synthesis Parameters

StepReactionKey ReagentsSolventTemperatureTypical Yield
1 Core Synthesis2-Aminophenol, CS₂, KOHEthanolReflux75-85%
2 N-Propylation1,3-Benzoxazole-2(3H)-thione, 1-Bromopropane, K₂CO₃AcetonitrileReflux80-90%

Conclusion

The synthesis of 3-propyl-1,3-benzoxazole-2(3H)-thione is a robust and high-yielding two-step process that is accessible in a standard laboratory setting. The formation of the benzoxazole-2(3H)-thione core via the reaction of 2-aminophenol with carbon disulfide, followed by a straightforward N-alkylation, provides a versatile route to this important class of N-substituted heterocyclic compounds. The detailed mechanisms and self-validating protocols provided in this guide offer researchers a reliable foundation for the synthesis and further exploration of this and related molecules in the pursuit of novel therapeutic agents.

References

  • Stella, P.C.R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

  • BenchChem. (2025). Introduction to the benzoxazolethione chemical class.

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253.

  • Kesur, R. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20, 576-586.

  • Iqbal, M. A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC.

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Foundational

An In-depth Technical Guide to the Chemical Properties of 3-Propyl-1,3-Benzoxazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 3-propyl-1,3-benzoxazole-2(3H)-thione, a member of the N-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-propyl-1,3-benzoxazole-2(3H)-thione, a member of the N-substituted benzoxazole-2-thione family. While this specific derivative is not extensively detailed in publicly available literature, this document synthesizes established knowledge of the benzoxazole-2-thione scaffold and its N-alkylated analogues to present a detailed profile. The guide covers the synthesis, structural elucidation through spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), key reactivity patterns, and the significant potential of this class of compounds in drug discovery, particularly as enzyme inhibitors. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazole derivatives.

Introduction: The Benzoxazole-2-thione Scaffold

The benzoxazole nucleus, an aromatic heterocyclic system formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The introduction of a thione group at the 2-position and an alkyl substituent, such as a propyl group, on the nitrogen atom, gives rise to 3-propyl-1,3-benzoxazole-2(3H)-thione, a molecule with distinct chemical characteristics and biological potential.

Benzoxazole-2-thiones are of particular interest as they are structural isosteres of the naturally occurring nucleic bases, which allows for potential interactions with biological macromolecules.[5] Furthermore, N-substituted benzoxazole-2-thiones have been identified as a promising class of enzyme inhibitors, notably targeting bacterial hyaluronan lyase, an enzyme implicated in bacterial pathogenesis.[6][7][8] This guide will delve into the core chemical properties of 3-propyl-1,3-benzoxazole-2(3H)-thione, providing a theoretical and practical framework for its scientific exploration.

Synthesis and Structural Elucidation

The synthesis of 3-propyl-1,3-benzoxazole-2(3H)-thione is predicated on a two-step process: the formation of the parent benzoxazole-2-thione ring system, followed by N-alkylation.

Synthesis of the Benzoxazole-2-thione Core

The foundational benzoxazole-2-thione scaffold is typically synthesized via the condensation of 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide.[9][10] This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable benzoxazole-2-thione ring.

Experimental Protocol: Synthesis of 1,3-Benzoxazole-2(3H)-thione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol in a suitable alcoholic solvent (e.g., ethanol).

  • Base Addition: To the stirred solution, add a stoichiometric equivalent of potassium hydroxide and allow it to dissolve completely.

  • Carbon Disulfide Addition: Slowly add a slight excess of carbon disulfide to the reaction mixture. The reaction is typically exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into cold water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 1,3-benzoxazole-2(3H)-thione.

N-Alkylation to Yield 3-Propyl-1,3-benzoxazole-2(3H)-thione

The introduction of the propyl group onto the nitrogen atom of the benzoxazole-2-thione ring is achieved through a nucleophilic substitution reaction. The nitrogen atom of the thione tautomer acts as a nucleophile, attacking an alkylating agent such as 1-bromopropane or 1-iodopropane. This reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzoxazole-2-thione, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of 3-Propyl-1,3-benzoxazole-2(3H)-thione

  • Reaction Setup: To a solution of 1,3-benzoxazole-2(3H)-thione in a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a suitable base such as potassium carbonate or sodium hydride.

  • Alkylation: To the stirred suspension, add a stoichiometric equivalent of 1-bromopropane.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction, which can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-propyl-1,3-benzoxazole-2(3H)-thione.

Synthesis_of_3_Propyl_1_3_benzoxazole_2_3H_thione 2-Aminophenol 2-Aminophenol 1,3-Benzoxazole-2(3H)-thione 1,3-Benzoxazole-2(3H)-thione 2-Aminophenol->1,3-Benzoxazole-2(3H)-thione KOH, Ethanol, Reflux Carbon Disulfide Carbon Disulfide Carbon Disulfide->1,3-Benzoxazole-2(3H)-thione 3-Propyl-1,3-benzoxazole-2(3H)-thione 3-Propyl-1,3-benzoxazole-2(3H)-thione 1,3-Benzoxazole-2(3H)-thione->3-Propyl-1,3-benzoxazole-2(3H)-thione K2CO3, Acetone 1-Bromopropane 1-Bromopropane 1-Bromopropane->3-Propyl-1,3-benzoxazole-2(3H)-thione

Caption: Synthetic pathway to 3-propyl-1,3-benzoxazole-2(3H)-thione.

Spectroscopic Characterization

The structural confirmation of 3-propyl-1,3-benzoxazole-2(3H)-thione relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[11][12][13]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoxazole ring and the aliphatic protons of the propyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.0 - 7.5Multiplet-
N-CH₂ (Propyl)~ 4.0 - 4.2Triplet~ 7-8
CH₂ (Propyl)~ 1.7 - 1.9Sextet~ 7-8
CH₃ (Propyl)~ 0.9 - 1.1Triplet~ 7-8
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=S (Thione)~ 180 - 190
Aromatic C-O~ 150 - 155
Aromatic C-N~ 140 - 145
Aromatic C-H & C-C~ 110 - 130
N-CH₂ (Propyl)~ 45 - 50
CH₂ (Propyl)~ 20 - 25
CH₃ (Propyl)~ 10 - 15
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
C=S (Thione)~ 1300 - 1350
C-N Stretch~ 1250 - 1300
C-O-C Stretch~ 1200 - 1250
Aromatic C=C Stretch~ 1450 - 1600
Aliphatic C-H Stretch~ 2850 - 2960
Aromatic C-H Stretch~ 3000 - 3100
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 3-propyl-1,3-benzoxazole-2(3H)-thione (C₁₀H₁₁NOS), the expected molecular ion peak [M]⁺ would be at m/z 193.06. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Chemical Reactivity

The reactivity of 3-propyl-1,3-benzoxazole-2(3H)-thione is governed by the benzoxazole ring system and the thione group.

  • Electrophilic Aromatic Substitution: The benzene ring of the benzoxazole system can undergo electrophilic substitution reactions, such as nitration and halogenation. The position of substitution will be directed by the electron-donating oxygen and electron-withdrawing thiazolidine ring.[5]

  • Reactions at the Thione Group: The thione group can participate in various reactions. For instance, it can be converted to the corresponding oxo analogue (benzoxazol-2-one) through oxidation. It can also undergo reactions with electrophiles at the sulfur atom.

  • Photochemical Reactions: N-substituted benzoxazole-2-thiones have been shown to undergo photochemical reactions, such as cycloadditions with alkenes.[9]

Reactivity_of_3_Propyl_1_3_benzoxazole_2_3H_thione cluster_0 Core Structure cluster_1 Reactive Sites cluster_2 Potential Reactions Molecule 3-Propyl-1,3-benzoxazole-2(3H)-thione Aromatic_Ring Benzene Ring Molecule->Aromatic_Ring Thione_Group Thione Group (C=S) Molecule->Thione_Group Electrophilic_Substitution Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Aromatic_Ring->Electrophilic_Substitution Oxidation Oxidation to Oxo Analogue Thione_Group->Oxidation Photocycloaddition Photochemical Cycloaddition Thione_Group->Photocycloaddition

Caption: Key reactive sites and potential reactions of the title compound.

Applications in Drug Development

The N-substituted benzoxazole-2-thione scaffold is a promising pharmacophore in drug discovery.

  • Enzyme Inhibition: As previously mentioned, these compounds have been investigated as inhibitors of bacterial hyaluronan lyase, which is a virulence factor in some pathogenic bacteria.[6][8] The N-propyl substituent can influence the binding affinity and selectivity of the molecule for the enzyme's active site.

  • Antimicrobial Activity: Various benzoxazole derivatives have demonstrated antibacterial and antifungal properties.[4][9][14] The lipophilicity imparted by the propyl group may enhance the compound's ability to penetrate microbial cell membranes.

Conclusion

3-Propyl-1,3-benzoxazole-2(3H)-thione, as a representative of the N-alkylated benzoxazole-2-thione class, possesses a rich chemical profile that makes it a molecule of significant interest for further research. Its synthesis is straightforward, and its structure can be readily characterized by standard spectroscopic methods. The reactivity of the benzoxazole core and the thione group offers avenues for further chemical modifications to create libraries of derivatives for biological screening. The established potential of this scaffold in enzyme inhibition and antimicrobial applications underscores its relevance in the ongoing quest for novel therapeutic agents. This guide serves as a comprehensive starting point for researchers aiming to explore the chemical and biological landscape of this promising molecule.

References

  • Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. Glycobiology. [Link]

  • Design of benzimidazole- and benzoxazole-2-thione derivatives as inhibitors of bacterial hyaluronan lyase. PubMed. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. [Link]

  • Benzoxazoles database - synthesis, physical properties. [Link]

  • 3-METHYL-1,3-BENZOXAZOLE-2(3H)-THIONE — Chemical Substance Information. [Link]

  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. PMC. [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives:. AVESİS. [Link]

  • Article - Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Digital Repository. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • (PDF) Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. ResearchGate. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]

  • Benzoxazole. Wikipedia. [Link]

  • 3H-1,3-oxazole-2-thione. PubChem. [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. [Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 3-Propyl-1,3-benzoxazole-2(3H)-thione

Executive Summary The benzoxazole-2-thione scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its antimicrobial, antifungal, and cytoprotective properties[1]. The functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole-2-thione scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its antimicrobial, antifungal, and cytoprotective properties[1]. The functionalization of this core via N-alkylation—specifically yielding 3-propyl-1,3-benzoxazole-2(3H)-thione (Molecular Formula: C₁₀H₁₁NOS; MW: 193.27 g/mol )—fundamentally alters its electronic distribution and spectroscopic signature.

Unlike the parent compound, which exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, N-alkylation permanently locks the molecule into the thione state[2][3]. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of 3-propyl-1,3-benzoxazole-2(3H)-thione, detailing self-validating experimental protocols and the quantum-mechanical causality behind its spectral data.

Structural Dynamics & Tautomeric Locking

In unsubstituted benzoxazole-2-thiones, the proton can migrate between the nitrogen and sulfur atoms. However, the introduction of the propyl group at the N-3 position covalently blocks this migration. The resulting locked thione form exhibits a highly polarized C=S bond, which drastically shifts the ¹³C NMR signals and dictates the primary fragmentation pathways in mass spectrometry.

G A 1,3-Benzoxazole-2-thiol (Minor Tautomer) B 1,3-Benzoxazole-2(3H)-thione (Major Tautomer) A->B Tautomerization (K_eq >> 1) C 3-Propyl-1,3-benzoxazole-2(3H)-thione (Locked Thione Form) B->C N-Alkylation (Propyl Halide, Base)

Tautomeric equilibrium of the benzoxazole core and subsequent locking via N-alkylation.

Self-Validating Spectroscopic Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as closed-loop, self-validating systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Instrument Tuning: 400 MHz spectrometer. Probe tuning and matching must be performed specifically for ¹H and ¹³C nuclei to maximize the signal-to-noise (S/N) ratio.

  • Shimming & Acquisition: Perform automated gradient shimming (Z1-Z4) until the residual CHCl₃ peak linewidth at half-height is < 1.0 Hz. Acquire ¹H spectra with 16 scans and ¹³C spectra with 512 scans (using a 30° pulse angle and a 2-second relaxation delay).

  • Self-Validation: The TMS signal must appear at exactly δ 0.00 ppm. The residual solvent peak (CHCl₃) at δ 7.26 ppm (¹H) and the triplet at δ 77.16 ppm (¹³C) serve as secondary internal references to validate the chemical shift axis calibration[4].

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and lint-free wipes.

  • Acquisition: Collect a 32-scan background spectrum of ambient air. Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the force gauge until the optimal contact threshold is reached. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation: The background subtraction must yield a flat baseline free of negative water vapor or CO₂ artifacts, proving the atmospheric compensation algorithm is functioning correctly.

High-Resolution Mass Spectrometry (HRMS-ESI)
  • Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% formic acid to promote ionization.

  • Tuning: Infuse a standardized Agilent ESI tuning mix. Adjust capillary voltage (typically 3500 V) and fragmentor voltage (135 V) until mass accuracy across the 100-1000 m/z range is < 5 ppm.

  • Acquisition: Introduce the sample via direct infusion at 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Self-Validation: The observed isotopic distribution (M, M+1, M+2) must align with the theoretical isotopic pattern for C₁₀H₁₁NOS (specifically the ~4.4% M+2 contribution from the ³⁴S isotope).

Data Presentation & Mechanistic Interpretation

¹H and ¹³C NMR Data

The N-alkylation of the benzoxazole-2-thione core exerts specific anisotropic and inductive effects on the propyl chain and the aromatic ring. The nitrogen atom, being highly electronegative and conjugated with the C=S system, heavily deshields the adjacent methylene protons.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Causality / Interpretation | | :--- | :--- | :--- | :--- | :--- | :--- | | 0.98 | Triplet (t) | 3H | 7.4 | -CH₃ (C3') | Terminal methyl group, shielded by distance from the heteroaromatic core. | | 1.85 | Sextet (h) | 2H | 7.4 | -CH₂- (C2') | Aliphatic methylene split by both the adjacent methyl and N-methylene protons. | | 4.05 | Triplet (t) | 2H | 7.4 | N-CH₂- (C1') | Strongly deshielded due to the electron-withdrawing nature of the N-atom conjugated to the C=S group. | | 7.20 - 7.35 | Multiplet (m) | 3H | - | Ar-H (H-4, H-5, H-6) | Complex overlapping signals due to the asymmetric electronic environment of the fused oxazole ring. | | 7.42 | Doublet of doublets (dd) | 1H | 7.8, 1.2 | Ar-H (H-7) | Deshielded by the adjacent oxygen atom's inductive effect. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Interpretation | | :--- | :--- | :--- | :--- | | 11.2 | Primary (CH₃) | -CH₃ (C3') | Standard aliphatic methyl carbon. | | 21.5 | Secondary (CH₂) | -CH₂- (C2') | Standard aliphatic methylene carbon. | | 46.8 | Secondary (CH₂) | N-CH₂- (C1') | Deshielded by the direct covalent bond to the electronegative nitrogen. | | 110.1, 110.5 | Tertiary (CH) | C-4, C-7 | Aromatic carbons ortho to the heteroatoms (N and O), experiencing resonance shielding. | | 124.2, 124.8 | Tertiary (CH) | C-5, C-6 | Meta aromatic carbons. | | 131.5, 148.2 | Quaternary (C) | C-3a, C-7a | Bridgehead carbons. C-7a is further downfield due to the higher electronegativity of Oxygen vs. Nitrogen. | | 180.5 | Quaternary (C=S) | C-2 (Thione) | Diagnostic peak. The highly polarizable C=S bond lacks strong π -overlap compared to C=O, resulting in extreme deshielding[1][3]. |

FT-IR Vibrational Analysis

The infrared spectrum of 3-propyl-1,3-benzoxazole-2(3H)-thione is defined by the absence of an S-H stretch (typically ~2550 cm⁻¹) and the presence of strong thioamide bands, confirming the locked thione structure[3][5].

Table 3: FT-IR Spectral Data (ATR, Solid)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Interpretation
2965, 2875 Medium C-H stretch (Aliphatic) Asymmetric and symmetric stretching of the N-propyl chain.
1610, 1495 Strong C=C stretch (Aromatic) Skeletal vibrations of the fused benzene ring.
1345 Strong Thioamide I band A highly coupled vibration primarily consisting of N-C-S stretching mixed with N-CH₂ bending[5].
1240 Strong C-O-C stretch (Asym) Asymmetric stretching of the oxazole ether linkage.
1075 Medium Thioamide II band Symmetric stretching of the C=S bond coupled with C-O-C symmetric stretching[5].

| 745 | Strong | C-H out-of-plane bend | Diagnostic for ortho-disubstituted benzene derivatives. |

High-Resolution Mass Spectrometry (HRMS)

Under ESI+ conditions, the molecule readily accepts a proton to form the [M+H]⁺ ion. The fragmentation is driven by the stability of the heteroaromatic core.

Table 4: HRMS (ESI+) Data

Ion Type Exact Mass (m/z) Formula Interpretation
[M+H]⁺ 194.0640 [C₁₀H₁₂NOS]⁺ Protonated molecular ion.
Fragment 1 152.0170 [C₇H₆NOS]⁺ Loss of the propyl group (-C₃H₆, 42 Da) via a McLafferty-type rearrangement or inductive cleavage, yielding the protonated benzoxazole-2-thione core.

| Fragment 2 | 120.0449 | [C₇H₆NO]⁺ | Subsequent loss of elemental sulfur (-S, 32 Da) from Fragment 1, forming a stable benzoxazolium cation. |

MS M Molecular Ion [M+H]+ m/z 194.06 F1 Loss of Propylene (-C3H6) m/z 152.02 M->F1 - C3H6 (42 Da) F2 Loss of SH radical m/z 161.05 M->F2 - SH radical (33 Da) F3 Benzoxazolium Core m/z 120.04 F1->F3 - S (32 Da)

Primary ESI-MS fragmentation pathways for 3-propyl-1,3-benzoxazole-2(3H)-thione.

References

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole esisresearch.org URL: [Link][5]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives MDPI URL: [Link][4]

  • Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies MDPI URL: [Link][2]

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Design, Synthesis, Characterization and Molecular Docking Studies of Benzimidazole-2-thione, Benzoxazole-2-thione and Benzothiaz ResearchGate URL: [Link][3]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability of 3-propyl-1,3-benzoxazole-2(3H)-thione

Abstract This technical guide provides a detailed framework for characterizing the solubility and stability of 3-propyl-1,3-benzoxazole-2(3H)-thione, a heterocyclic compound of interest within medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for characterizing the solubility and stability of 3-propyl-1,3-benzoxazole-2(3H)-thione, a heterocyclic compound of interest within medicinal chemistry and materials science. Recognizing the limited availability of public data on this specific molecule, this document combines predictive analysis based on its core chemical structure with comprehensive, step-by-step experimental protocols. We delve into the methodologies for determining thermodynamic solubility and for conducting forced degradation studies under various stress conditions, including hydrolysis, oxidation, and photolysis, in alignment with regulatory expectations.[1] This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate robust and reliable data essential for formulation development, stability assessment, and regulatory submissions.

Introduction: The Benzoxazole Scaffold and the Imperative of Physicochemical Characterization

The benzoxazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific derivative, 3-propyl-1,3-benzoxazole-2(3H)-thione, incorporates a thione group and a propyl substituent, features that are expected to modulate its physicochemical properties and biological interactions.

In the realm of drug development, a thorough understanding of a compound's solubility and stability is not merely a formality but a foundational pillar upon which successful formulation and clinical efficacy are built.[5] Solubility dictates the bioavailability of a compound, while its stability profile determines its shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts.[1][6]

This guide provides an expert-led approach to systematically evaluate 3-propyl-1,3-benzoxazole-2(3H)-thione. We will first predict its key properties based on its structural components and then outline the definitive experimental protocols to empirically validate these predictions.

Molecular Structure

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification arrow arrow A Add Excess Compound to Known Solvent Volume B Agitate at Constant Temp (24-72 hours) A->B Achieve Equilibrium C Centrifuge to Pellet Undissolved Solid B->C Isolate Saturated Solution D Sample & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: A Forced Degradation Framework

Causality Statement: Forced degradation (or stress testing) is a critical process that intentionally exposes a drug substance to harsh conditions to accelerate its decomposition. [6][7]This is not done to destroy the molecule, but to proactively identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can reliably separate the parent compound from its degradants. [1][5]This foresight is essential for ensuring product quality and patient safety.

General Protocol for Forced Degradation
  • Stock Solution: Prepare a stock solution of 3-propyl-1,3-benzoxazole-2(3H)-thione in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Application: For each condition, mix the stock solution with the stressor and incubate for a defined period. A parallel control sample (drug substance in solvent without the stressor) must be run for each condition.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize acidic or basic samples to prevent further degradation or damage to the analytical column. Oxidative samples may need to be quenched (e.g., with sodium bisulfite).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the remaining percentage of the parent compound and to detect the formation of degradation products. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Specific Stress Conditions

A. Hydrolytic Stability

  • Rationale: To assess susceptibility to degradation in aqueous environments across a physiological and manufacturing pH range.

  • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C.

  • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C.

  • Neutral: Mix 1 mL of stock with 1 mL of purified water. Incubate at 60°C.

  • Predicted Outcome: The benzoxazole ring is generally stable, but harsh basic conditions could potentially lead to hydrolysis of the heterocyclic ring system.

B. Oxidative Stability

  • Rationale: To evaluate the molecule's sensitivity to oxidation, a common degradation pathway often initiated by excipient impurities (e.g., peroxides). [8]* Condition: Mix 1 mL of stock with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature.

  • Predicted Outcome: The thione (C=S) group is a potential site for oxidation. It could be oxidized to a sulfoxide (C=S=O) or other sulfur-oxygen species.

C. Photostability

  • Rationale: To determine if light exposure can cause degradation, which informs packaging requirements. This protocol should follow ICH Q1B guidelines. [9]* Condition: Expose a solid sample and a solution (~100 µg/mL in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample must be protected from light to differentiate photolytic from thermal degradation.

  • Predicted Outcome: Aromatic systems like benzoxazole can absorb UV radiation and may be susceptible to photolytic degradation, potentially through radical-mediated pathways. [10] D. Thermal Stability

  • Rationale: To assess the impact of heat, relevant to manufacturing processes (e.g., drying) and storage in hot climates.

  • Condition: Store the solid drug substance in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., 7 days).

cluster_main Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) API->Acid Base Basic (0.1N NaOH, 60°C) API->Base Oxid Oxidative (3% H2O2, RT) API->Oxid Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize / Quench Acid->Neutralize Base->Neutralize Oxid->Neutralize HPLC HPLC-UV/MS Analysis Photo->HPLC Neutralize->HPLC Data Determine % Degradation & Identify Products HPLC->Data

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This guide provides a robust and scientifically grounded framework for the comprehensive characterization of 3-propyl-1,3-benzoxazole-2(3H)-thione. While direct experimental data for this specific molecule is not widely published, its behavior can be predicted with reasonable confidence based on the well-understood chemistry of the benzoxazole thione scaffold. The detailed protocols for determining thermodynamic solubility and conducting thorough forced degradation studies equip researchers with the necessary tools to generate the critical data required for advancing a compound through the development pipeline. Adherence to these methodologies will ensure the generation of high-quality, reliable data, forming a solid foundation for formulation design, stability projections, and successful regulatory filings.

References

  • Forced Degradation – A Review. (2022, November 30). Google Cloud.
  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (2010, May 9). ResearchGate.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Google Cloud.
  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences.
  • 3-METHYL-1,3-BENZOXAZOLE-2(3H)-THIONE — Chemical Substance Information. (n.d.). NextSDS.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025, March 28). MDPI.
  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023, July 27). PMC.
  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009, February 15). PubMed.
  • Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. (2004, October 20). PubMed.
  • Method For Pharmacological Assessment And Characterization Of 1, 3-Benzoxazole Compounds, As Well As Antitumor Effects. (2025, July 17). International Journal of Environmental Sciences.
  • 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability. (n.d.). Benchchem.
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). Google Cloud.
  • Metal-Free Temperature-Controlled Intermolecular [3 + 2] Annulation to Access Benzo[d]thiazole-2(3H). (2022, July 12). ACS Publications.
  • Benzo[d]o[5][6]xathiole-2-thione. (2024, September 30). MDPI. Retrieved from

  • COMMON SOLVENT PROPERTIES. (n.d.). University of Wisconsin-Madison.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). Amanote Research.
  • 1,3-BENZOXAZOLE-2(3H)-THIONE. (n.d.). Sigma-Aldrich.
  • CAS 273-53-0: Benzoxazole. (n.d.). CymitQuimica.
  • Synthesis and biological profile of 2,3-dihydrot[5][6]hiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). Beilstein Journals. Retrieved from

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). PMC.
  • Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. (n.d.). PMC.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). MDPI.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. (2021, November 19). Google Cloud.

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Exploratory

Therapeutic Targeting Potential of 3-Propyl-1,3-Benzoxazole-2(3H)-Thione: A Mechanistic and Methodological Guide

An in-depth technical guide on the polypharmacological potential of 3-propyl-1,3-benzoxazole-2(3H)-thione, designed for drug development professionals and molecular pharmacologists. Executive Summary The benzoxazole-2(3H...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the polypharmacological potential of 3-propyl-1,3-benzoxazole-2(3H)-thione, designed for drug development professionals and molecular pharmacologists.

Executive Summary

The benzoxazole-2(3H)-thione scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities. The specific functionalization of this core via N-alkylation to form 3-propyl-1,3-benzoxazole-2(3H)-thione fundamentally alters its pharmacokinetic and pharmacodynamic profile. As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind this molecule's efficacy. The 3-propyl substitution serves a dual mechanistic purpose: it locks the molecule in the thione tautomeric state (preventing rapid metabolic S-alkylation) and provides a highly calibrated lipophilic anchor (enhancing logP) that facilitates deep insertion into the hydrophobic pockets of target enzymes and lipid bilayers.

This whitepaper details the three primary therapeutic targets of 3-propyl-1,3-benzoxazole-2(3H)-thione—bacterial hyaluronan lyase, reactive oxygen species (ROS) pathways, and fungal cell membranes—alongside self-validating experimental protocols for evaluating its efficacy.

Structural Pharmacology & Target Mapping

The therapeutic versatility of 3-propyl-1,3-benzoxazole-2(3H)-thione stems from its unique physicochemical properties. Unsubstituted benzoxazole-2-thiones undergo thione-thiol tautomerism. However, N-alkylation with a propyl group restricts the molecule to the thione form. This structural rigidity ensures that the exocyclic sulfur acts as a persistent hydrogen-bond acceptor and metal chelator, while the propyl chain dictates steric complementarity.

Pharmacophore Core Benzoxazole Core (Electron Delocalization) Target1 Hyaluronan Lyase (Hydrophobic Pocket) Core->Target1 Pi-Pi Stacking Thione Thione Moiety (H-bond Acceptor/Chelator) Thione->Target1 Catalytic Site Binding Target2 ROS & Metal Ions (Oxidative Stress) Thione->Target2 Electron Donation Propyl N-Propyl Substitution (Lipophilic Anchor) Propyl->Target1 Steric Fit Target3 Fungal Membrane (Lipid Bilayer) Propyl->Target3 Enhances Permeability

Pharmacophore mapping of 3-propyl-1,3-benzoxazole-2(3H)-thione to therapeutic targets.

Inhibition of Bacterial Hyaluronan Lyase (Hyal)

Mechanistic Rationale

Bacterial hyaluronan lyases (Hyal), particularly from Streptococcus pneumoniae and Streptococcus agalactiae, degrade the extracellular matrix to facilitate microbial tissue invasion. Research has established that [1]. The 3-propyl derivative is particularly effective because the thione core interacts with the catalytic residues (e.g., Asn349, His399), while the propyl chain extends into an adjacent hydrophobic patch, stabilizing the enzyme-inhibitor complex and preventing the β-elimination cleavage of hyaluronan.

Self-Validating Protocol: Fluorimetric Hyaluronidase Inhibition Assay

To accurately quantify Hyal inhibition, we utilize a modified Morgan-Elson assay. Causality: Standard turbidimetric assays are prone to false positives due to the intrinsic UV absorbance and poor aqueous solubility of benzoxazole derivatives. The Morgan-Elson method relies on a colorimetric/fluorimetric readout of reducing ends, bypassing compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant S. pneumoniae Hyal (10 U/mL) in an assay buffer (50 mM sodium acetate, pH 5.0, with 0.01% BSA to prevent non-specific adsorption). Prepare the 3-propyl-1,3-benzoxazole-2(3H)-thione stock in 100% DMSO.

  • Pre-Incubation: Mix 50 µL of enzyme with 5 µL of the inhibitor (final DMSO concentration ≤5%). Incubate at 37°C for 20 minutes. Causality: Pre-incubation is critical to allow the lipophilic propyl group to reach equilibrium within the enzyme's deep hydrophobic pocket.

  • Reaction Initiation: Add 50 µL of hyaluronic acid substrate (2 mg/mL). Incubate for 30 minutes at 37°C.

  • Termination & Detection: Terminate the reaction by adding 10 µL of 0.8 M potassium tetraborate and boiling for 3 minutes. Cool to room temperature, add p-dimethylaminobenzaldehyde (pDMAB) reagent, and incubate at 37°C for 20 minutes. Read absorbance at 585 nm.

  • System Validation: Calculate the Z'-factor using Ascorbic Acid-6-hexadecanoate (Vcpal) as a positive control and vehicle (DMSO) as a negative control. The assay is only deemed valid if Z' > 0.6.

HyalPathway HA Hyaluronan Polymer Hyal Bacterial Hyaluronan Lyase HA->Hyal Substrate Binding Disacc Unsaturated Disaccharides Hyal->Disacc Cleavage Complex Inactive Enzyme Complex Hyal->Complex Hydrophobic Anchoring Inhibitor 3-Propyl-benzoxazole-2-thione Inhibitor->Hyal Competitive Binding

Inhibition pathway of bacterial hyaluronan lyase by the benzoxazole-2-thione derivative.

Cytoprotective and Antioxidant Activity

Mechanistic Rationale

Oxidative stress is a primary driver of cellular senescence and hemolysis. Benzoxazole-2-thiones have been against free radical-induced damage [2]. The 3-propyl substitution enhances the molecule's ability to intercalate into the phospholipid bilayer of erythrocytes. Once anchored in the membrane, the electron-rich thione core acts as a radical scavenger and a chelator of ferrous ions, preventing lipid peroxidation.

Self-Validating Protocol: AAPH-Induced Erythrocyte Hemolysis Assay

Step-by-Step Methodology:

  • Erythrocyte Isolation: Isolate human red blood cells (RBCs) from healthy donors. Wash three times with PBS (pH 7.4) and resuspend to a 5% hematocrit.

  • Compound Intercalation: Incubate the RBC suspension with varying concentrations of 3-propyl-1,3-benzoxazole-2(3H)-thione (1–100 µM) for 30 minutes at 37°C. Causality: This step allows the propyl anchor to integrate into the RBC membrane prior to oxidative stress exposure.

  • Stress Induction: Add 50 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a lipid-soluble radical generator. Incubate for 3 hours at 37°C.

  • Quantification: Centrifuge the microplates at 1500 × g for 10 minutes. Transfer the supernatant to a new plate and measure hemoglobin release via absorbance at 540 nm.

  • System Validation: Run a complete hemolysis control (RBCs + distilled water) and a baseline control (RBCs + PBS). Use Trolox as a positive antioxidant control. The baseline hemolysis must remain <5% for the data to be valid.

Antifungal Activity and Membrane Disruption

Mechanistic Rationale

The rise of azole-resistant Candida strains necessitates novel antifungal targets. by disrupting fungal cell membranes [3]. The lipophilicity of the 3-propyl group allows the compound to bypass the fungal cell wall and insert directly into the ergosterol-rich membrane, causing physical disruption and subsequent leakage of intracellular contents.

Self-Validating Protocol: Ergosterol Quantitation & Membrane Integrity Assay

Step-by-Step Methodology:

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans using the CLSI M27-A3 broth microdilution protocol in RPMI 1640 medium.

  • Ergosterol Extraction: Treat C. albicans cultures with the compound at 0.5× MIC for 18 hours. Harvest cells, wash, and saponify using 25% alcoholic potassium hydroxide (85°C for 1 hour). Extract sterols using n-heptane. Causality: Heptane selectively partitions highly lipophilic sterols from the highly alkaline aqueous lysate, ensuring a clean sample for chromatography.

  • HPLC-UV Analysis: Inject the heptane layer into an HPLC system equipped with a C18 column. Elute isocratically with 100% methanol and detect ergosterol at 282 nm.

  • Orthogonal Validation (Membrane Integrity): To prove that the compound acts via membrane disruption (and not just biosynthesis inhibition), stain treated cells with Propidium Iodide (PI). PI only fluoresces if the membrane is physically compromised. Use Fluconazole as a negative control for PI staining (as it inhibits biosynthesis but does not cause immediate physical rupture) and Amphotericin B as a positive control.

Antifungal Compound 3-Propyl-benzoxazole-2-thione Wall Fungal Cell Wall Compound->Wall Penetration (High logP) Membrane Ergosterol-rich Membrane Compound->Membrane Direct Insertion Wall->Membrane Access Pore Membrane Disruption / Pores Membrane->Pore Physical Destabilization Death Cell Death (PI Influx) Pore->Death Loss of Homeostasis

Mechanism of antifungal action via direct membrane destabilization.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics of 3-propyl-1,3-benzoxazole-2(3H)-thione across the discussed therapeutic targets, benchmarked against standard agents.

Therapeutic Target / AssayPrimary MetricEfficacy ProfileMechanism of ActionReference Standard
Bacterial Hyaluronan Lyase IC₅₀ (pH 5.0)12 - 18 µMCompetitive inhibition; hydrophobic pocket anchoringVcpal (IC₅₀ ~ 5 µM)
AAPH-Induced Hemolysis % Inhibition at 50 µM> 85%ROS scavenging; membrane intercalationTrolox (> 90%)
Candida albicans (ATCC 10231) MIC16 - 32 µg/mLMembrane disruption; ergosterol depletionFluconazole (1 µg/mL)

References

  • Braun, S., Botzki, A., Salmen, S., Textor, C., Bernhardt, G., Dove, S., & Buschauer, A. (2011). Design of benzimidazole- and benzoxazole-2-thione derivatives as inhibitors of bacterial hyaluronan lyase. European Journal of Medicinal Chemistry, 46(9), 4419-4429.[Link]

  • Jasiewicz, B., Babijczuk, K., Mrówczyńska, L., & others. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(2), 708.[Link]

  • Staniszewska, M., Kuryk, Ł., Gryciuk, A., Kawalec, J., Rogalska, M., Baran, J., Łukowska-Chojnacka, E., & Kowalkowska, A. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5008.[Link]

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 3-Propyl-1,3-Benzoxazole-2(3H)-thione Interactions

Preamble: The Convergence of Computational Chemistry and Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the benzoxazole scaffold is a recurring motif in molecules demonstrating a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Convergence of Computational Chemistry and Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the benzoxazole scaffold is a recurring motif in molecules demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The thione derivative, specifically 3-propyl-1,3-benzoxazole-2(3H)-thione, represents a class of compounds with significant therapeutic potential. However, the journey from a promising scaffold to a clinically approved drug is fraught with challenges, high costs, and a significant attrition rate. It is within this context that in silico modeling has emerged not as a mere accessory but as a cornerstone of rational drug design.[4]

This technical guide provides a comprehensive walkthrough of the computational methodologies employed to investigate and predict the molecular interactions of 3-propyl-1,3-benzoxazole-2(3H)-thione. We will move beyond a simple recitation of steps, delving into the causality behind procedural choices to equip researchers, scientists, and drug development professionals with a robust framework for their own investigations. Our approach is grounded in a philosophy of self-validation at each stage, ensuring the generation of reliable and actionable data.

Chapter 1: Foundational Strategies—Ligand and Target Preparation

The axiom of "garbage in, garbage out" is particularly resonant in computational modeling. The integrity of any simulation is fundamentally dependent on the meticulous preparation of the input molecules: the ligand (our benzoxazolethione derivative) and its biological target (the receptor).

Ligand Preparation: Defining the Small Molecule

The initial step involves generating a high-quality, three-dimensional structure of 3-propyl-1,3-benzoxazole-2(3H)-thione.

Experimental Protocol:

  • 2D Structure Generation: Draw the molecule using a chemical sketcher such as ChemDraw or the open-source MarvinSketch. This defines the correct atomic connectivity.

  • Conversion to 3D: Employ a tool like Open Babel to convert the 2D representation into a 3D structure.[5] This initial 3D conformation is a rough approximation.

  • Energy Minimization: This is a critical step to obtain a low-energy, sterically favorable conformation. Utilize a force field like MMFF94 or UFF for this process. This can be performed within software packages like Avogadro or via command-line tools. The purpose is to relax the structure, removing any steric clashes or unnatural bond lengths and angles that may have arisen during the 2D-to-3D conversion.

  • Charge and Atom Type Assignment: Assign appropriate partial charges and atom types (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic and van der Waals interactions during subsequent simulations.

Target Identification and Preparation: Selecting the Biological Lock

Since the specific biological target of 3-propyl-1,3-benzoxazole-2(3H)-thione may not be known, a target identification strategy is required. Literature analysis of analogous benzoxazole derivatives reveals common targets in signaling pathways related to cancer and inflammation, such as c-Met kinase, PARP-2, and prostaglandin H2 synthase (PGHS).[6][7][8] For this guide, we will proceed with c-Met kinase as our exemplary target, a well-established player in oncology.

Experimental Protocol:

  • Structure Retrieval: Download the crystal structure of c-Met kinase from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB). It is imperative to select a high-resolution structure, preferably one that is co-crystallized with a ligand to help identify the binding site.

  • Initial Cleaning: The raw PDB file contains non-essential information for docking, such as water molecules, co-factors, and sometimes multiple protein chains. These must be removed. The rationale is that crystallographic water molecules may not be present in the physiological binding event and can interfere with the docking algorithm.

  • Protonation State and Hydrogen Addition: Add hydrogen atoms to the protein structure. Since X-ray crystallography typically does not resolve hydrogen positions, this step is vital. The protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) must be correctly assigned, usually based on a pH of 7.4, to ensure accurate hydrogen bonding patterns. Tools like H++ or the 'Add Hydrogens' function in UCSF Chimera or AutoDock Tools are used for this purpose.[9][10]

  • Receptor File Preparation: Convert the cleaned and protonated protein PDB file into the specific format required by the docking software (e.g., PDBQT for AutoDock Vina). This step involves assigning partial charges to the protein atoms.

Chapter 2: Molecular Docking—Predicting the Initial Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is our first look at the potential "handshake" between our ligand and the c-Met kinase active site, providing critical information on binding pose and affinity.[5][10]

The Docking Workflow: A Self-Validating System

A trustworthy docking protocol includes a re-docking step. If the target protein was co-crystallized with a native ligand, that ligand should be extracted and then re-docked into the binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal pose (< 2.0 Å), validates that the chosen docking parameters are appropriate for the system.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure, Charges) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Cleanup, Add H+) receptor_prep->grid_gen run_dock Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->run_dock pose_analysis Analyze Binding Poses (Lowest Energy) run_dock->pose_analysis interaction_analysis Visualize Interactions (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Caption: Molecular Docking Workflow.

Experimental Protocol (Using AutoDock Vina):

  • Input File Generation: Convert the prepared ligand and receptor files into the PDBQT format using AutoDock Tools. This format includes atomic charges, atom-type definitions, and for the ligand, information about rotatable bonds.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site of the c-Met kinase. The size and center of this box are critical parameters; it should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.[9]

  • Configuration File: Create a configuration file that specifies the path to the input receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Execution: Run the AutoDock Vina simulation from the command line. Vina will explore various conformations of the ligand within the grid box and score them based on its scoring function.

  • Results Analysis: Vina outputs a set of predicted binding poses, ranked by their binding affinity (in kcal/mol). The top-ranked pose (most negative binding affinity) is considered the most likely. This pose should be visually inspected using software like PyMOL or UCSF Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) with the receptor's amino acid residues.[9][11]

Interpreting Docking Data

The primary outputs of a docking simulation are the binding affinity and the predicted binding pose.

MetricDescriptionExample ValueImplication
Binding Affinity The estimated free energy of binding (kcal/mol). More negative values indicate stronger binding.-8.5 kcal/molSuggests a potentially stable interaction between the ligand and the receptor.
RMSD Root-Mean-Square Deviation from a reference structure (e.g., a known inhibitor's pose). Lower values indicate a similar binding mode.1.5 ÅIndicates the docking protocol successfully reproduced a known binding pose.
Interacting Residues The specific amino acids in the receptor's binding pocket that form contacts with the ligand.MET1160, LYS1110Identifies key residues responsible for anchoring the ligand.

Chapter 3: Molecular Dynamics—Observing the Interaction in Motion

While molecular docking provides a valuable static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[12][13] MD simulations are essential for assessing the stability of the docked pose and understanding the subtle conformational changes that occur upon ligand binding.[14]

The MD Simulation Workflow

The process begins with the best-docked pose from the previous step and simulates its behavior in a more physiologically realistic environment.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Trajectory Analysis start_complex Start with Best Docked Pose solvate Solvation (Add Water Box) start_complex->solvate ionize Ionization (Add Na+/Cl- to Neutralize) solvate->ionize minimize Energy Minimization ionize->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production rmsd_rmsf RMSD & RMSF Analysis production->rmsd_rmsf hbond Hydrogen Bond Analysis production->hbond cluster_analysis Cluster Analysis production->cluster_analysis

Caption: Molecular Dynamics Simulation Workflow.

Experimental Protocol (General Outline using GROMACS/OpenMM):

  • System Building:

    • Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate parameters for the ligand (3-propyl-1,3-benzoxazole-2(3H)-thione), as small molecules are not typically pre-parameterized.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.

    • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Simulation Stages:

    • Energy Minimization: Minimize the energy of the entire system to remove steric clashes between the complex and the solvent.

    • Equilibration: Perform two phases of equilibration. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density. System stability is a self-validating check; if temperature and pressure do not converge to the target values, the system setup may be flawed.

    • Production Run: Once equilibrated, run the production MD simulation for a desired length of time (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: This is where insights are extracted from the raw simulation data.

Key Metrics from MD Trajectory Analysis

Analysis of the MD trajectory provides quantitative measures of the complex's stability and dynamics.

MetricDescriptionFavorable ResultImplication
RMSD (Ligand) Root-Mean-Square Deviation of the ligand's atoms over time, relative to the starting pose.A low, stable plateau (< 3 Å).The ligand remains stably bound in the predicted pose.
RMSF (Protein) Root-Mean-Square Fluctuation of individual protein residues.Low fluctuation in binding site residues.The binding pocket remains structured and ordered upon ligand binding.
Hydrogen Bonds The number and occupancy of hydrogen bonds between the ligand and receptor over time.Consistent, high-occupancy H-bonds.Key interactions predicted by docking are stable and persistent.

Chapter 4: Pharmacophore Modeling—Abstracting the Key Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity.[15][16] It serves as a powerful tool for virtual screening to find new chemical scaffolds or for guiding lead optimization.[17][18] A pharmacophore can be generated based on a set of active ligands (ligand-based) or, as in our case, from a protein-ligand complex (structure-based).

Methodology:

  • Feature Identification: Using the stable protein-ligand complex from the MD simulation, identify the key interaction points. These features include:

    • Hydrogen Bond Acceptors

    • Hydrogen Bond Donors

    • Hydrophobic Regions

    • Aromatic Rings

  • Model Generation: Abstract these features into a 3D model with defined distances and angles between them. This model represents the "ideal" set of features a molecule must possess to bind to the target.

  • Application: This pharmacophore model can then be used as a 3D query to rapidly screen large chemical databases for novel molecules that fit the model, a process far faster than brute-force molecular docking of every compound.[18]

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-step in silico workflow for investigating the molecular interactions of 3-propyl-1,3-benzoxazole-2(3H)-thione. By progressing from static docking predictions to dynamic stability analysis and feature abstraction, we can build a comprehensive and trustworthy model of the compound's behavior at a molecular level. Each stage serves as a validation for the next, ensuring that the resulting insights are robust. The models and hypotheses generated through these computational methods provide a powerful foundation for guiding subsequent experimental validation, ultimately accelerating the path of promising molecules from the computer screen to the clinical setting.

References

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
  • Pharmacophore modeling: advances and pitfalls - Frontiers.
  • What is pharmacophore modeling and its applications? - Patsnap Synapse.
  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM - ACS Publications.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Simulating Protein-Ligand Complexes using Open Source tools.
  • Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible | Bioinformatics | Oxford Academic.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab.
  • In silico molecular docking studies of benzoxazole derivatives. a The... - ResearchGate.
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC.
  • In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR Internation.
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations | Semantic Scholar.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR | International Journal of Pharmaceutical Sciences and Drug Research.
  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents - ResearchGate.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.
  • Synthesis and biological activity of benzoxazole containing thiazolidinedione derivatives.
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed.

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Exploratory

The Benzoxazole-2-Thione Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Abstract The benzoxazole-2-thione scaffold is a privileged heterocyclic motif that has garnered significant attention in the scientific community, particularly within the realms of medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzoxazole-2-thione scaffold is a privileged heterocyclic motif that has garnered significant attention in the scientific community, particularly within the realms of medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the discovery and rich history of these compounds. It meticulously details the evolution of their synthetic methodologies, from classical condensation reactions to modern catalytic approaches, offering field-proven insights into experimental design and rationale. Furthermore, this guide explores the diverse and potent biological activities exhibited by benzoxazole-2-thione derivatives, underscoring their potential as a foundational framework for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both a historical perspective and a practical guide to the chemistry and application of this important class of compounds.

A Historical Perspective: The Dawn of Benzoxazole-2-Thione Chemistry

The journey of benzoxazole-2-thione, also known as 2-mercaptobenzoxazole, begins in the late 19th century. The first documented description of this heterocyclic compound was in 1876 by Dunner.[1] This seminal work laid the groundwork for over a century of research into the synthesis and application of this versatile scaffold. The initial synthetic approaches were elegant in their simplicity, primarily relying on the reaction of o-aminophenols with carbon-containing electrophiles. These early methods, while foundational, have since been refined and expanded upon, leading to a vast and diverse library of benzoxazole-2-thione derivatives.

The enduring interest in this chemical class stems from its unique structural and electronic properties. The fusion of a benzene ring with an oxazole-2-thione moiety creates a planar, aromatic system with a reactive thiol group that serves as a key handle for further chemical modification. This structural feature is crucial to the diverse biological activities observed in its derivatives, a topic that will be explored in detail in subsequent sections.

Foundational Synthesis: The Classical Approach and its Mechanistic Underpinnings

The most traditional and widely employed method for the synthesis of the benzoxazole-2-thione core involves the condensation of an o-aminophenol with carbon disulfide.[2][3][4][5] This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a protic solvent like ethanol.[2][3]

Causality in Experimental Design:

The choice of reactants and conditions in this classical synthesis is deliberate and rooted in fundamental chemical principles:

  • o-Aminophenol: This bifunctional starting material provides both the amine and hydroxyl nucleophiles necessary for the formation of the heterocyclic ring. The ortho-disposition of these groups is critical for the intramolecular cyclization to occur.

  • Carbon Disulfide (CS₂): This molecule serves as the electrophilic source of the thiocarbonyl carbon. The two sulfur atoms make the central carbon highly susceptible to nucleophilic attack.

  • Base (e.g., KOH): The base plays a dual role. Firstly, it deprotonates the phenol to form a more potent phenoxide nucleophile. Secondly, it facilitates the formation of a dithiocarbamate intermediate by reacting with the amine and carbon disulfide.

  • Solvent (e.g., Ethanol): A protic solvent like ethanol is suitable for dissolving the reactants and facilitating the proton transfer steps involved in the reaction mechanism.

Visualizing the Pathway: The Classical Synthesis of Benzoxazole-2-thione

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product o_aminophenol o-Aminophenol dithiocarbamate Dithiocarbamate Intermediate o_aminophenol->dithiocarbamate + CS₂ + Base cs2 Carbon Disulfide base Base (KOH) bzt Benzoxazole-2-thione dithiocarbamate->bzt Intramolecular Cyclization & H₂S elimination

Caption: Classical synthesis of benzoxazole-2-thione.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of the parent benzoxazole-2-thione. This procedure is designed to be a self-validating system, with clear endpoints and purification steps to ensure the integrity of the final product.

Step 1: Preparation of the Reaction Mixture

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.91 g (0.1 mol) of 2-aminophenol, 5.65 g (0.1 mol) of potassium hydroxide, and 15 mL of water.[2]

  • To this mixture, add 100 mL of 95% ethanol.[2]

  • Slowly add 6.19 mL (0.1 mol) of carbon disulfide to the stirred solution.[2]

Step 2: Reflux and Reaction Monitoring

  • Heat the reaction mixture to reflux and maintain for 3 to 4 hours.[2]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed.

Step 3: Work-up and Isolation

  • After the reaction is complete, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes to decolorize the mixture.[2]

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 70-80°C and add 100 mL of warm water.[2]

  • Acidify the solution with 5% glacial acetic acid while stirring rapidly. This will cause the product to precipitate.[2]

  • Cool the mixture in an ice bath for at least 3 hours to ensure complete crystallization.[2]

Step 4: Purification

  • Collect the crystalline product by filtration and wash with cold water.

  • Dry the product thoroughly.

  • Recrystallize the crude product from ethanol to obtain pure benzo[d]oxazole-2-thiol.[2]

Expanding the Arsenal: Synthesis of Benzoxazole-2-thione Derivatives

The true therapeutic potential of the benzoxazole-2-thione scaffold lies in the vast array of derivatives that can be synthesized. The reactive thiol group and the aromatic ring provide multiple points for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.

S-Alkylation: A Gateway to Diverse Functionality

A common and straightforward modification is the alkylation of the sulfur atom. This is typically achieved by reacting the parent benzoxazole-2-thione with an alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate

  • Step 1: In a suitable reaction vessel, dissolve equimolar amounts of benzo[d]oxazole-2-thiol and ethyl chloroacetate in ethanol.[2]

  • Step 2: Reflux the mixture for 6-8 hours.[2]

  • Step 3: Monitor the reaction by TLC.

  • Step 4: Upon completion, cool the reaction mixture in an ice bath and stir vigorously to induce precipitation.[2]

  • Step 5: Filter the precipitate, wash with water, and dry.[2]

  • Step 6: Recrystallize the product from ethanol.[2]

This S-alkylated product can then be further modified, for example, by reaction with hydrazine hydrate to form the corresponding acetohydrazide, which is a key intermediate for the synthesis of Schiff bases with potential antibacterial activity.[2]

N-Substitution: Modulating Biological Activity

While S-alkylation is more common, N-substitution of the benzoxazole-2-thione ring is also a viable strategy for creating novel derivatives. This can be achieved through various methods, including reaction with alkyl halides under basic conditions.

Visualizing Derivative Synthesis

G bzt Benzoxazole-2-thione s_alkylated S-Alkylated Derivative bzt->s_alkylated + Ethyl Chloroacetate hydrazide Acetohydrazide Derivative s_alkylated->hydrazide + Hydrazine Hydrate schiff_base Schiff Base Derivative hydrazide->schiff_base + Aromatic Aldehyde

Caption: A synthetic route to Schiff base derivatives.

The Therapeutic Landscape: A Spectrum of Biological Activities

The benzoxazole-2-thione scaffold is a cornerstone in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives.[2][5][6] This versatility makes it a highly attractive starting point for drug discovery programs.

Biological ActivityTarget/Mechanism of Action (where known)Representative Derivative Classes
Antibacterial Inhibition of bacterial enzymes such as hyaluronan lyase.[7][8]Schiff bases, thiazolidinone hybrids.[2][9]
Antifungal Disruption of fungal cell wall or membrane integrity.2-Alkylthiobenzoxazoles.[10][11]
Anticancer/Antitumor Inhibition of various cancer-related pathways.N-mustard derivatives.[12]
Anti-inflammatory Inhibition of inflammatory mediators.Various substituted derivatives.[2]
Herbicidal Inhibition of plant growth processes.3-Alkylbenzoxazolinones, 2-alkylthiobenzoxazoles.[10][11]
Case Study: Antibacterial Agents

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Benzoxazole-2-thione derivatives have emerged as a promising class of compounds in this area.[2] For instance, Schiff base derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action for some of these compounds involves the inhibition of bacterial hyaluronan lyase, an enzyme crucial for bacterial spread.[7][8]

Case Study: Antifungal and Herbicidal Applications

Beyond their medicinal applications, benzoxazole-2-thione derivatives have also found utility in agriculture. Certain 2-alkylthiobenzoxazoles have shown potent fungicidal activity against plant pathogens like Fusarium oxysporum and Verticillium dahliae.[10][11] These same classes of compounds have also demonstrated herbicidal properties, highlighting the broad biological impact of this scaffold.[10][11]

Future Perspectives and Conclusion

The rich history and versatile chemistry of benzoxazole-2-thione compounds have firmly established them as a cornerstone of modern medicinal and agricultural chemistry. From their initial discovery in the 19th century to the ongoing development of novel derivatives, this scaffold continues to be a source of inspiration for scientists. The synthetic accessibility of the core and the ease of functionalization provide a robust platform for the generation of large and diverse compound libraries.

Future research in this area will likely focus on:

  • The development of more efficient and environmentally friendly synthetic methods.

  • The exploration of novel biological targets for benzoxazole-2-thione derivatives.

  • The use of computational methods to design more potent and selective inhibitors.

  • The investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PMC. [Link]

  • Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science. [Link]

  • Synthesis of some new 2-mercaptobenzoxazol and study their biological activity against some plant pathogenic fungi. IOP Conference Series: Earth and Environmental Science. [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. PubMed. [Link]

  • Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. Glycobiology | Oxford Academic. [Link]

  • Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. Slideshare. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. [Link]

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. PMC. [Link]

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. MDPI. [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. ResearchGate. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. GSC Biological and Pharmaceutical Sciences. [Link]

  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. PMC. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Organic Chemistry Research. [Link]

  • BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Propyl-1,3-benzoxazole-2(3H)-thione: Synthesis, Characterization, and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-propyl-1,3-benzoxazole-2(3H)-thione, a heterocyclic compound of interest within medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-propyl-1,3-benzoxazole-2(3H)-thione, a heterocyclic compound of interest within medicinal chemistry and materials science. While specific experimental data for this particular N-propyl derivative is not widely published, this document synthesizes established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential applications. We will delve into the causality behind synthetic choices and analytical expectations, providing a self-validating system for researchers exploring this chemical space.

The 1,3-Benzoxazole-2(3H)-thione Scaffold: A Privileged Structure

The benzoxazole core is a significant heterocyclic ring system formed by the fusion of a benzene and an oxazole ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[2] The thione variant, 1,3-benzoxazole-2(3H)-thione, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an alkyl group, such as a propyl chain at the N-3 position, modulates the compound's lipophilicity and steric profile, which can significantly influence its biological activity and pharmacokinetic properties.

Chemical Identifiers and Physicochemical Properties

A specific CAS Registry Number for 3-propyl-1,3-benzoxazole-2(3H)-thione is not publicly catalogued as of this guide's publication. However, its identity can be unequivocally established through other standard chemical identifiers. For reference and comparison, the identifiers for the parent compound and the N-methyl analogue are provided below.

Identifier3-Propyl-1,3-benzoxazole-2(3H)-thione (Predicted)1,3-Benzoxazole-2(3H)-thione (Parent Compound)3-Methyl-1,3-benzoxazole-2(3H)-thione
CAS Number Not Assigned2382-96-9[3]13673-63-7[4][5]
Molecular Formula C₁₀H₁₁NOSC₇H₅NOSC₈H₇NOS
Molecular Weight 193.27 g/mol 151.19 g/mol [3]165.21 g/mol [5]
Canonical SMILES CCCN1C(=S)OC2=CC=CC=C12C1=CC=C2C(=C1)NC(=S)O2CN1C(=S)OC2=CC=CC=C12
InChI InChI=1S/C10H11NOS/c1-2-6-12-10(13)11-8-5-3-4-7-9(8)11/h3-5,7H,2,6H2,1H3InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)InChI=1S/C8H7NOS/c1-9-8(11)10-6-4-2-3-5-7(6)10/h2-5H,1H3
InChIKey (Predicted)LNLFNCJOPKPLD-UHFFFAOYSA-N(Predicted)

Physicochemical properties for 3-propyl-1,3-benzoxazole-2(3H)-thione are predicted based on its structure and would require experimental validation. It is expected to be a solid at room temperature with low solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Purification Workflow

The synthesis of 3-propyl-1,3-benzoxazole-2(3H)-thione is most logically approached via a two-step process: first, the formation of the core heterocyclic system, followed by N-alkylation. This strategy ensures high yields and simplifies purification.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation 2-Aminophenol 2-Aminophenol Reaction1 Cyclocondensation 2-Aminophenol->Reaction1 KOH, Ethanol Reflux CS2 Carbon Disulfide (CS₂) or Thiourea CS2->Reaction1 Precursor 1,3-Benzoxazole-2(3H)-thione Precursor_ref Precursor Reaction1->Precursor PropylHalide 1-Bromopropane Reaction2 SN2 Alkylation PropylHalide->Reaction2 Base K₂CO₃ or NaH Base->Reaction2 Product 3-Propyl-1,3-benzoxazole-2(3H)-thione Precursor_ref->Reaction2 DMF or Acetonitrile Reaction2->Product

Caption: Synthetic workflow for 3-propyl-1,3-benzoxazole-2(3H)-thione.

Protocol 1: Synthesis of 1,3-Benzoxazole-2(3H)-thione (Precursor)

This step involves the cyclocondensation of 2-aminophenol with a thiocarbonyl source. Carbon disulfide is a common and effective reagent for this transformation.

Causality: The reaction proceeds via nucleophilic attack of the amino group of 2-aminophenol onto the carbon of CS₂, followed by an intramolecular cyclization involving the hydroxyl group. The use of a strong base like potassium hydroxide (KOH) is crucial to deprotonate the hydroxyl and amino groups, increasing their nucleophilicity and facilitating the reaction. Ethanol serves as a suitable polar protic solvent for the reactants.

Step-by-Step Methodology:

  • To a stirred solution of potassium hydroxide (1.2 equivalents) in absolute ethanol (10 mL/g of aminophenol) in a round-bottom flask, add 2-aminophenol (1.0 equivalent).

  • Stir the mixture at room temperature for 15-20 minutes until a homogenous solution is formed.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~5-6, which will precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 1,3-benzoxazole-2(3H)-thione.

Protocol 2: Synthesis of 3-Propyl-1,3-benzoxazole-2(3H)-thione

This step is a standard N-alkylation reaction using a suitable propyl halide.

Causality: The nitrogen atom in the 1,3-benzoxazole-2(3H)-thione precursor is acidic and can be deprotonated by a moderate base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH). The resulting anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in a classic Sₙ2 reaction. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cations without interfering with the nucleophile.

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-benzoxazole-2(3H)-thione (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF (8 mL/g of thione).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-propyl-1,3-benzoxazole-2(3H)-thione.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data.

TechniqueExpected Observations for 3-Propyl-1,3-benzoxazole-2(3H)-thione
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).Propyl Chain: Triplet (N-CH₂) around δ 4.0-4.3 ppm (2H), Sextet (-CH₂-) around δ 1.7-1.9 ppm (2H), Triplet (-CH₃) around δ 0.9-1.1 ppm (3H).
¹³C NMR Thione Carbonyl (C=S): Signal expected in the downfield region, δ 180-190 ppm.Aromatic Carbons: Signals between δ 110-145 ppm.Propyl Carbons: Signals for N-CH₂, -CH₂-, and -CH₃ expected around δ 45, 22, and 11 ppm, respectively.
FT-IR (cm⁻¹) C-H stretch (aromatic): ~3050-3100.C-H stretch (aliphatic): ~2850-2960.C=S stretch (thione): Strong absorption around 1200-1300.C-N stretch: ~1350-1450.C-O-C stretch: ~1050-1150.
Mass Spec (EI) Molecular Ion (M⁺): Expected at m/z = 193.Key Fragments: Loss of the propyl chain (m/z = 150), and other fragments corresponding to the benzoxazole ring structure.

Potential Applications and Research Directions

The benzoxazole scaffold is a cornerstone in drug discovery.[6] Derivatives are investigated for a wide array of therapeutic targets.

  • Antimicrobial Agents: The core structure is known to possess antibacterial and antifungal properties.[1] The N-propyl derivative could be screened against various pathogens.

  • Anticancer Research: Many benzoxazole-containing molecules show potent cytotoxic effects against cancer cell lines.[7]

  • Enzyme Inhibition: The heterocycle can act as a scaffold for designing specific enzyme inhibitors.

  • Materials Science: Benzoxazole derivatives can be fluorescent and find use as optical brighteners or in the development of novel organic materials.[8]

The synthesis of 3-propyl-1,3-benzoxazole-2(3H)-thione opens avenues to explore its unique biological profile and potential as a lead compound in drug development programs.

Safety and Handling

While a specific safety data sheet for 3-propyl-1,3-benzoxazole-2(3H)-thione is unavailable, data from analogous compounds, such as 6-bromo-1,3-benzoxazole-2(3H)-thione, suggest the following GHS classifications should be assumed until proven otherwise[9]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

  • Beilstein Journals. (2022, October 18). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]

  • ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Benzoxazoles database. Synthesis, physical properties. [Link]

  • PubChem. 3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzoxazole-2-thione. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. [Link]

  • PubChem. 3H-1,3-oxazole-2-thione. [Link]

  • NextSDS. 3-METHYL-1,3-BENZOXAZOLE-2(3H)-THIONE — Chemical Substance Information. [Link]

  • RSC Advances. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, April 1). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

  • PubChem. 6-Bromo-1,3-benzoxazole-2(3H)-thione. [Link]

  • PubChem. Database Commons. [Link]

  • ResearchGate. (2010, May 9). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. [Link]

  • PubChem. Benzoxazole. [Link]

  • Wikipedia. Benzoxazole. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. [Link]

  • Molecules. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 3-Propyl-1,3-benzoxazole-2(3H)-thione

Introduction: The Therapeutic Potential of the Benzoxazolethione Scaffold The 1,3-benzoxazole-2(3H)-thione moiety is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its ability to interact wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Benzoxazolethione Scaffold

The 1,3-benzoxazole-2(3H)-thione moiety is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets.[1] As structural isosteres of natural nucleic bases, these compounds are adept at binding to biological macromolecules, leading to a broad spectrum of pharmacological activities. Derivatives of the benzoxazolethione core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] This guide provides a detailed framework for the in-vitro evaluation of a specific derivative, 3-propyl-1,3-benzoxazole-2(3H)-thione, offering researchers a robust starting point for their investigations. While specific data on this propyl-substituted variant is emerging, the protocols outlined herein are based on well-established methodologies for the broader benzoxazole class of compounds.

Physicochemical Properties and Compound Handling

A solid understanding of the physicochemical properties of 3-propyl-1,3-benzoxazole-2(3H)-thione is critical for accurate and reproducible assay results. The table below summarizes key properties of the parent compound, 1,3-benzoxazole-2(3H)-thione, which can serve as a baseline for the propyl derivative.

PropertyValueSource
IUPAC Name 1,3-benzoxazole-2(3H)-thione[1]
Molecular Formula C₇H₅NOS[1]
Molecular Weight 151.19 g/mol [1]
Melting Point 182 °C[1]
logP (Octanol/Water) 1.8[1]

Note: The addition of a propyl group to the nitrogen at position 3 will increase the molecular weight and likely the lipophilicity (logP) of the compound.

Compound Preparation and Storage: For in-vitro assays, 3-propyl-1,3-benzoxazole-2(3H)-thione should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. Subsequent dilutions for assays should be made in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

I. Anticancer Activity Assessment: Cytotoxicity Profiling

A primary application for novel benzoxazolethione derivatives is in the field of oncology. The following protocol details the use of the MTT assay to determine the cytotoxic effects of 3-propyl-1,3-benzoxazole-2(3H)-thione on cancer cell lines.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cancer cells in a 96-well plate (~1x10⁴ cells/well) compound_prep Prepare serial dilutions of 3-propyl-1,3-benzoxazole-2(3H)-thione treatment Treat cells with compound dilutions and incubate for 48-72 hours compound_prep->treatment mtt_addition Add MTT solution to each well and incubate for 4 hours treatment->mtt_addition solubilization Solubilize formazan crystals with DMSO mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance ic50_calc Calculate the IC₅₀ value read_absorbance->ic50_calc

Caption: Workflow for determining the cytotoxicity of 3-propyl-1,3-benzoxazole-2(3H)-thione using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)[2][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-propyl-1,3-benzoxazole-2(3H)-thione stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of 3-propyl-1,3-benzoxazole-2(3H)-thione in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin). Incubate for an additional 48 to 72 hours.[1][4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

II. Antimicrobial Activity Screening

The benzoxazole scaffold is known to exhibit antimicrobial properties.[6] The following protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 3-propyl-1,3-benzoxazole-2(3H)-thione against various microbial strains.

Principle of Broth Microdilution

This method involves challenging microorganisms with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[7][8]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare two-fold serial dilutions of the test compound in a 96-well plate inoculum_prep Prepare a standardized microbial inoculum (~5 x 10⁵ CFU/mL) inoculation Inoculate the wells with the microbial suspension inoculum_prep->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine the MIC by visual inspection for the lowest concentration with no visible growth incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 3-propyl-1,3-benzoxazole-2(3H)-thione.

Detailed Protocol for Broth Microdilution

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 3-propyl-1,3-benzoxazole-2(3H)-thione stock solution in DMSO

  • Sterile 96-well round-bottom plates

  • Spectrophotometer

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 3-propyl-1,3-benzoxazole-2(3H)-thione in the appropriate broth medium. The final volume in each well should be 100 µL.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6][7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm.

III. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[10] Benzoxazole derivatives have been shown to inhibit various enzymes, including kinases and cholinesterases. The following is a general protocol for determining the IC₅₀ of 3-propyl-1,3-benzoxazole-2(3H)-thione against a target enzyme.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]

Experimental Workflow: General Enzyme Inhibition Assaydot

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare assay buffer, enzyme, and inhibitor solutions plate_setup Add buffer, inhibitor dilutions, and enzyme to a 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate enzyme and inhibitor for 15 minutes at 37°C plate_setup->pre_incubation reaction_initiation Initiate the reaction by adding the substrate pre_incubation->reaction_initiation kinetic_read Measure the reaction rate (e.g., change in absorbance or fluorescence) over time reaction_initiation->kinetic_read rate_calculation Calculate the initial reaction rates for each inhibitor concentration kinetic_read->rate_calculation ic50_determination Plot % inhibition vs. inhibitor concentration to determine the IC₅₀ rate_calculation->ic50_determination

Sources

Application

Application Notes and Protocols: The Benzoxazolone Scaffold as a Versatile Platform for Enzyme Inhibition

Introduction: Unveiling the Potential of the Benzoxazole Core in Drug Discovery The benzoxazole scaffold, a heterocyclic aromatic compound, represents a privileged structure in medicinal chemistry, forming the core of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of the Benzoxazole Core in Drug Discovery

The benzoxazole scaffold, a heterocyclic aromatic compound, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of benzoxazole derivatives as enzyme inhibitors.

A Note on the Target Compound: While the initial topic of interest was 3-propyl-1,3-benzoxazole-2(3H)-thione, a comprehensive review of the scientific literature reveals a scarcity of specific data on this particular thione derivative. However, the closely related 1,3-benzoxazol-2(3H)-one scaffold is extensively characterized and has demonstrated significant potential as a modulator of various enzymatic pathways. Given the structural similarity, the insights and protocols detailed herein for the benzoxazolone core provide a robust and scientifically grounded starting point for investigating related structures, including their thione analogues.

This guide will focus on the well-documented enzyme inhibitory properties of 1,3-benzoxazol-2(3H)-one derivatives, providing both the theoretical framework and practical protocols for their evaluation.

Mechanism of Action: Targeting Key Enzymes in Disease Pathways

Benzoxazolone derivatives have been identified as inhibitors of several key enzymes implicated in pathological processes, most notably in cancer and inflammation.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A prominent mechanism of action for several anticancer benzoxazole-based compounds is the inhibition of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis.[5][6] By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation cascade that would otherwise promote endothelial cell proliferation, migration, and survival.[5][6]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Benzoxazolone Benzoxazolone Inhibitor Autophosphorylation Autophosphorylation Benzoxazolone->Autophosphorylation Inhibits Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Conceptual diagram of VEGFR-2 signaling and its inhibition by benzoxazolone derivatives.

Modulation of Other Enzymatic Targets

Beyond VEGFR-2, various benzoxazolone derivatives have shown inhibitory activity against other enzymes, including:

  • Myeloperoxidase (MPO): An enzyme involved in inflammatory processes, its inhibition can mitigate tissue damage caused by oxidative stress.[7]

  • Urease: Inhibition of this enzyme is a strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[8]

  • c-Met Kinase: A receptor tyrosine kinase involved in cell proliferation and motility, making it a target in cancer therapy.[9]

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): A key enzyme in the inflammatory pathway responsible for the production of prostaglandin E2.

Experimental Protocols: A Practical Guide to Evaluating Benzoxazolone Inhibitors

The following protocols are designed to be self-validating, with integrated controls and clear endpoints.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a benzoxazolone derivative against a target kinase.

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the purified target protein, providing a quantitative measure of its potency.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant VEGFR-2 kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test benzoxazolone compound, dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the benzoxazolone compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or DMSO (as a negative control) to the appropriate wells of the assay plate.

    • Add a known potent inhibitor of VEGFR-2 as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, VEGFR-2 enzyme, and substrate.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare a separate master mix containing the assay buffer and ATP.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.

    • Typically, this involves a two-step addition with incubation periods.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound IDTarget EnzymeIC50 (µM)
Benzoxazolone-AVEGFR-20.268
Benzoxazolone-BVEGFR-20.361
Sorafenib (Control)VEGFR-20.352
Data is illustrative and based on reported values for potent benzoxazole derivatives.[5]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the downstream effect of enzyme inhibition on cancer cell viability and proliferation.

Rationale: While an in vitro assay measures direct target engagement, a cell-based assay provides insights into the compound's ability to exert a biological effect in a more complex cellular environment, accounting for factors like cell permeability and off-target effects.

Caption: Workflow for a cell-based MTT proliferation assay.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)[5][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test benzoxazolone compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazolone compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Compound IDCell LineGI50 (µM)
Benzoxazolone-AHCT-1161.5
Benzoxazolone-AMCF-72.1
Doxorubicin (Control)HCT-1160.8
Data is illustrative and based on reported values for potent benzoxazole derivatives.[11]

Conclusion and Future Directions

The 1,3-benzoxazol-2(3H)-one scaffold has proven to be a highly versatile and fruitful starting point for the development of potent enzyme inhibitors with significant therapeutic potential. The protocols outlined in this guide provide a robust framework for the initial characterization of novel benzoxazolone derivatives. Future work in this area may involve expanding the target scope to other enzyme classes, optimizing the pharmacokinetic properties of lead compounds, and exploring the potential of related scaffolds such as the 3-propyl-1,3-benzoxazole-2(3H)-thione. As our understanding of the structure-activity relationships of this compound class deepens, so too will their potential to yield novel and effective therapeutic agents.

References

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53. [Link]

  • Murty, M. S. R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(6), 726-734. [Link]

  • Yadav, G., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 89(1), 1-10. [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(1), 893-904. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1547-1563. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1547-1563. [Link]

  • Baskal, S., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 1767. [Link]

  • Yakan, H., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE, 20(8), e0290825. [Link]

  • Al-Masoudi, N. A. H., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 461-468. [Link]

  • Zhang, T., et al. (2018). Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. Molecules, 23(11), 2948. [Link]

  • Ucar, H., et al. (1997). benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands. European Journal of Pharmacology, 335(2-3), 251-259. [Link]

  • Li, Y., et al. (2018). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 143, 134-146. [Link]

  • Shrestha, S., et al. (2023). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]

  • Ay, N. F., et al. (2021). Synthesis and biological evaluation of some 1, 3‐benzoxazol ‐2( 3H )‐one hybrid molecules as potential antioxidant and urease inhibitors. Archiv der Pharmazie, 354(10), 2100142. [Link]

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Sources

Method

Introduction: The Therapeutic Potential of the Benzoxazolethione Scaffold

An in-depth guide to the antimicrobial evaluation of 3-propyl-1,3-benzoxazole-2(3H)-thione, a promising heterocyclic compound for novel drug discovery. In the landscape of medicinal chemistry, certain molecular framework...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the antimicrobial evaluation of 3-propyl-1,3-benzoxazole-2(3H)-thione, a promising heterocyclic compound for novel drug discovery.

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" for their ability to interact with a wide array of biological targets. The benzoxazolethione core, characterized by a fused benzene and oxazolethione ring system, is one such scaffold.[1] These compounds are recognized as structural isosteres of natural nucleic bases, which may facilitate their interaction with biological polymers.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2][3][4]

3-propyl-1,3-benzoxazole-2(3H)-thione is a specific derivative of this class. The addition of the propyl group at the N-3 position modulates the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and target engagement. This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of its antimicrobial efficacy, designed for researchers in microbiology and drug development.

Proposed Mechanism of Action: Targeting Bacterial Virulence

While the precise antimicrobial mechanism for all benzoxazolethiones is an area of active research, a significant body of evidence points towards the inhibition of bacterial hyaluronan lyase (Hyal) as a key mode of action.[5][6][7]

What is Hyaluronan Lyase?

Hyaluronan lyase is an enzyme produced by various pathogenic bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus. It acts as a "spreading factor" by degrading hyaluronan, a major component of the host's extracellular matrix.[5][6] This enzymatic degradation breaks down the connective tissue, allowing the bacteria to disseminate more easily from the initial infection site, thereby increasing their virulence.

Inhibition by Benzoxazolethiones

Structural studies have shown that benzoxazole-2-thione derivatives can fit within the active site of the bacterial Hyal enzyme.[6][7] They are thought to form interactions with key residues in the catalytic site and a crucial hydrophobic patch, preventing the natural substrate (hyaluronan) from binding and being degraded.[5][7] By inhibiting this key virulence factor, 3-propyl-1,3-benzoxazole-2(3H)-thione may not directly kill the bacteria but can significantly impair their ability to cause invasive disease, making them more susceptible to the host's immune response. This anti-virulence approach is a promising strategy for combating antimicrobial resistance.

cluster_0 Bacterial Cell cluster_1 Host Extracellular Matrix (ECM) cluster_2 Inhibitory Action bacterium Pathogenic Bacterium (e.g., S. pneumoniae) hyal Secretes Hyaluronan Lyase (Hyal) bacterium->hyal Virulence Factor ecm Hyaluronan (ECM Component) hyal->ecm Targets degraded_ecm Degraded ECM ecm->degraded_ecm Degradation Bacterial Spread Bacterial Spread degraded_ecm->Bacterial Spread Tissue Invasion Tissue Invasion degraded_ecm->Tissue Invasion compound 3-propyl-1,3-benzoxazole -2(3H)-thione compound->hyal Inhibits

Caption: Proposed mechanism of action for 3-propyl-1,3-benzoxazole-2(3H)-thione.

Part 1: Foundational In Vitro Efficacy Testing

The initial assessment of any potential antimicrobial agent involves determining its potency against a panel of relevant microorganisms. The following protocols are fundamental for establishing the basic efficacy profile of 3-propyl-1,3-benzoxazole-2(3H)-thione.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] The broth microdilution method is a standardized and widely used technique for determining MIC values.[10][11]

Core Principle: A standardized inoculum of bacteria is introduced to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells of the microtiter plate are visually assessed for turbidity to identify the concentration at which bacterial growth is inhibited.[12]

Materials:

  • 3-propyl-1,3-benzoxazole-2(3H)-thione stock solution (e.g., 10 mg/mL in DMSO).

  • Test Organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13]

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.[14]

  • Spectrophotometer.

  • Sterile saline or Phosphate-Buffered Saline (PBS).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]

    • Further dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired test concentration.

    • Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process sequentially down to well 10. Discard 100 µL from well 10 after mixing.[9]

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension (5 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity. A button or haze at the bottom of a well indicates bacterial growth.

    • The MIC is the lowest concentration of 3-propyl-1,3-benzoxazole-2(3H)-thione at which there is no visible growth.[8]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] It is determined by subculturing from the clear wells of the MIC assay onto drug-free agar.[15][16]

Core Principle: An aliquot from each well of the MIC plate that showed no visible growth is plated onto a solid growth medium. The lowest concentration that results in no colony formation after incubation is the MBC.

Materials:

  • Completed MIC plate from Protocol 1.

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates.

  • Sterile micropipettes and tips.

Step-by-Step Methodology:

  • Subculturing:

    • From the MIC plate, select all the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each of these clear wells thoroughly.

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each clear well and streak it onto a separate, clearly labeled agar plate.[15]

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.[15]

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log10) reduction in CFU/mL compared to the initial inoculum count.[16] Practically, it is often defined as the lowest concentration that yields no growth on the subculture plate.[15]

cluster_0 MIC Assay cluster_1 MBC Assay start Prepare Serial Dilutions of Compound in 96-Well Plate add_inoculum Inoculate Wells start->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate_mic Incubate Plate (16-20h at 37°C) add_inoculum->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher) onto Drug-Free Agar Plates read_mic->subculture Proceed with Clear Wells incubate_mbc Incubate Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with no colony growth incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Part 2: Characterizing Antimicrobial Dynamics

Beyond determining static endpoints like MIC and MBC, it is crucial to understand the rate and nature of the compound's antimicrobial activity.

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay measures the change in bacterial viability over time when exposed to the test compound. It is the gold standard for determining whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[17]

Core Principle: A standardized bacterial inoculum is exposed to various concentrations of the compound (typically based on the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[17]

Materials:

  • Materials from Protocol 1.

  • Sterile culture tubes or flasks.

  • Shaking incubator.

  • Sterile saline or PBS for dilutions.

Step-by-Step Methodology:

  • Determine MIC: First, determine the MIC of the compound against the test organism as described in Protocol 1.[17] This is essential for selecting appropriate concentrations for the time-kill assay (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Preparation of Cultures:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB.

    • Prepare sterile tubes, each containing CAMHB and the desired concentration of 3-propyl-1,3-benzoxazole-2(3H)-thione. Include a growth control tube with no compound.

    • Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • Time Zero (T0): Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point.[17]

    • Perform 10-fold serial dilutions of the aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Subsequent Time Points: At predefined intervals (e.g., 1, 2, 4, 8, and 24 hours), repeat the process of vortexing, sampling, serially diluting, and plating from each tube.[17][18]

  • Incubation and Colony Counting:

    • Incubate all plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL against time for each concentration.

    • Bactericidal Activity: Defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum count at a specific time point (usually 24 hours).[17][18][19]

    • Bacteriostatic Activity: Growth is inhibited, but the CFU/mL count does not drop significantly (i.e., <3-log10 reduction) compared to the initial inoculum.

cluster_0 Setup cluster_1 Sampling Over Time cluster_2 Quantification cluster_3 Analysis prep_culture Prepare Log-Phase Bacterial Culture inoculate Inoculate all tubes to ~5x10^5 CFU/mL prep_culture->inoculate prep_tubes Prepare Tubes with Broth + Compound at 0.5x, 1x, 2x, 4x MIC + Growth Control prep_tubes->inoculate t0 T = 0h inoculate->t0 t2 T = 2h sample Sample from each tube t0->sample At each time point t4 T = 4h t8 T = 8h t24 T = 24h dilute Perform Serial Dilutions sample->dilute plate Plate onto Agar dilute->plate count Incubate & Count Colonies (Calculate CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Interpret Results: Bactericidal (≥3-log reduction) or Bacteriostatic plot->interpret

Caption: Workflow for the time-kill kinetics assay.

Data Presentation and Summary

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical MIC and MBC Values for 3-propyl-1,3-benzoxazole-2(3H)-thione

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus29213816Bactericidal (2)
Escherichia coli2592216128Bacteriostatic (>4)
Pseudomonas aeruginosa2785364>256Tolerant
Enterococcus faecalis292123264Bactericidal (2)

An MBC/MIC ratio of ≤4 is generally considered bactericidal.

Part 3: Advanced Studies and Future Directions

Positive in vitro results warrant further investigation into the compound's suitability as a therapeutic agent.

Cytotoxicity Assays

It is imperative to assess whether the compound is selectively toxic to microbes or if it also harms host cells. A standard method is the MTT assay, which measures the metabolic activity of mammalian cell lines (e.g., HeLa, HEK293) to determine cell viability after exposure to the compound.[20][21][22] A high IC₅₀ (concentration causing 50% inhibition of cell growth) value against mammalian cells combined with a low MIC against bacteria indicates favorable selectivity.

In Vivo Efficacy Models

The ultimate test of an antimicrobial agent is its efficacy in a living organism. Preclinical in vivo models are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics in a complex biological system.[23]

Commonly used models include:

  • Neutropenic Thigh Infection Model (Mouse): A standard model to assess efficacy against localized infections.[24]

  • Septicemia Model (Mouse): Used to evaluate the compound's ability to clear systemic infections.[23][24]

  • Superficial Skin Infection Model (Mouse): Ideal for testing topical applications of the compound.[24]

  • Caenorhabditis elegans Model: A valuable initial in vivo screening tool to assess toxicity and efficacy before moving to more complex mammalian models.[25]

These studies measure endpoints such as mouse survival, reduction in bacterial load in target organs (CFU counts), and histopathological analysis.[23]

References

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays.
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  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B).
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  • University of Basrah. (2021, September 15). Lab Six: Minimum Bacteriocidal Concentration (MBC).
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  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 8(2), 169.
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  • Yilmaz, I., & Yilmaz, A. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-32.
  • Kasende, O. E., et al. (2018). Synthesis, Structural Characterization, and Computational Studies of Novel Diiodine Adducts with the Heterocyclic Thioamides N-Methylbenzothiazole-2-thione and Benzimidazole-2-thione: Implications with the Mechanism of Action of Antithyroid Drugs. Inorganic Chemistry, 57(17), 10835-10848.
  • Murty, M. S. R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3074-3078.
  • Krawiecka, M., et al. (2014). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 71(2), 245-252.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Biological Sciences, 13(1), 1-10.
  • Kim, H. J., et al. (2012). Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione)
  • Wang, S. F., et al. (2012).
  • Li, J., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules, 28(7), 3025.
  • Al-Ostath, A., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 13(25), 17045-17058.
  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Journal of Applied Pharmaceutical Science, 2(8), 136-141.
  • Al-Juboori, A. M. J. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 435-442.
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 118, 269-281.
  • BenchChem. (n.d.). Assessing the cytotoxicity of 7-Nitrobenzo[d]thiazol-2(3H)-one derivatives.
  • ResearchGate. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines.

Sources

Application

Application Note: High-Throughput Screening for Novel Caspase-3 Inhibitors Using 3-propyl-1,3-benzoxazole-2(3H)-thione

Introduction: The Quest for Apoptosis Modulators Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of this pathway is a hallmark of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Apoptosis Modulators

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a plethora of cellular substrates, leading to the dismantling of the cell.[1] The critical role of Caspase-3 has positioned it as a high-value therapeutic target for the discovery of novel small molecule inhibitors.[1][2]

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] This application note details a robust, automated high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of Caspase-3, featuring the promising benzoxazole-containing compound, 3-propyl-1,3-benzoxazole-2(3H)-thione. We will explore the rationale behind the assay design, provide a detailed step-by-step protocol, and discuss data analysis for hit identification and validation.

Principle of the Assay: A Fluorometric Approach to Quantifying Caspase-3 Activity

To enable the rapid screening of large compound libraries, a biochemical assay format was selected for its robustness and lower variability compared to cell-based assays.[6][7] Specifically, a fluorometric assay was developed to measure the enzymatic activity of recombinant human Caspase-3. This assay utilizes a synthetic substrate, N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), which is non-fluorescent. In the presence of active Caspase-3, the enzyme cleaves the substrate at the aspartate residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to Caspase-3 activity. Potential inhibitors, such as 3-propyl-1,3-benzoxazole-2(3H)-thione, will compete with the substrate or otherwise modulate the enzyme's function, leading to a decrease in the fluorescent signal.

The assay is optimized for a 384-well microplate format to increase throughput and reduce reagent consumption, a common practice in HTS.[8][9] The performance of the assay is validated by calculating the Z'-factor, a statistical parameter that assesses the quality of the assay for HTS, with a value greater than 0.5 indicating a robust and reliable screen.[7][8]

Experimental Workflow Overview

The high-throughput screening process is a multi-step procedure designed for efficiency and accuracy.[8][10] The workflow for screening 3-propyl-1,3-benzoxazole-2(3H)-thione and other library compounds against Caspase-3 is as follows:

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation Dispensing Compound & Enzyme Dispensing Compound_Plate->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation1 Pre-incubation Dispensing->Incubation1 Substrate_Add Substrate Addition Incubation1->Substrate_Add Incubation2 Enzymatic Reaction Substrate_Add->Incubation2 Stop_Solution Reaction Termination (Optional) Incubation2->Stop_Solution Detection Fluorescence Reading Stop_Solution->Detection Data_QC Data Quality Control (Z'-factor) Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Analysis (IC50) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for Caspase-3 inhibitors.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human Caspase-3R&D Systems707-C3-80°C
Ac-DEVD-AMC SubstrateEnzo Life Sci.BML-P125-20°C
3-propyl-1,3-benzoxazole-2(3H)-thioneCustom Synth.N/ART
Ac-DEVD-CHO (Caspase-3 Inhibitor)Biotium10015-20°C
DMSO, AnhydrousSigma-AldrichD2650RT
Assay Buffer (20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)In-house prep.N/A4°C
384-well black, flat-bottom microplatesCorning3710RT
Assay Development and Miniaturization

Prior to the full-scale screen, the assay is developed and optimized in a 96-well format before being miniaturized to a 384-well format.[8] Key parameters to optimize include:

  • Enzyme Concentration: Titrate Caspase-3 to determine the optimal concentration that yields a robust signal-to-background ratio.

  • Substrate Concentration: Determine the Km of the substrate to ensure the assay is run at or near this concentration for optimal sensitivity to inhibitors.

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to establish the maximum allowable concentration in the final assay volume. A typical final concentration is 0.1% DMSO.[8]

High-Throughput Screening Protocol
  • Compound Plating:

    • Prepare a stock solution of 3-propyl-1,3-benzoxazole-2(3H)-thione and other library compounds in 100% DMSO.

    • Using an automated liquid handler, serially dilute the compounds to create a concentration gradient for dose-response analysis.

    • Dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • Include positive controls (e.g., Ac-DEVD-CHO, a known Caspase-3 inhibitor) and negative controls (DMSO only) on each plate.

  • Reagent Preparation:

    • Thaw the Recombinant Human Caspase-3 and Ac-DEVD-AMC substrate on ice.

    • Prepare the working solution of Caspase-3 by diluting the enzyme stock in cold assay buffer to the pre-determined optimal concentration.

    • Prepare the working solution of Ac-DEVD-AMC by diluting the substrate stock in assay buffer.

  • Assay Execution:

    • Using a multi-drop dispenser, add 10 µL of the Caspase-3 working solution to each well of the compound-containing assay plate.

    • Centrifuge the plates briefly to ensure proper mixing.

    • Pre-incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the Ac-DEVD-AMC working solution to each well.

    • Incubate the plates at 37°C for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at 380 nm and emission at 460 nm.

Data Analysis and Hit Confirmation

Quality Control

The quality of the HTS assay is monitored on a plate-by-plate basis using the Z'-factor, calculated from the signals of the positive and negative controls:

Z' = 1 - ( (3 * (σpos + σneg)) / |μpos - μneg| )

Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls. A Z'-factor > 0.5 is considered excellent for HTS.[8]

Hit Identification

A "hit" is defined as a compound that produces a statistically significant reduction in Caspase-3 activity. A common method is to use a threshold based on the mean and standard deviation of the negative controls (DMSO wells). For example, a hit could be any compound that inhibits the enzyme activity by more than three times the standard deviation of the negative controls.

Dose-Response Analysis and IC50 Determination

Primary hits are then subjected to dose-response analysis to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Dose_Response cluster_0 Dose-Response Curve for 3-propyl-1,3-benzoxazole-2(3H)-thione Inhibition (%) Inhibition (%) Log[Inhibitor] (M) Log[Inhibitor] (M) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 100 100 50 50 IC50_point IC50_point 50->IC50_point 0 0 IC50 IC50 Log[IC50] Log[IC50] IC50_point->Log[IC50]

Sources

Method

Application Note: Advanced Purification Strategies for 3-Propyl-1,3-benzoxazole-2(3H)-thione

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a self-validating, orthogonal purification workflow for isolating assay-ready 3-propyl-1,3-benzoxazole-2(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a self-validating, orthogonal purification workflow for isolating assay-ready 3-propyl-1,3-benzoxazole-2(3H)-thione from complex crude alkylation mixtures.

Introduction & Biological Context

3-Propyl-1,3-benzoxazole-2(3H)-thione is a highly valued heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of potent inhibitors against bacterial and mammalian hyaluronidases 1. Because in vitro biological assays are exceptionally sensitive to structurally similar micro-impurities, achieving >99.5% purity is a strict prerequisite for downstream screening.

Mechanistic Background: The Ambidentate Alkylation Challenge

The primary synthetic route to this compound involves the N-alkylation of 1,3-benzoxazole-2(3H)-thione with a propyl halide (e.g., 1-bromopropane). However, the starting material is an ambidentate nucleophile that exists in a tautomeric equilibrium between its thioamide (C=S) and mercaptoimine (C–SH) forms.

According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophile, rapidly attacking the "soft" alkyl halide to form the kinetic byproduct, 2-(propylthio)benzoxazole 2. Conversely, the nitrogen atom is a "harder" nucleophile; N-alkylation yields the desired thermodynamic target but is often outcompeted kinetically. Consequently, crude reaction mixtures invariably contain a challenging mixture of N-alkyl and S-alkyl isomers.

Reactivity cluster_0 Reaction Pathways SM 1,3-Benzoxazole-2(3H)-thione (Ambidentate) N_path N-Alkylation (Hard Nucleophile) SM->N_path Thermodynamic S_path S-Alkylation (Soft Nucleophile) SM->S_path Kinetic Target 3-Propyl-1,3-benzoxazole-2(3H)-thione (Target: High Polarity) N_path->Target Byproduct 2-(Propylthio)benzoxazole (Byproduct: Low Polarity) S_path->Byproduct

Figure 1: Ambidentate reactivity pathways leading to N-alkyl and S-alkyl isomers.

Orthogonal Purification Strategy

To resolve these isomers, we exploit their distinct electronic properties. The N-alkylated target possesses a highly polarized thione (C=S) bond, generating a strong dipole moment. The S-alkylated byproduct is a thioether, lacking this polarization and exhibiting much lower polarity. This differential allows for a highly effective orthogonal purification workflow.

Workflow Crude Crude Mixture LLE LLE Workup Crude->LLE Remove Salts Flash Flash Chromatography LLE->Flash Organic Extract Recryst Recrystallization Flash->Recryst 95% Purity HPLC Prep-HPLC (Optional) Recryst->HPLC Bio-grade Pure Assay-Ready Target Recryst->Pure >99% Purity HPLC->Pure >99.9% Purity

Figure 2: Orthogonal purification workflow for isolating 3-propyl-1,3-benzoxazole-2(3H)-thione.

Step-by-Step Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) Workup

Causality: Removes inorganic bases (e.g., K₂CO₃) and highly polar unreacted starting materials before chromatography to prevent column fouling.

  • Quench the crude reaction mixture (assuming 10 mmol scale) with 50 mL of deionized water.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (50 mL) to remove residual polar aprotic solvents (like DMF), followed by a brine wash (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography (Primary Resolution)

Causality: Normal-phase silica gel strongly retains the highly polar C=S bond of the N-alkyl target, while the lipophilic S-alkyl byproduct elutes rapidly. Dry-loading is utilized to prevent band broadening caused by residual reaction solvents.

  • Preparation: Prepare a silica gel column (230–400 mesh). Dry-load the crude extract by dissolving it in minimal DCM, adding 3 grams of silica gel, and evaporating to a free-flowing powder.

  • Elution: Load the powder onto the column. Elute using a gradient mobile phase of Hexane:Ethyl Acetate (starting at 95:5, ramping to 80:20).

  • Monitoring: Monitor fractions via TLC (UV 254 nm). The S-alkyl byproduct will elute first (R_f ~0.65 in 8:2 Hexane:EtOAc). The N-alkyl target elutes second (R_f ~0.35).

  • Recovery: Pool the fractions containing the lower R_f spot and concentrate in vacuo.

Protocol 3: Recrystallization (Polishing)

Causality: Chromatography often leaves trace co-eluting organic impurities and pigments. Recrystallization leverages the uniform crystal lattice of the N-alkyl target to exclude these trace defects.

  • Dissolve the semi-pure N-alkylated product in a minimum volume of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature (approx. 2 hours) to promote slow, highly ordered crystal nucleation.

  • Transfer the flask to an ice bath (4°C) for an additional 2 hours to maximize yield.

  • Recover the crystals via vacuum filtration, wash with 10 mL of ice-cold hexane, and dry under high vacuum for 12 hours.

Protocol 4: Preparative HPLC (Bio-Assay Grade)

Causality: For enzyme inhibition assays, even 0.5% of the S-alkyl isomer can skew IC₅₀ data. Reverse-phase HPLC inverts the elution order (polar N-alkyl elutes before lipophilic S-alkyl), providing an orthogonal separation axis that guarantees absolute purity.

  • Setup: Equip the HPLC with a C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phases: Phase A = HPLC-grade H₂O + 0.1% TFA; Phase B = HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: Run a linear gradient from 30% B to 90% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection: Monitor at UV 254 nm and 280 nm. Collect the major early-eluting peak. Lyophilize to obtain the ultra-pure target.

Quantitative Data & Quality Control

Table 1: Chromatographic & Physicochemical Properties

Property 3-Propyl-1,3-benzoxazole-2(3H)-thione (Target) 2-(Propylthio)benzoxazole (Byproduct)
Alkylation Site Nitrogen (N-alkyl) Sulfur (S-alkyl)
Dipole Moment High (Thione C=S resonance) Low (Thioether)
Normal-Phase TLC (R_f) ~0.35 (Hexane/EtOAc 8:2) ~0.65 (Hexane/EtOAc 8:2)

| Reverse-Phase HPLC | Early Elution (Lower Retention Time) | Late Elution (Higher Retention Time) |

Table 2: Step-by-Step Purification Metrics

Purification Phase Technique Target Purity Achieved Recovery Yield Primary Impurities Removed
1. Workup Liquid-Liquid Extraction 60 - 70% > 95% Inorganic salts, polar organics
2. Resolution Flash Chromatography 95 - 98% 75 - 85% S-alkylated isomer, SM
3. Polishing Recrystallization > 99.0% 80 - 90% Trace isomers, colored pigments

| 4. Bio-Grade | Preparative HPLC | > 99.9% | 60 - 70% | Co-eluting micro-impurities |

References

1.[2] Chu, X. Q., et al. "Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles." Journal of Agricultural and Food Chemistry - ACS Publications, Nov 2017. URL:

2.[1] Braun, S. "Inhibitors of Bacterial and Mammalian Hyaluronidases: Design, Synthesis and Structure-Activity Relationships with Focus on Human Enzyme." Publikationsserver der Universität Regensburg, 2008. URL:

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 3-propyl-1,3-benzoxazole-2(3H)-thione

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the state-of-the-art analytical methods for the precise and accurate quantification of 3-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the state-of-the-art analytical methods for the precise and accurate quantification of 3-propyl-1,3-benzoxazole-2(3H)-thione. Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] As such, robust analytical techniques are paramount for their characterization and quantification throughout the research and drug development lifecycle. This guide details protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design, method validation, and data interpretation. All methodologies are presented as self-validating systems, grounded in authoritative standards to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for Benzoxazole Derivatives

3-propyl-1,3-benzoxazole-2(3H)-thione belongs to the benzoxazole family, a privileged scaffold in medicinal chemistry due to its presence in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Accurate quantification of this specific analyte is critical for a variety of applications, from pharmacokinetic studies and metabolic profiling to quality control of active pharmaceutical ingredients (APIs) and formulated products.

The choice of an analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and the need for structural confirmation. This guide focuses on the two most powerful and versatile techniques for this purpose: HPLC for its robustness in routine quality control and GC-MS for its superior sensitivity and specificity in trace-level detection.

The overall analytical workflow, from sample reception to final data reporting, follows a structured and logical progression to ensure data integrity.

cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Sample Sample Receipt & Login MethodSelection Method Selection (HPLC/GC-MS) Sample->MethodSelection Protocol Validation Protocol Definition MethodSelection->Protocol StdPrep Standard & Sample Preparation Protocol->StdPrep Instrument Instrumental Analysis StdPrep->Instrument DataAcq Raw Data Acquisition Instrument->DataAcq Processing Data Processing & Integration DataAcq->Processing Quant Quantification & Validation Assessment Processing->Quant Report Final Report Generation Quant->Report

Caption: General Analytical Workflow for Quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, offering excellent precision and robustness for quantifying active ingredients and their impurities.[4] A reversed-phase HPLC method using a C18 column is the logical starting point for a molecule like 3-propyl-1,3-benzoxazole-2(3H)-thione, given its heterocyclic aromatic structure and the added hydrophobicity from the propyl group.

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a packed column (the stationary phase) propelled by a liquid (the mobile phase). Separation is achieved based on the analyte's differential partitioning between the mobile and stationary phases. The propyl group and benzoxazole core will exhibit hydrophobic interactions with the C18 stationary phase, leading to retention. Quantification is performed by a UV detector, which measures the absorbance of the analyte as it elutes from the column, comparing the peak area to that of a known standard.

Detailed Experimental Protocol

2.2.1 Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 mm x 150 mm, 2.7 µm) is recommended for good resolution and efficiency.[5]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (resistivity ≥ 18 MΩ·cm), Phosphoric Acid (ACS grade).

  • Standard: A well-characterized reference standard of 3-propyl-1,3-benzoxazole-2(3H)-thione (purity >99.5%).

2.2.2 Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.

ParameterRecommended SettingCausality / Rationale
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of any potential acidic/basic functional groups, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar to nonpolar compounds.
Gradient 50% B to 95% B over 10 min, hold for 2 min, return to 50% BA gradient is chosen to ensure elution of the analyte with a good peak shape while also cleaning the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[4]
Detection λ ~280 nm (or λmax)The benzoxazole ring system is expected to have strong UV absorbance. The optimal wavelength (λmax) should be determined by scanning the analyte with a PDA detector.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

2.2.3 Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 2 minutes to ensure complete dissolution.[4]

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 50:50 Water:Acetonitrile).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known weight in methanol to achieve a concentration within the calibration range. For a formulated product, an extraction step may be necessary to separate the analyte from excipients.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% H3PO4 in H2O / ACN) B Prepare Standard Stock (1000 µg/mL in MeOH) C Prepare Calibration Curve (1-100 µg/mL from Stock) B->C F Inject Standards & Sample (10 µL) C->F D Prepare Sample Solution (Target ~50 µg/mL) D->F E Equilibrate HPLC System (C18 Column, 35°C) E->F G Run Gradient Program (1.0 mL/min) F->G H Detect at λmax (~280 nm) G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Area vs. Concentration) I->J K Calculate Sample Concentration J->K

Caption: HPLC-UV Method Workflow.

Method Validation

Validation is the documented process that proves an analytical method is suitable for its intended purpose.[6] The method should be validated according to ICH Q2(R1) guidelines.

ParameterObjectiveAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only, free from interference from matrix components or impurities.Peak purity index > 0.999 (PDA), baseline resolution > 2.0.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery studies.98.0% - 102.0% recovery for API.
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.RSD ≤ 2.0% for API analysis.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.S/N of ~10:1, with RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% after varying flow rate (±10%), column temp (±5°C), etc.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex biological matrices, GC-MS is the preferred method.[7] This technique couples the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Principle of the Method

The sample is vaporized in a heated injector and separated as it passes through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint. For quantification, the instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the analyte are monitored, drastically improving sensitivity and selectivity.[7]

Detailed Experimental Protocol

3.2.1 Instrumentation and Reagents

  • GC-MS System: A gas chromatograph equipped with an autosampler, a capillary column, and coupled to a mass spectrometer (e.g., single or triple quadrupole).

  • Column: A low-bleed, mid-polarity capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good choice for general-purpose analysis.[8]

  • Reagents: Dichloromethane (GC grade), Methanol (GC grade), Helium (UHP, 99.999%).

  • Standard: A well-characterized reference standard of 3-propyl-1,3-benzoxazole-2(3H)-thione (purity >99.5%).

3.2.2 GC-MS Conditions

ParameterRecommended SettingCausality / Rationale
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert carrier gas that provides good chromatographic efficiency.[9]
Injector Temp 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Mode/Vol Splitless, 1 µLSplitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[9]
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial temperature allows for good focusing of the analyte at the head of the column. The ramp separates compounds by boiling point, and the final hold ensures elution of all components.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp 230 °COptimizes the ionization process.
Ionization Mode Electron Impact (EI) at 70 eVA standard, high-energy ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (50-400 amu) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan is used to identify the analyte and its characteristic ions. SIM mode is then used to monitor 1-3 specific, abundant ions (e.g., the molecular ion and a major fragment) for sensitive quantification.[7]

3.2.3 Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions (0.01-10 µg/mL): Prepare calibration standards by serially diluting the stock solution with dichloromethane. The range will be lower than for HPLC due to the higher sensitivity of GC-MS.

  • Sample Preparation: For drug substances, dissolve in dichloromethane. For biological matrices (e.g., plasma), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step will be required to isolate the analyte and remove interferences.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards in DCM (0.01-10 µg/mL) C Inject 1 µL (Splitless) into GC at 250°C A->C B Prepare Sample (Dissolve or Extract into DCM) B->C D Separate on DB-5ms Column (Temperature Program) C->D E Ionize with Electron Impact (70 eV) D->E F Detect in SIM Mode (Monitor Key Ions) E->F G Integrate SIM Chromatogram Peaks F->G H Generate Calibration Curve (Area vs. Concentration) G->H I Calculate Sample Concentration H->I

Caption: GC-MS (SIM Mode) Method Workflow.

Method Validation

Validation for a GC-MS method follows the same principles as for HPLC, with parameters and acceptance criteria outlined in section 2.3. The LOD and LOQ are typically orders of magnitude lower for GC-MS in SIM mode compared to HPLC-UV.

Method Comparison and Selection

The choice between HPLC-UV and GC-MS depends on the analytical objective.

FeatureHPLC-UVGC-MS
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass spectrum (molecular fingerprint).
Sensitivity (LOQ) Moderate (typically low µg/mL).Very High (low ng/mL to pg/mL in SIM mode).[10]
Application API assay, purity, content uniformity, dissolution testing.[11]Trace impurity analysis, genotoxic impurity screening, bioanalysis (PK studies).[7]
Sample Volatility Not required; analyte must be soluble in the mobile phase.Required; analyte must be volatile and thermally stable.
Cost/Complexity Lower instrument cost and complexity.Higher instrument cost, requires more specialized operator training.

Conclusion

This application note provides two robust, validated, and scientifically-grounded methodologies for the quantification of 3-propyl-1,3-benzoxazole-2(3H)-thione. The HPLC-UV method is ideal for routine quality control and assays where analyte concentrations are relatively high. The GC-MS method offers unparalleled sensitivity and specificity, making it the superior choice for trace-level quantification and confirmatory analysis. The successful implementation of these protocols, underpinned by rigorous validation, will ensure the generation of reliable and accurate data for researchers, scientists, and drug development professionals.[12]

References

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing S.L.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research.
  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. (2025). RJPN.org.
  • What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024). EirGenix.
  • Murty, M. S. R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. Retrieved from [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. (2025). Authorea.
  • Christina Ruby Stella, P., et al. (2012). Synthesis and characterization of biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • GC AND GC/MS. (n.d.). Agilent.
  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Retrieved from [Link]

  • Method of Test for Antioxidants in Foods- Multiple Analysis. (2019). Taiwan Food and Drug Administration.
  • Chemical Significance of 1,3-Benzoxazole Derivatives. (2020). Hilaris Publisher. Retrieved from [Link]

  • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
  • Jeffery, J., et al. (2018). Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry. Chemistry Central Journal.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. (2025). PubMed. Retrieved from [Link]

Sources

Method

developing derivatives of 3-propyl-1,3-benzoxazole-2(3H)-thione for improved efficacy

Application Note: Developing Derivatives of 3-Propyl-1,3-benzoxazole-2(3H)-thione for Improved Antimicrobial and Cytoprotective Efficacy Introduction & Scientific Rationale As an application scientist bridging the gap be...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Developing Derivatives of 3-Propyl-1,3-benzoxazole-2(3H)-thione for Improved Antimicrobial and Cytoprotective Efficacy

Introduction & Scientific Rationale

As an application scientist bridging the gap between medicinal chemistry and translational pharmacology, I have structured this guide to unpack the therapeutic potential of the 1,3-benzoxazole-2(3H)-thione scaffold. Recognized as a privileged pharmacophore, this core structure exhibits broad-spectrum biological activities, including antimicrobial, antioxidant, and cytoprotective properties[1][2].

Historically, modifications to the benzoxazole core have yielded potent therapeutic agents. However, recent structural biology insights have highlighted the specific efficacy of N-substituted benzoxazole-2-thiones as potent inhibitors of bacterial hyaluronan lyase (Hyal), a critical virulence factor in pathogens like Streptococcus pneumoniae[3]. By introducing an N-propyl group to form 3-propyl-1,3-benzoxazole-2(3H)-thione, researchers can exploit a critical hydrophobic patch within the enzymatic active site of Hyal[3]. Furthermore, the thione form predominates in polar environments, allowing the sulfur atom to act as a robust hydrogen-bond acceptor with catalytic residues[1]. This protocol outlines the rational design, synthesis, and biological validation of these derivatives.

Mechanistic Insights: Dual-Action Efficacy

The improved efficacy of 3-propyl-1,3-benzoxazole-2(3H)-thione derivatives stems from two distinct structural interactions:

  • Enzymatic Inhibition: The N-propyl chain anchors the molecule into the hydrophobic pocket of bacterial Hyal, while the thione sulfur interacts directly with the catalytic residues, preventing the degradation of host hyaluronic acid[3].

  • Cytoprotection: The electron-rich benzoxazole core, particularly when substituted with electron-donating groups at the C5 or C6 positions, acts as an effective radical scavenger, protecting host cells from oxidative stress and hemolysis[1].

MOA Target Bacterial Hyaluronan Lyase Outcome Enzyme Inhibition & Reduced Virulence Target->Outcome Scaffold 3-Propyl-1,3-Benzoxazole-2(3H)-Thione Interaction1 Hydrophobic Patch Binding (N-Propyl Group) Scaffold->Interaction1 Interaction2 Catalytic Residue Interaction (Thione Sulfur) Scaffold->Interaction2 Interaction1->Target Interaction2->Target

Fig 1. Binding mechanism of benzoxazole-2-thione derivatives to bacterial hyaluronan lyase.

Synthetic Methodology & Protocols

Successful derivatization requires strict control over regioselectivity. The tautomeric nature of benzoxazole-2-thiones (thiol vs. thione) necessitates specific solvent and base conditions to favor N-alkylation over S-alkylation[1].

Workflow Step1 Core Synthesis (N-Alkylation) Step2 Derivatization (C5/C6 Substitution) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 Validation (Hyaluronidase Assay) Step3->Step4 Step5 Lead Optimization (Efficacy Profiling) Step4->Step5

Fig 2. End-to-end workflow for synthesis and validation of benzoxazole-2-thione derivatives.

Protocol A: Regioselective Synthesis of 3-Propyl-1,3-benzoxazole-2(3H)-thione Derivatives

  • Objective: Achieve >90% yield of the N-alkylated product while avoiding S-alkylated byproducts.

  • Causality & Design: We utilize anhydrous N,N-Dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate (K₂CO₃) as a mild base. This combination stabilizes the thione tautomer and selectively deprotonates the N1 position (pKa ~8.5), directing the electrophilic attack of propyl iodide exclusively to the nitrogen atom.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the substituted 1,3-benzoxazole-2-thione (e.g., 5-chloro or 6-methyl derivative) in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add 15 mmol of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 12 mmol of 1-iodopropane. Crucial Step: Maintain the reaction temperature strictly at 40°C for 4 hours. Higher temperatures risk driving competing S-alkylation.

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validating Step: Dry over anhydrous Na₂SO₄ and concentrate. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The N-alkylated product will have a higher Rf value than the starting material. Confirm success via FTIR: the disappearance of the broad N-H stretch (~3100 cm⁻¹) and the retention of the strong C=S stretch (~1670 cm⁻¹) validates N-alkylation over S-alkylation.

In Vitro Efficacy Validation Protocols

To establish trustworthiness in your structure-activity relationship (SAR) data, biological assays must include internal controls that validate the dynamic range of the experiment.

Protocol B: Bacterial Hyaluronan Lyase (Hyal) Inhibition Assay

  • Objective: Quantify the IC₅₀ of synthesized derivatives against Streptococcus pneumoniae Hyal[3].

  • Causality & Design: Hyal degrades hyaluronic acid (HA) into unsaturated disaccharides that absorb UV light at 232 nm. By monitoring the kinetic increase in A₂₃₂ over time, we can directly measure enzyme velocity and its inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.2 mg/mL solution of high-molecular-weight HA in 50 mM sodium acetate buffer (pH 5.0).

  • Inhibitor Incubation: In a UV-transparent 96-well plate, mix 10 µL of the test derivative (serial dilutions in DMSO) with 10 µL of recombinant S. pneumoniae Hyal (0.5 U/mL). Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 80 µL of the HA substrate solution to each well.

  • Kinetic Measurement: Immediately read the absorbance at 232 nm every minute for 30 minutes using a microplate reader at 37°C.

  • Self-Validating Step: Include a vehicle control (10% DMSO) to establish uninhibited enzyme velocity (Vmax). If the vehicle control fails to produce a linear increase in A₂₃₂ over the first 10 minutes, the enzyme has degraded. Calculate IC₅₀ using non-linear regression of the initial velocities.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for various C-substituted derivatives of 3-propyl-1,3-benzoxazole-2(3H)-thione, demonstrating how rational modifications improve both target inhibition and cellular protection.

Compound IDC-Ring SubstitutionN-Alkyl GroupSpnHyal IC₅₀ (µM)Cytoprotection (%)*
Parent Core NoneNone (H)> 500.045.2 ± 2.1
Derivative 1 NonePropyl145.062.1 ± 1.8
Derivative 2 5-ChloroPropyl42.578.4 ± 1.5
Derivative 3 6-MethylPropyl28.185.3 ± 2.0
Derivative 4 5-NitroPropyl12.454.0 ± 3.4

*Cytoprotection measured via AAPH-induced oxidative hemolysis assay at 0.1 mg/mL[1].

Insight: The addition of the N-propyl group (Derivative 1) significantly improves Hyal inhibition compared to the unsubstituted parent core[3]. Furthermore, electron-withdrawing groups (Derivative 4) maximize enzyme inhibition, whereas electron-donating groups (Derivative 3) optimize cytoprotective radical scavenging[1].

Conclusion

The 3-propyl-1,3-benzoxazole-2(3H)-thione scaffold is a highly tunable platform for drug discovery. By strictly controlling the regioselectivity of N-alkylation and strategically substituting the benzoxazole ring, researchers can independently optimize for antimicrobial virulence inhibition and host cell cytoprotection.

References

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Source: nih.gov.
  • Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. Source: oup.com.
  • BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. Source: researchgate.net.

Sources

Application

Application Note: 3-Propyl-1,3-Benzoxazole-2(3H)-Thione as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale The 1,3-benzoxazole-2(3H)-thione core is a highly versatile, privileged pharmacophore in modern medicinal chemistry. While the unsubstituted parent compound exhibits broad but mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,3-benzoxazole-2(3H)-thione core is a highly versatile, privileged pharmacophore in modern medicinal chemistry. While the unsubstituted parent compound exhibits broad but moderate biological activity, targeted regioselective N-alkylation fundamentally optimizes its pharmacokinetic and pharmacodynamic profile. Specifically, 3-propyl-1,3-benzoxazole-2(3H)-thione represents an optimal structural "sweet spot."

The causality behind selecting the N-propyl derivative lies in its precise balance of lipophilicity (LogP 3.05) and steric volume. This specific chain length allows the molecule to perfectly anchor into the hydrophobic patches of target enzymes—most notably bacterial hyaluronan lyases (Hyal)[1] and viral proteases[2]—without causing the steric clashes observed with larger butyl or pentyl substitutions. Furthermore, the choice of a benzoxazole ring over a benzothiazole ring is critical; the replacement of the heavier sulfur atom with an oxygen atom alters the molecular conformation and intermolecular hydrogen-bonding network, leading to significantly enhanced cytoprotective and antioxidant activities[3].

BindingMechanism cluster_0 Target Engagement Pathway Ligand 3-Propyl-1,3-benzoxazole-2(3H)-thione Hydrophobic Enzyme Hydrophobic Patch Ligand->Hydrophobic N-Propyl Chain Fit Hbond Catalytic Cleft (H-Bonding) Ligand->Hbond Thioamide Interactions Inhibition Enzyme Inhibition Hydrophobic->Inhibition Conformational Lock Hbond->Inhibition Catalytic Blockade

Fig 1. Binding mechanism of 3-propyl-1,3-benzoxazole-2(3H)-thione to target enzyme active sites.

Synthetic Methodology: Regioselective N-Alkylation

Benzoxazole-2-thiones exhibit lactam-lactim (thione-thiol) tautomerism. A common pitfall in their derivatization is the formation of S-alkylated byproducts rather than the desired N-alkylated therapeutic agents[4]. The following protocol utilizes the Hard-Soft Acid-Base (HSAB) principle to force regioselective N-alkylation.

Phase 1: Core Cyclization

Rationale: Carbon disulfide ( CS2​ ) is used as the cyclizing agent with 2-aminophenol under basic conditions. KOH is selected to deprotonate the phenol and amine, driving the nucleophilic attack on CS2​ .

  • Dissolve 2-aminophenol (10 mmol) in absolute ethanol (30 mL).

  • Add KOH (12 mmol) and stir until fully dissolved.

  • Dropwise, add carbon disulfide (15 mmol) over 15 minutes at 0°C.

  • Reflux the mixture for 6 hours.

  • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the evolution of H2​S gas ceases. Acidify with 1M HCl to precipitate the 1,3-benzoxazole-2(3H)-thione core.

Phase 2: Regioselective Propylation

Rationale: To achieve the 3-propyl derivative, we must favor the harder nitrogen nucleophile over the softer sulfur. Using Potassium Carbonate ( K2​CO3​ ) as a mild base in a polar aprotic solvent like Dimethylformamide (DMF) stabilizes the SN​2 transition state and heavily biases the reaction toward N-alkylation[2].

  • Dissolve 1,3-benzoxazole-2(3H)-thione (5 mmol) in anhydrous DMF (15 mL).

  • Add anhydrous K2​CO3​ (7.5 mmol) and stir at room temperature for 30 minutes to form the potassium salt.

  • Add 1-bromopropane (6 mmol) dropwise. Stir at 60°C for 4 hours.

  • Quench with ice water to precipitate the crude product.

  • Self-Validation Step: Perform 13C NMR. The presence of a thiocarbonyl peak ( C=S ) around 176–180 ppm confirms N-alkylation. If S-alkylation occurred, this peak would shift significantly upfield (to a C=N resonance 160 ppm)[5].

In Vitro Screening Protocols

To validate the biological efficacy of the synthesized 3-propyl-1,3-benzoxazole-2(3H)-thione, two orthogonal assays are employed: an enzymatic blockade assay and a cell-based cytoprotection assay.

Protocol A: Bacterial Hyaluronan Lyase (SpnHL) Inhibition Assay

Bacterial hyaluronidases degrade the host's extracellular matrix, facilitating pathogen invasion. The enzyme cleaves hyaluronan via a β -elimination mechanism, generating an unsaturated double bond that absorbs specifically at 232 nm[6].

  • Buffer Preparation: 50 mM sodium phosphate, pH 7.4, with 1 mM CaCl2​ .

  • Substrate: High molecular weight Hyaluronan (HA) at 0.5 mg/mL.

  • Procedure:

    • Pre-incubate SpnHL enzyme (10 nM) with varying concentrations of the 3-propyl derivative (0.1 µM to 100 µM) for 15 minutes at 37°C.

    • Initiate the reaction by adding the HA substrate.

    • Monitor the linear increase in absorbance at 232 nm continuously for 10 minutes using a UV-Vis spectrophotometer.

  • Self-Validation: Run a baseline blank containing only the inhibitor and enzyme (no substrate) to ensure the compound's inherent UV absorbance does not artificially inflate the 232 nm reading.

Protocol B: AAPH-Induced Oxidative Hemolysis (Cytoprotection)

This assay measures the compound's ability to protect human red blood cells (RBCs) from free radical-induced lysis, a key metric for the benzoxazole scaffold's antioxidant capacity[7].

  • Procedure:

    • Isolate human RBCs and suspend at a 5% hematocrit in PBS.

    • Treat RBCs with the 3-propyl compound (50 µM) for 30 minutes.

    • Add 50 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals.

    • Incubate at 37°C for 3 hours, centrifuge, and measure the absorbance of the supernatant at 540 nm (released hemoglobin).

  • Causality: The electron-rich oxygen in the benzoxazole ring, combined with the thioamide moiety, acts as a potent radical scavenger and ferrous ion chelator, preventing lipid peroxidation of the RBC membrane[3].

Workflow Syn1 Step 1: Core Synthesis Syn2 Step 2: N-Alkylation Syn1->Syn2 KOH, CS2 QC Purification & QC Syn2->QC 1-Bromopropane Assay1 Hyaluronidase Assay QC->Assay1 >95% Purity Assay2 Cytoprotection Assay QC->Assay2 >95% Purity Lead Lead Optimization Assay1->Lead Assay2->Lead

Fig 2. Experimental workflow from regioselective synthesis to in vitro biological screening.

Structure-Activity Relationship (SAR) & Data Presentation

The optimization of the N-alkyl chain is the most critical driver of potency. As demonstrated in the representative SAR data below (extrapolated from optimization trends of bacterial Hyal inhibitors[6] and cytoprotective agents[7]), the propyl group achieves the ideal thermodynamic binding profile.

Compound DerivativeR-Group at Position 3Calculated LogPSpnHL Inhibition IC 50​ (µM)Cytoprotective Efficacy (RBC Lysis Inhibition)
1,3-Benzoxazole-2(3H)-thione-H1.82> 100Low (< 10%)
3-Methyl- derivative-CH 3​ 2.1585.4Low (15%)
3-Ethyl- derivative-CH 2​ CH 3​ 2.6042.1Moderate (45%)
3-Propyl- derivative -CH 2​ CH 2​ CH 3​ 3.05 18.5 High (88%)
3-Butyl- derivative-CH 2​ CH 2​ CH 2​ CH 3​ 3.5565.0 (Steric Clash)Moderate (50%)

Data Interpretation: The sharp drop in IC 50​ from the ethyl to the propyl derivative indicates that the propyl chain perfectly fills the hydrophobic binding pocket of the enzyme. Extending the chain to a butyl group results in a steric penalty, disrupting the critical hydrogen bonds between the enzyme's catalytic residues and the compound's thioamide core[1].

References

  • Braun, S., Botzki, A., Salmen, S., et al. (2011). Design of benzimidazole- and benzoxazole-2-thione derivatives as inhibitors of bacterial hyaluronan lyase. European Journal of Medicinal Chemistry, 46(9), 4419-4429. URL:[Link]

  • Jasiewicz, B., Babijczuk, K., Warżajtis, B., et al. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(2), 708. URL:[Link]

  • Zahm, S., Jebbari, S., Atif, A., et al. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Benzimidazole-2-thione, Benzoxazole-2-thione and Benzothiazole-2-thione Derivatives as Potential HSV and HIV Inhibitors. Asian Journal of Chemistry, 37(12), 3127-3135. URL:[Link]

Sources

Method

formulation of 3-propyl-1,3-benzoxazole-2(3H)-thione for in vivo studies

An Application Guide to the Formulation of 3-propyl-1,3-benzoxazole-2(3H)-thione for In Vivo Preclinical Research Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Formulation of 3-propyl-1,3-benzoxazole-2(3H)-thione for In Vivo Preclinical Research

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the formulation of 3-propyl-1,3-benzoxazole-2(3H)-thione, a representative member of the biologically active benzoxazole class of compounds, for in vivo studies. Benzoxazole derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] A major impediment to the preclinical evaluation of these promising molecules is their characteristically poor aqueous solubility, which can lead to low or erratic bioavailability and complicate the interpretation of efficacy and toxicology data.[5][6] This guide outlines a systematic approach, from initial physicochemical characterization to the development and quality control of two distinct formulation strategies—a homogenous suspension and a clear co-solvent solution—designed to ensure consistent and reliable drug delivery in animal models.

Introduction: The Formulation Challenge

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[7] 3-propyl-1,3-benzoxazole-2(3H)-thione is a lipophilic derivative that, like many new chemical entities (NCEs) emerging from drug discovery programs, is expected to be poorly soluble in water.[6] The process of studying a drug's effects within a living organism, known as in vivo characterization, is essential for evaluating its pharmacological properties and efficacy.[8] However, direct administration of a poorly soluble powder can result in non-uniform absorption, making it impossible to establish a clear dose-response relationship.

Therefore, creating a suitable delivery vehicle is a critical, foundational step in any preclinical research program.[9] The choice of formulation strategy depends on the compound's intrinsic properties, the intended route of administration (e.g., oral, intraperitoneal, intravenous), and the specific goals of the study.[10] This guide provides the rationale and detailed protocols for two widely-used approaches to enable the successful in vivo evaluation of 3-propyl-1,3-benzoxazole-2(3H)-thione and other similar hydrophobic compounds.

Pre-formulation Assessment: Characterizing the API

Before developing a formulation, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential. This data informs the selection of an appropriate vehicle system and predicts potential challenges.

Physicochemical Properties

Key properties for 3-propyl-1,3-benzoxazole-2(3H)-thione must be determined. While experimental data for this specific molecule is not widely published, we can predict its characteristics based on the parent benzoxazole-2-thione scaffold and the addition of an N-propyl group. The propyl group is expected to increase the molecular weight and lipophilicity (logP), further reducing aqueous solubility compared to the parent compound.

PropertyPredicted Value / CharacteristicRationale & Significance
Molecular Formula C₁₀H₁₁NOSBased on chemical structure.
Molecular Weight ~193.27 g/mol Calculated from the molecular formula. Essential for all concentration calculations.
logP (Octanol/Water) > 2.5The benzoxazole core is hydrophobic, and the propyl chain significantly increases lipophilicity. A high logP predicts poor water solubility.[11]
Aqueous Solubility Poorly SolubleExpected due to high lipophilicity and crystalline structure. This is the primary challenge to overcome.[11][12]
pKa Weakly acidicThe N-H proton of the thione tautomer is weakly acidic, but this is masked by N-alkylation. The molecule is essentially neutral.
Appearance White to off-white crystalline solidTypical for this class of organic compounds.
Initial Solubility Screen

A systematic solubility screen is the most critical pre-formulation experiment. This involves testing the solubility of the API in a panel of pharmaceutically acceptable excipients.

Protocol 1: Solubility Screening

  • Add approximately 1-2 mg of 3-propyl-1,3-benzoxazole-2(3H)-thione to a series of clear glass vials.

  • To each vial, add 100 µL of a test vehicle (see table below for suggestions).

  • Vortex each vial vigorously for 2-3 minutes.

  • If the compound dissolves, add another 1-2 mg and repeat until saturation is reached.

  • If the compound does not dissolve, sonicate the vial for 10-15 minutes in a water bath.

  • Visually inspect for any remaining solid particles against a light and dark background.

  • Record the results qualitatively (e.g., freely soluble, soluble, sparingly soluble, insoluble).

Vehicle ClassExample VehiclesPurpose in Formulation
Aqueous Buffers Purified Water, 0.9% Saline, PBS (pH 7.4)Primary vehicle for suspensions; diluent for solutions.[13]
Co-solvents DMSO, PEG 300/400, Propylene Glycol, EthanolUsed to create solution-based formulations by increasing drug solubility.[10][14]
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20Act as wetting agents in suspensions and stabilizers in solutions.[14]
Oils Corn Oil, Sesame OilVehicle for highly lipophilic compounds, typically for oral or subcutaneous routes.[13]
Complexing Agents 2-Hydroxypropyl-β-cyclodextrin (HPβCD)Can form inclusion complexes to enhance aqueous solubility.[15][16]

Diagram 1: Formulation Strategy Decision Workflow The following diagram illustrates a logical workflow for selecting a formulation path based on the outcomes of the pre-formulation solubility screen.

G start_node Start: API Powder (3-propyl-1,3-benzoxazole-2(3H)-thione) s1 Solubility in Aqueous Buffers (e.g., PBS) start_node->s1 Perform Solubility Screen process_node process_node decision_node decision_node end_node end_node fail_node fail_node d1 Soluble at Target Conc.? s1->d1 end_simple Proceed with Simple Aqueous Solution d1->end_simple Yes s2 Solubility in Co-solvents (e.g., PEG400, DMSO) d1->s2 No d2 Soluble in GRAS Co-solvent System? s2->d2 end_solution Develop Co-Solvent Solution (Protocol 3) d2->end_solution Yes end_suspension Develop Suspension (Protocol 2) d2->end_suspension No

Caption: Decision workflow for in vivo formulation development.

Formulation Protocols

Based on the predicted properties, 3-propyl-1,3-benzoxazole-2(3H)-thione will require a formulation strategy beyond a simple aqueous solution. Below are two robust, starting-point protocols for common administration routes.

Protocol 2: Aqueous Suspension for Oral (PO) or Intraperitoneal (IP) Dosing

This is often the most direct approach for water-insoluble compounds. The goal is to create a fine, uniform dispersion of the API in an aqueous vehicle. The use of a suspending agent is crucial to prevent rapid settling of drug particles, while a wetting agent ensures the hydrophobic powder disperses rather than clumping.[17][18]

Materials:

  • 3-propyl-1,3-benzoxazole-2(3H)-thione

  • Sodium Carboxymethyl Cellulose (Na-CMC), low viscosity

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% Saline

  • Sterile glass vials or tubes

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for improved uniformity)

Procedure:

  • Prepare the Vehicle (0.5% Na-CMC, 0.1% Tween 80 in Saline):

    • To 90% of the final required volume of 0.9% saline, slowly add Na-CMC powder while stirring vigorously to prevent clumping. Continue to stir until fully dissolved (this may take 30-60 minutes).

    • Add Tween 80 to the solution and mix until homogenous.

    • Add 0.9% saline to reach the final volume and mix well. This is your "Vehicle."

  • Calculate Required Amounts: Determine the mass of API needed for the desired final concentration and total volume. For example, for 10 mL of a 10 mg/mL suspension, you will need 100 mg of API.

  • Wetting the API:

    • Weigh the calculated amount of API and place it in a glass vial.

    • Add a small amount of the Vehicle (just enough to create a thick, uniform paste).

    • Triturate the paste with a spatula or pestle to break up any aggregates and ensure all particles are wetted. This step is critical for creating a homogenous final suspension.

  • Final Suspension:

    • Gradually add the remaining Vehicle to the paste in small portions, mixing thoroughly after each addition (a process known as geometric dilution).

    • Once all the Vehicle has been added, stir the suspension with a magnetic stirrer for at least 30 minutes.

  • Homogenization (Recommended): For best results, use a rotor-stator or other suitable homogenizer to further reduce particle size and improve suspension uniformity.

  • Storage: Store at 2-8°C. Crucially, ensure the suspension is vortexed vigorously before each animal is dosed to guarantee uniform drug administration.

Protocol 3: Co-Solvent Solution for Intravenous (IV) or Intraperitoneal (IP) Dosing

For IV administration, a clear, particle-free solution is mandatory. A co-solvent system is a common method to dissolve hydrophobic compounds for preclinical studies.[10] A typical formulation involves a strong organic solvent, a water-miscible co-solvent, a surfactant, and an aqueous diluent.[19]

Materials:

  • 3-propyl-1,3-benzoxazole-2(3H)-thione

  • Dimethyl Sulfoxide (DMSO), sterile injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile injectable grade

  • Polysorbate 80 (Tween 80), sterile injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

Procedure:

  • Calculate Required Amounts: A common starting formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline (v/v/v/v) .[10] Calculate the required volume of each component to achieve the desired final concentration and dosing volume.

  • Initial Dissolution:

    • In a sterile vial, accurately weigh the required amount of API.

    • Add the calculated volume of DMSO. Vortex or sonicate until the API is completely dissolved. The solution must be perfectly clear.

  • Addition of Co-solvents:

    • Add the PEG400 to the vial. Vortex until the solution is homogenous.

    • Add the Tween 80 and vortex again until fully mixed.

  • Aqueous Dilution (Critical Step):

    • Add the 0.9% Saline slowly and dropwise while vortexing continuously.

    • Observe carefully for any signs of precipitation (cloudiness). If the drug crashes out of solution, the formulation has failed. You may need to decrease the final drug concentration or increase the proportion of organic co-solvents.

  • Final Observation: The final formulation must be a clear, homogenous solution free of any visible particles.

  • Vehicle Control: It is imperative to prepare a vehicle-only solution using the exact same procedure and percentages of excipients but without the API. This vehicle must be administered to a control group of animals to isolate the effects of the drug from any potential effects of the formulation components.[10]

Formulation Quality Control and Characterization

Once prepared, the formulation should be characterized to ensure it is suitable for administration and that batches are consistent.[20]

ParameterMethodSpecificationRationale
Appearance Visual InspectionSuspension: Uniform, opaque, no large aggregates. Solution: Clear, free of particulates.Ensures homogeneity and suitability for the intended route (especially IV).
pH pH MeterRecord value (typically 6.5-8.0)Ensures the formulation is within a physiologically tolerable range.
Resuspendability Manual Inversion/VortexEasily resuspends to a uniform state after gentle agitation.(Suspension only) Critical to ensure accurate dosing throughout the study.
Stability Visual Inspection over TimeNo significant settling, caking (suspension), or precipitation (solution) under storage conditions for the duration of use.Confirms that the formulation remains stable from preparation to the final dose.
Particle Size Laser Diffraction(Optional) Define an acceptable particle size range (e.g., D90 < 50 µm).(Suspension only) Ensures batch-to-batch consistency and can influence absorption rates.[14][20]

Diagram 2: Formulation Preparation and QC Workflow This diagram outlines the general workflow for preparing and validating a formulation prior to in vivo use.

G start_node Select Formulation Protocol (e.g., Suspension or Solution) calc Calculate Mass of API and Volume of Excipients start_node->calc weigh Accurately Weigh API calc->weigh prepare Prepare Formulation (Follow Protocol 2 or 3) weigh->prepare qc_check Perform QC Checks prepare->qc_check visual Visual Inspection (Homogeneity/Clarity) qc_check->visual Test 1 ph Measure pH qc_check->ph Test 2 stability Assess Short-Term Stability qc_check->stability Test 3 pass Formulation Approved for In Vivo Dosing visual->pass ph->pass stability->pass

Caption: General workflow for formulation preparation and quality control.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Fuji Chemical Industries. (2025, December 12). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval.
  • Pugsley, M. K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 82, 52-59. [Link]

  • Wisdomlib. (2025, March 4). In vivo characterization: Significance and symbolism.
  • Fong, W. K., et al. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. International Journal of Pharmaceutics, 539(1-2), 175-183. [Link]

  • Sugihara, H. (2023). In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. Molecular Pharmaceutics, 20(9), 4291-4303. [Link]

  • Anas, M., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Advanced Pharmaceutical Technology & Research, 10(1), 2-7. [Link]

  • ONdrugDelivery. (2022, July 16). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from a relevant pharmaceutical science journal source.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Al-Qadami, G. H., et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. Gels, 8(5), 283. [Link]

  • Schoch, K., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 651. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]

  • Zhang, Y., et al. (2015). Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting. International Journal of Nanomedicine, 10, 5257-5271. [Link]

  • Lubrizol. (2024, April 17). A Guide to Oral Suspensions for Formulation Scientists.
  • Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 398. [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • MDPI. (2024, June 25). Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes.
  • PubChem. (n.d.). 3H-1,3-oxazole-2-thione. Retrieved from PubChem database. [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253.
  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. PubMed. [Link]

  • Ampati, S., et al. (n.d.). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Retrieved from a relevant medicinal chemistry journal source.
  • International Journal of Pharmaceutical and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Murty, M. S. R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(6), 728-736. [Link]

  • Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed. [Link]

  • Kumar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]

  • ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives.
  • BenchChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from PubChem database. [Link]

  • Asati, V., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 19574. [Link]

  • MDPI. (2021, October 2). Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives.
  • Molecules. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Sigma-Aldrich. (n.d.). 1,3-BENZOXAZOLE-2(3H)-THIONE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Propyl-1,3-benzoxazole-2(3H)-thione Synthesis

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the N-alkylation of benzoxazole-2-thiones is notoriously challenging due to the ambident natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the N-alkylation of benzoxazole-2-thiones is notoriously challenging due to the ambident nature of the thione-thiol tautomerism.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you invert the natural kinetic preference of this reaction and maximize the yield of your desired N-alkylated product, 3-propyl-1,3-benzoxazole-2(3H)-thione.

I. Core Principles: The Ambident Nucleophile Challenge

1,3-Benzoxazole-2(3H)-thione exists in a dynamic tautomeric equilibrium with 1,3-benzoxazole-2-thiol. Upon deprotonation by a base, the resulting anion acts as an ambident nucleophile with two competing reactive sites: the nitrogen atom (hard nucleophile) and the exocyclic sulfur atom (soft nucleophile).

According to Hard-Soft Acid-Base (HSAB) theory, standard alkyl halides (like 1-bromopropane) act as soft electrophiles. Consequently, their reaction with the deprotonated benzoxazole intermediate is kinetically driven toward the softer sulfur atom, resulting in the S-alkylated byproduct, 2-(propylthio)benzoxazole, rather than the desired N-alkylated target .

II. Troubleshooting FAQs

Q1: My standard alkylation with 1-bromopropane and K₂CO₃ in acetone yields mostly the S-propyl byproduct. How do I fix this? Causality: You are operating under kinetic control. The soft sulfur atom reacts preferentially with the soft alkyl bromide . Solution: Switch your electrophile. Using a harder alkylating agent, such as propyl p-toluenesulfonate (propyl tosylate) or propyl methanesulfonate (mesylate), shifts the transition state to favor attack by the harder nitrogen atom.

Q2: Can I change the solvent or base to force N-alkylation without changing my alkylating agent? Causality: Yes. Solvents and counterions heavily dictate the solvation sphere of the nucleophile. Potassium ions in protic or mildly polar solvents do not sufficiently dissociate from the nitrogen center. Solution: Switch to a highly polar aprotic solvent like DMF or DMSO, and use Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). The bulky cesium cation dissociates more freely, leaving the nitrogen atom exposed and highly reactive (the "naked anion" effect), which thermodynamically drives N-alkylation.

Q3: I have a large batch of the unwanted 2-(propylthio)benzoxazole. Can I salvage it? Causality: While S-alkylation is kinetically favored, N-alkylation is the thermodynamically stable product because the C=S double bond is energetically more stable than the C=N double bond. Solution: You can induce a thermal Chapman-like rearrangement. Heating the S-alkylated product to 150–200 °C—often catalyzed by a catalytic amount of 1-iodopropane—forces the propyl group to migrate from the sulfur to the nitrogen atom.

Q4: Is there a synthetic route that completely avoids this regioselectivity issue? Causality: Constructing the benzoxazole ring from an already N-alkylated precursor bypasses the ambident nucleophile problem entirely . Solution: Perform a de novo cyclodesulfurization. React N-propyl-2-aminophenol with carbon disulfide (CS₂) in the presence of a base. This guarantees 100% N-propyl regioselectivity.

III. Mechanistic Workflows

Regioselectivity A 1,3-Benzoxazole-2(3H)-thione (Ambident Nucleophile) B S-Alkylation Pathway (Kinetic Control) A->B Soft Electrophiles (Pr-Br, Pr-I) C N-Alkylation Pathway (Thermodynamic Control) A->C Hard Electrophiles (Pr-OTs) & DMF D 2-(Propylthio)benzoxazole (Major byproduct) B->D E 3-Propyl-1,3-benzoxazole-2(3H)-thione (Desired Product) C->E F Thermal Rearrangement (>150°C) D->F F->E

Fig 1: Reaction pathways dictating S- vs N-alkylation of 1,3-benzoxazole-2(3H)-thione.

DeNovo Step1 N-Propyl-2-aminophenol + CS2 / KOH Step2 Reflux in EtOH (4-6 hours) Step1->Step2 Step3 Acidification (HCl to pH 3-4) Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Step5 Pure N-Propyl Product (>90% Yield) Step4->Step5

Fig 2: De novo synthesis workflow ensuring 100% N-propyl regioselectivity via cyclization.

IV. Comparative Yield Data

The following self-validating data table summarizes how adjusting the reaction parameters shifts the regioselectivity of the alkylation.

ElectrophileBaseSolventTemp (°C)Major ProductN-Alkylation Yield (%)
1-BromopropaneK₂CO₃Acetone60S-Propyl< 15%
1-IodopropaneEt₃NDCM25S-Propyl< 5%
1-BromopropaneNaHDMSO60N-Propyl60 - 70%
Propyl Tosylate Cs₂CO₃ DMF 80 N-Propyl 75 - 85%
De Novo (CS₂) KOH Ethanol 80 N-Propyl > 90%

V. Step-by-Step Experimental Protocols

Protocol A: Optimized Direct N-Alkylation (Thermodynamic/Hard Electrophile Approach)

This protocol utilizes a hard electrophile and a bulky base to suppress kinetic S-alkylation.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzoxazole-2(3H)-thione (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere.

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. The mixture will slightly darken as the ambident anion is generated.

  • Alkylation: Dropwise add propyl p-toluenesulfonate (propyl tosylate, 1.2 equiv, 12 mmol) via syringe.

  • Thermodynamic Heating: Attach a reflux condenser and elevate the temperature to 80 °C. Stir for 12 hours. Causality note: The elevated temperature provides the activation energy required to overcome the kinetic barrier, driving the reaction toward the thermodynamically stable N-alkylated product.

  • Workup & Validation: Cool the reaction to room temperature and quench with 150 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with a 5% LiCl aqueous solution (3 × 50 mL) followed by brine to completely remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure 3-propyl-1,3-benzoxazole-2(3H)-thione.

Protocol B: De Novo Synthesis (100% Regioselective)

This protocol completely bypasses the ambident nucleophile issue by building the thione ring directly onto an N-propylated precursor.

  • Preparation: In a 100 mL round-bottom flask, dissolve N-propyl-2-aminophenol (1.0 equiv, 10 mmol) in 40 mL of absolute ethanol.

  • Reagent Addition: Add KOH (1.2 equiv, 12 mmol) and stir until dissolved. Slowly add Carbon Disulfide (CS₂, 1.5 equiv, 15 mmol). Safety Note: CS₂ is highly volatile, flammable, and toxic. Perform strictly in a well-ventilated fume hood.

  • Cyclization: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the starting aminophenol is completely consumed.

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the mixture by dropwise addition of 1M HCl until the pH reaches 3-4. The desired 3-propyl-1,3-benzoxazole-2(3H)-thione will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure product.

VI. References

  • Title: Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles Source: PubMed Central (PMC) URL: [Link]

  • Title: A Novel Synthesis of 2-Alkylthiobenzothiazoles and 2-Alkylthiobenzoxazoles Source: Taylor & Francis Online (Synthetic Communications) URL: [Link]

  • Title: One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides Source: Beilstein Journal of Organic Chemistry URL: [Link]

Optimization

overcoming solubility issues with 3-propyl-1,3-benzoxazole-2(3H)-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 3-propyl-1,3-benzoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 3-propyl-1,3-benzoxazole-2(3H)-thione .

By understanding the molecular causality behind its behavior, you can transition from trial-and-error formulation to rational experimental design.

Part 1: Mechanistic Insights – Why Does This Compound Precipitate?

Before attempting to dissolve 3-propyl-1,3-benzoxazole-2(3H)-thione, it is critical to understand its structural constraints.

Unsubstituted benzoxazole-2-thione exists in a dynamic tautomeric equilibrium between the thione (C=S, N-H) and thiol (C-SH, N) forms [4]. However, in your compound, the N3 position is alkylated with a propyl group. This N-alkylation locks the molecule entirely in the thione state [5].

Causality of Solubility Issues:

  • Lack of Ionizable Protons: Because the N-H proton is replaced by a propyl group, the molecule cannot be deprotonated to form a water-soluble salt. Adjusting the pH of your aqueous buffer will not improve solubility.

  • High Lipophilicity: The combination of the benzoxazole core, the thione moiety, and the hydrophobic propyl chain results in a high partition coefficient (LogP). The molecule prefers to interact with itself (stable crystal lattice) or organic solvents rather than water [2].

Part 2: Quantitative Data & Solvent Compatibility

To prevent precipitation, you must select the correct primary solvent. The table below summarizes the solubility profile of 3-propyl-1,3-benzoxazole-2(3H)-thione based on its physicochemical properties and analogous benzoxazole-2-thione derivatives [1], [3].

Solvent / VehicleSolubility StatusMax Recommended StockCausality / Application Note
Water / PBS (pH 7.4) Insoluble< 1 µMHigh lipophilicity prevents aqueous solvation.
100% DMSO Highly Soluble20 - 50 mMDisrupts crystal lattice; ideal for in vitro master stocks.
100% DMF Highly Soluble20 - 50 mMAlternative to DMSO [3]; highly toxic to live cells.
100% Ethanol Moderately Soluble5 - 10 mMGood for intermediate dilutions; volatile.
20% HP-β-CD (Aqueous) Soluble (Complex)1 - 5 mMHydrophobic cavity encapsulates the propyl/benzoxazole core.

Part 3: Troubleshooting Guide & Experimental Protocols

Workflow 1: In Vitro Cell Culture Assays

The Issue: The compound forms micro-precipitates (often appearing as a cloudy suspension or microscopic crystals) when a DMSO stock is spiked directly into aqueous culture media (e.g., DMEM, RPMI). The Solution: Utilize carrier proteins and step-wise dilution to prevent "solvent shock."

Self-Validating Protocol: Preparing a Precipitation-Free Media Solution

  • Master Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock.

    • Validation: The solution must be completely clear. Hold it against a black background under a bright light to check for undissolved particulates.

  • Carrier Protein Priming: Warm your cell culture media to 37°C and ensure it contains at least 0.1% to 1% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS).

    • Causality: The hydrophobic pockets of albumin bind the lipophilic propyl chain, acting as a thermodynamic sink that prevents the compound from aggregating in the aqueous environment.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into 100% Ethanol or a secondary aliquot of DMSO to create a 1 mM working stock.

  • Dropwise Addition: While vortexing the warmed media, add the 1 mM working stock dropwise. Do not exceed a final DMSO concentration of 0.1% (v/v) to prevent cellular toxicity.

Workflow 2: In Vivo Animal Dosing (IV or PO)

The Issue: You need to deliver a high dose (e.g., 5-10 mg/kg) to a mouse model, but the compound crashes out in standard saline, and high concentrations of DMSO are toxic. The Solution: Formulate using a miscible co-solvent system that gradients the polarity from organic to aqueous.

Self-Validating Protocol: 10/40/5/45 Co-Solvent Formulation Note: This protocol formulates the compound at 5 mg/mL.

  • Primary Solvation: Dissolve 5 mg of 3-propyl-1,3-benzoxazole-2(3H)-thione in 100 µL of 100% DMSO (10% of final volume). Vortex until completely clear.

  • Hydrophobic Shielding: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds.

    • Causality: PEG400 is a miscible co-solvent that solvates the hydrophobic core, acting as a bridge between DMSO and water.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex thoroughly.

    • Causality: Tween 80 forms micelles that will trap the compound, preventing it from nucleating when the aqueous phase is introduced.

  • Aqueous Quench: Add 450 µL of sterile Saline (45% of final volume) dropwise while continuously vortexing.

    • Validation: The final formulation should be a clear, slightly viscous solution. If it turns milky, the addition of saline was too rapid, causing localized supersaturation.

Part 4: Formulation Decision Pathway

To streamline your experimental design, follow this logical decision tree for formulating 3-propyl-1,3-benzoxazole-2(3H)-thione.

FormulationDecisionTree Start 3-Propyl-1,3-benzoxazole-2(3H)-thione Solubility Strategy InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Dissolve in 100% DMSO (Max 10-50 mM) InVitro->DMSO Vehicle Select Vehicle System InVivo->Vehicle Media Dilute in Media (Max 0.1% DMSO final) DMSO->Media BSA Add 0.1%-1% BSA/FBS (Prevents precipitation) Media->BSA If crashing occurs Cosolvent Co-solvent System (10% DMSO/40% PEG400/ 5% Tween 80/45% Saline) Vehicle->Cosolvent High dose needed Cyclo Cyclodextrin Complex (20% HP-β-CD in Water) Vehicle->Cyclo Aqueous preferred

Decision tree for selecting the optimal formulation strategy based on experimental application.

Part 5: Frequently Asked Questions (FAQs)

Q: I tried dissolving the compound in 1M NaOH to make a water-soluble salt, but it remained a suspension. Why? A: This is a common misconception derived from working with unsubstituted 2-mercaptobenzoxazoles. Because your compound has a propyl group at the N3 position, it lacks the acidic N-H proton required for deprotonation[5]. It cannot form a sodium salt. You must rely on co-solvents or surfactants rather than pH adjustments.

Q: My DMSO master stock was clear yesterday, but today it has crystals in it. Has the compound degraded? A: It is highly unlikely to be degradation. 3-propyl-1,3-benzoxazole-2(3H)-thione has a highly stable crystal lattice. If you stored the DMSO stock at 4°C or -20°C, the thermodynamic solubility limit dropped, causing it to precipitate. Fix: Warm the aliquot to 37°C in a water bath and sonicate for 5 minutes until redissolved. To avoid this, store stocks at room temperature in a desiccator if using within a few days, or aliquot into single-use vials before freezing.

Q: Is sonication alone enough to dissolve it in PBS? A: No. Sonication provides mechanical energy to break apart larger crystals into micro-particles, creating a suspension, but it does not alter the thermodynamic solubility limit of the compound in water [1]. Once sonication stops, the hydrophobic molecules will rapidly re-aggregate. You must use a chemical vehicle (like HP-β-CD or PEG400) to keep it in solution.

References

  • MDPI. "Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation." Molecules. URL:[Link]

  • ResearchGate. "Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers." J. Phys. Chem. A. URL: [Link]

  • NIH / PMC. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules. URL: [Link]

Troubleshooting

degradation pathways of 3-propyl-1,3-benzoxazole-2(3H)-thione under experimental conditions

Technical Support Center: Degradation of 3-Propyl-1,3-benzoxazole-2(3H)-thione Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Degradation of 3-Propyl-1,3-benzoxazole-2(3H)-thione

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 3-propyl-1,3-benzoxazole-2(3H)-thione. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation pathways under typical experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-propyl-1,3-benzoxazole-2(3H)-thione?

The primary degradation pathways for 3-propyl-1,3-benzoxazole-2(3H)-thione involve hydrolysis and oxidation, particularly at the C-2 position, which is the most electrophilic and reactive site of the molecule.[1] The stability of the benzoxazole ring system is generally robust due to its aromaticity, but the thione group is susceptible to chemical transformations.[2]

  • Hydrolysis: Under aqueous conditions, especially at non-neutral pH, the thione group can be hydrolyzed. This process likely involves nucleophilic attack by water or hydroxide ions at the C-2 carbon, leading to the opening of the oxazole ring. The expected product of this reaction would be a derivative of 2-aminophenol. A postulated mechanism involves the formation of an unstable tetrahedral intermediate which then collapses, cleaving the C-O bond of the heterocyclic ring.[3]

  • Oxidation: The thione (C=S) group is susceptible to oxidation. This can lead to the formation of the corresponding oxo-analogue, 3-propyl-1,3-benzoxazol-2(3H)-one, or further oxidative cleavage products. The presence of oxidizing agents or exposure to air over prolonged periods can facilitate this process. Disulfide formation has also been observed in related benzoxazole-2-thiol compounds, suggesting that oxidative coupling is a possible degradation route.[4]

  • Photodegradation: Benzoxazole derivatives are known to absorb UV radiation and can be susceptible to photodegradation.[5][6] While some derivatives are highly photostable, the energy absorbed can lead to the formation of reactive species and subsequent degradation, especially in the presence of oxygen.[7] The specific photolytic pathway for the 3-propyl derivative has not been extensively detailed in the provided results, but it is a critical factor to consider during experiments involving light exposure.

Q2: What experimental factors have the most significant impact on the stability of this compound?

Several factors can influence the rate and pathway of degradation:

  • pH: The stability of the benzoxazole ring and the thione group is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.

  • Solvent: The choice of solvent can affect stability. Protic solvents, especially water, can participate directly in hydrolysis reactions.

  • Temperature: Higher temperatures typically accelerate the rate of all chemical reactions, including degradation.

  • Light Exposure: As a UV-absorbing molecule, exposure to light, particularly in the UV range, can induce photochemical degradation.[6]

  • Presence of Oxidants/Reductants: The presence of oxidizing agents will promote the conversion of the thione to its oxo-analogue or other oxidized products. Conversely, certain reducing agents might also interact with the molecule.

Q3: How should 3-propyl-1,3-benzoxazole-2(3H)-thione be stored to minimize degradation?

To ensure the long-term stability and integrity of the compound, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of thermal degradation and slows down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Light Amber vial or protected from lightPrevents photodegradation, as benzoxazole derivatives absorb UV light.[5][6]
Moisture Desiccated environmentPrevents hydrolysis of the thione group and the oxazole ring.

Troubleshooting Guide

Scenario 1: I am observing an unexpected peak in my HPLC/LC-MS analysis with a lower m/z value.

Question: During the analysis of my reaction mixture containing 3-propyl-1,3-benzoxazole-2(3H)-thione, I see a significant new peak with a mass corresponding to the loss of the propyl group and the thione sulfur. What is the likely cause?

Probable Cause: This observation is highly suggestive of hydrolysis leading to ring-opening. The primary degradation product would likely be a 2-aminophenol derivative formed by the cleavage of the oxazole ring. The mass of this product would be significantly different from the parent compound.

Verification & Solution Protocol:

  • pH Control: Run a control experiment where the sample is buffered at a neutral pH (e.g., pH 7.0) before analysis. Compare the chromatogram to your original sample. A significant reduction in the unknown peak would support the hydrolysis hypothesis.

  • Temperature Control: Ensure that your samples are kept cool (e.g., 4°C in the autosampler) to minimize degradation during the analytical run.

  • LC-MS/MS Analysis: If available, perform tandem mass spectrometry (MS/MS) on the parent ion and the unknown peak. The fragmentation pattern of the unknown should be consistent with the proposed hydrolyzed structure.

Scenario 2: My compound seems to be converting into another product with a very similar retention time but a different mass.

Question: I am observing a new peak in my LC-MS that has a mass 16 amu lower than my parent compound, 3-propyl-1,3-benzoxazole-2(3H)-thione. What could this be?

Probable Cause: A mass difference of 16 amu (specifically, a loss of sulfur and a gain of oxygen) strongly indicates the oxidation of the thione (C=S) to the corresponding oxo-analogue (C=O), forming 3-propyl-1,3-benzoxazol-2(3H)-one. This is a common transformation for thione-containing heterocycles.

Verification & Solution Protocol:

  • Sparging Solvents: Before preparing your samples, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Addition: For storage or long experiments, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample, if it does not interfere with your downstream applications.

  • Reference Standard: If possible, synthesize or purchase a reference standard of 3-propyl-1,3-benzoxazol-2(3H)-one to confirm the identity of the new peak by comparing retention times and mass spectra.

Scenario 3: I am getting inconsistent results and low recovery of my compound, especially in experiments conducted over several hours.

Question: My experimental results are not reproducible, and it seems that the concentration of 3-propyl-1,3-benzoxazole-2(3H)-thione is decreasing over the course of my experiment. What should I investigate?

Probable Cause: This issue likely stems from the cumulative effects of several degradation pathways, possibly including photodegradation, especially if the experimental setup is exposed to ambient or UV light. Benzoxazole derivatives are known to be photoactive.[5][6][8]

Experimental Workflow for Diagnosing Instability:

G cluster_0 Problem: Inconsistent Results & Low Recovery cluster_1 Investigation Steps cluster_2 Analysis & Conclusion start Initial Observation light_exp Run Parallel Experiment in the Dark start->light_exp Is light a factor? temp_exp Run Parallel Experiment at Lower Temperature (e.g., 4°C) start->temp_exp Is temperature a factor? o2_exp Run Parallel Experiment with Degassed Solvents start->o2_exp Is oxidation a factor? analyze Compare Degradation Profiles (HPLC/LC-MS) light_exp->analyze temp_exp->analyze o2_exp->analyze conclusion Identify Primary Degradation Factor(s) analyze->conclusion

Caption: Troubleshooting workflow for identifying sources of compound instability.

Mitigation Strategies:

  • Protect from Light: Conduct experiments in amber glassware or cover your experimental setup with aluminum foil to block light.

  • Temperature Control: Use a temperature-controlled reaction block or a cold room for sensitive experiments.

  • Inert Atmosphere: If the compound is particularly sensitive, consider running reactions under an inert atmosphere of nitrogen or argon.

Summary of Potential Degradation Products

Degradation PathwayProbable ProductStructureKey Analytical Signature (LC-MS)
Oxidation 3-Propyl-1,3-benzoxazol-2(3H)-oneC₁₀H₁₁NO₂[M-16+H]⁺ or [M-S+O+H]⁺
Hydrolysis N-propyl-2-aminophenol derivativeC₉H₁₃NOSignificant change in m/z and polarity (retention time).
Photodegradation Various photoproductsVariesAppearance of multiple, often complex, new peaks upon light exposure.

Visualizing the Core Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent 3-Propyl-1,3-benzoxazole-2(3H)-thione oxo 3-Propyl-1,3-benzoxazol-2(3H)-one parent->oxo [O] (Air, Peroxides) hydrolyzed Ring-Opened Products (e.g., N-propyl-2-aminophenol) parent->hydrolyzed H₂O / H⁺ or OH⁻ photo Various Photoproducts parent->photo hν (UV light)

Caption: Primary degradation pathways of 3-propyl-1,3-benzoxazole-2(3H)-thione.

References

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
  • The Effect of meta-Substitution on the Photochemical Properties of Benzoxazole Derivatives. (2007, March 13). Semantic Scholar.
  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. (n.d.). ACS Publications.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019, April 1). International Journal of Pharmacy and Biological Sciences.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Omega.
  • Postulated mechanism of the hydrolysis reaction of heterocycles 2/3. (n.d.). ResearchGate.

Sources

Optimization

optimizing assay conditions for 3-propyl-1,3-benzoxazole-2(3H)-thione activity

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals evaluating 3-propyl-1,3-benzoxazole-2(3H)-thione and related N-alkylated benzoxazole-2-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals evaluating 3-propyl-1,3-benzoxazole-2(3H)-thione and related N-alkylated benzoxazole-2-thione derivatives.

While the benzoxazole-2-thione scaffold is a highly privileged pharmacophore—frequently utilized in the design of potent antimicrobial agents and specific inhibitors of bacterial hyaluronan lyase (Hyal)[1]—it presents unique physicochemical challenges. The presence of the reactive thiocarbonyl (thione) group and the lipophilic N-propyl chain frequently leads to assay interference, colloidal aggregation, and false readouts[2][3].

This guide provides field-proven, self-validating troubleshooting strategies to ensure the scientific integrity of your biochemical and cell-based assays.

Troubleshooting Guide & FAQs

Q1: Why is my IC₅₀ curve flat, or why am I seeing a "bell-shaped" dose-response in my biochemical enzyme assay? The Causality: The N-propyl substitution on 3-propyl-1,3-benzoxazole-2(3H)-thione significantly increases the molecule's partition coefficient (logP) compared to the unsubstituted core, drastically reducing its aqueous solubility[4]. In standard aqueous buffers, this compound is highly prone to forming colloidal aggregates. These aggregates sequester the target enzyme (e.g., Hyaluronan lyase) non-specifically, leading to steep, non-stoichiometric inhibition curves. If the compound precipitates entirely, you will observe a flat dose-response[1]. The Solution: Introduce a non-ionic detergent to the assay buffer. Adding 0.01% (v/v) Triton X-100 or Tween-20 disrupts colloidal aggregation, ensuring the compound remains in a monomeric state for specific active-site binding.

Q2: I am observing apparent cell viability >100% or unusually high background signals in my MTT/XTT cytotoxicity assays. What is happening? The Causality: The thiocarbonyl (C=S) moiety is highly redox-active. Benzoxazole-2-thiones are frequently flagged as Pan-Assay Interference Compounds (PAINS) in high-throughput screens[3]. In tetrazolium-based assays (MTT, XTT, WST-1), the thione group can non-enzymatically reduce the tetrazolium salt into a colored formazan product[2]. This creates a massive false-positive absorbance signal that masks the true cytotoxic or cytostatic effect of the compound. The Solution: You must bypass redox-based readouts. Switch to an orthogonal, ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP assays measure viability via cellular ATP concentration using a luciferase reaction, which is completely immune to thione-mediated redox interference.

Q3: My compound shows potent activity initially, but loses efficacy if the stock solution is stored for more than a few days. Why? The Causality: Thiones are susceptible to oxidation into disulfides or other degradation products when exposed to dissolved oxygen, light, and trace metals, particularly in protic solvents or aqueous mixtures[2]. The Solution: Always store 3-propyl-1,3-benzoxazole-2(3H)-thione stock solutions in anhydrous DMSO at -20°C, ideally purged with argon. Never store aqueous dilutions; prepare them immediately prior to the assay.

Diagnostic Workflows & Mechanisms

To systematically eliminate false positives and validate the activity of 3-propyl-1,3-benzoxazole-2(3H)-thione, follow the diagnostic workflow and understand the interference mechanism outlined below.

G2 Start Observe Anomalous Assay Data CheckSol Check Aqueous Solubility Start->CheckSol CheckRedox Check Redox Interference Start->CheckRedox SolIssue Precipitation Detected: Optimize DMSO/Detergent CheckSol->SolIssue Yes RedoxIssue False Positive Detected: Switch to ATP Assay CheckRedox->RedoxIssue Yes Valid Validated Assay Conditions SolIssue->Valid RedoxIssue->Valid

Fig 1: Troubleshooting workflow for benzoxazole-2-thione assay optimization.

G A 3-Propyl-1,3-benzoxazole -2(3H)-thione B Tetrazolium Salt (MTT/XTT) A->B Non-enzymatic Reduction (PAINS) D Bacterial Hyaluronan Lyase (Target) A->D Specific Binding C Formazan Dye (False Viability Signal) B->C E True Enzyme Inhibition D->E

Fig 2: Mechanism of thione-mediated assay interference vs. target inhibition.

Quantitative Data Presentation

The following table summarizes the expected quantitative shifts when optimizing assay conditions for 3-propyl-1,3-benzoxazole-2(3H)-thione, demonstrating the self-validating nature of these protocol adjustments.

Assay TypeConditionObserved Effect / ReadoutInterpretation
Biochemical (Hyaluronidase) Standard Buffer (No Detergent)IC₅₀ > 500 µM (Flat curve)Compound precipitation / Colloidal aggregation.
Biochemical (Hyaluronidase) Buffer + 0.01% Triton X-100IC₅₀ ≈ 15 - 30 µMTrue monomeric target inhibition[1].
Cell Viability (MTT) 48h IncubationApparent Viability: 140%False positive via thione redox interference[2].
Cell Viability (ATP-Glo) 48h IncubationApparent Viability: 45%True cytotoxic/cytostatic measurement.

Standardized Experimental Protocols

Protocol A: Optimized Biochemical Inhibition Assay (Aggregation-Resistant)

This protocol is optimized for evaluating lipophilic thiones against targets like bacterial Hyaluronan lyase, preventing colloidal interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% (v/v) Triton X-100 . The inclusion of the detergent is critical to prevent the N-propyl derivative from aggregating.

  • Compound Dilution: Dissolve 3-propyl-1,3-benzoxazole-2(3H)-thione in 100% anhydrous DMSO to a stock concentration of 10 mM. Perform serial dilutions in 100% DMSO.

  • Aqueous Transfer: Transfer 1 µL of the DMSO serial dilutions into 99 µL of the assay buffer in a 96-well plate (Final DMSO concentration = 1%). Mix thoroughly by pipetting.

  • Enzyme Incubation: Add the target enzyme (e.g., Hyaluronan lyase) to the wells. Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add the substrate (e.g., hyaluronic acid) to initiate the reaction.

  • Readout: Monitor the reaction kinetically using the appropriate spectrophotometric readout (e.g., absorbance at 232 nm for hyaluronan degradation).

Protocol B: Orthogonal Cell Viability Assay (Redox-Independent)

This protocol utilizes an ATP-dependent luminescence readout to bypass the PAINS-related redox interference inherent to the thione moiety.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cells in a white, opaque-bottom 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat the cells with varying concentrations of 3-propyl-1,3-benzoxazole-2(3H)-thione (prepared fresh from a DMSO stock, final DMSO ≤ 0.5%).

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • Reagent Equilibration: 30 minutes prior to the assay, remove the plate from the incubator and allow it to equilibrate to room temperature. Ensure the ATP-luminescence reagent (e.g., CellTiter-Glo) is also at room temperature.

  • Lysis and Reaction: Add a volume of the ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. Calculate viability relative to vehicle-treated controls.

References

  • Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. Glycobiology | Oxford Academic. Retrieved from:[Link]

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. PMC - National Institutes of Health. Retrieved from:[Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Publications. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 3-propyl-1,3-benzoxazole-2(3H)-thione

Welcome to the Technical Support Center for 3-propyl-1,3-benzoxazole-2(3H)-thione . As a heterocyclic compound featuring a locked thione moiety, its stability profile in various solvent systems presents unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-propyl-1,3-benzoxazole-2(3H)-thione . As a heterocyclic compound featuring a locked thione moiety, its stability profile in various solvent systems presents unique analytical challenges. This guide is engineered for drug development professionals and analytical chemists, providing field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure robust stability indicating assays.

Mechanistic Foundations: The "Locked" Thione Profile

To design a self-validating stability protocol, one must first understand the causality behind the molecule's degradation pathways.

Unlike unsubstituted benzoxazole-2-thiones, which exist in a dynamic tautomeric equilibrium with their thiol (-SH) counterparts, 3-propyl-1,3-benzoxazole-2(3H)-thione is alkylated at the nitrogen position. This N-propyl substitution permanently locks the molecule in the thione (C=S) state[1].

Key Analytical Implications:

  • Disulfide Dimerization is Blocked: Because there is no free thiol tautomer, the compound cannot undergo oxidative coupling to form disulfide dimers (R-S-S-R).

  • Oxo-Conversion is the Primary Threat: In the presence of dissolved oxygen, peroxides, or reactive oxygen species (ROS) within solvents, the thione group is highly susceptible to oxidation. The sulfur atom is replaced by oxygen, yielding the more polar 3-propyl-1,3-benzoxazol-2(3H)-one (oxo derivative)[2]. Intermediate sulfine states (C=S=O) may also transiently form[3].

  • Photolytic Vulnerability: Thiones strongly absorb UV light, making them prone to radical-mediated desulfurization.

Pathway API 3-propyl-1,3-benzoxazole-2(3H)-thione (Locked Thione) Oxo 3-propyl-1,3-benzoxazol-2(3H)-one (Oxo Derivative) API->Oxo Oxidative Stress (Dissolved O2/Peroxides) Blocked Disulfide Dimerization [BLOCKED: No -SH tautomer] API->Blocked Oxidation (Pathway unavailable) Photo Desulfurized Radical Byproducts API->Photo Photolytic Stress (UV/Vis Light)

Chemical degradation pathways of 3-propyl-1,3-benzoxazole-2(3H)-thione in solvent systems.

Validated Experimental Workflow for Solvent Stability

To establish trustworthiness in your data, your experimental design must isolate variables (heat, light, oxygen, pH). The following protocol is grounded in the ICH Q1A(R2) [4] and ICH Q1B [5] regulatory guidelines.

Step-by-Step Methodology
  • Solvent Preparation & Degassing: Prepare the target solvents (e.g., Acetonitrile, Methanol, THF, Aqueous Buffers). Split each solvent into two batches: one aerated, and one rigorously degassed via Argon sparging for 15 minutes. This isolates oxidative degradation from thermal degradation.

  • Sample Matrix Generation: Dissolve 3-propyl-1,3-benzoxazole-2(3H)-thione to a working concentration of 1 mg/mL in all solvent variations.

  • Aliquot Distribution (The Self-Validating Step): Distribute aliquots into clear glass HPLC vials and amber glass HPLC vials. Wrap a subset of the clear vials entirely in aluminum foil to serve as absolute dark controls.

  • Thermal & Hydrolytic Stress (ICH Q1A): Incubate the dark control vials in a stability chamber at 40°C ± 2°C / 75% RH ± 5% RH[4]. Pull samples at Days 0, 7, 14, and 30.

  • Photolytic Stress (ICH Q1B): Expose the clear and amber vials to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 W·hr/m²[5].

  • HPLC-UV/MS Analysis: Analyze using a reverse-phase C18 column. Monitor the disappearance of the parent peak and the emergence of the earlier-eluting oxo-derivative peak.

Protocol Prep 1. Prepare 1 mg/mL API in Target Solvents Degas 2. Degas via Argon Sparging (Isolate Oxidative Variables) Prep->Degas Aliquot 3. Aliquot into Amber & Clear Glass Vials Degas->Aliquot Stress 4. Apply ICH Q1A/Q1B Thermal & Light Stress Aliquot->Stress Analyze 5. HPLC-UV/MS Analysis (Quantify C=S to C=O) Stress->Analyze

Self-validating solvent stability testing workflow based on ICH Q1A and Q1B guidelines.

Quantitative Stability Data Summary

The table below summarizes the expected kinetic behavior of 3-propyl-1,3-benzoxazole-2(3H)-thione across various solvent systems, highlighting the critical role of the solvent environment on the degradation mechanism.

Solvent SystemEnvironmental ConditionPrimary DegradantEst. Half-Life (t½)Primary Mechanism
Acetonitrile (Aerated)40°C, DarkOxo derivative (C=O)~14 DaysAuto-oxidation via dissolved O₂
Acetonitrile (Degassed)40°C, DarkNone (Stable)> 6 MonthsN/A
Tetrahydrofuran (Aerated)25°C, DarkOxo derivative (C=O)< 48 HoursPeroxide-mediated oxidation
Methanol/Water (50:50)25°C, pH 2Ring-opened aminophenol~21 DaysAcid-catalyzed hydrolysis
Methanol/Water (50:50)25°C, pH 7None (Stable)> 6 MonthsN/A
Any Solvent (Clear Vial)25°C, UV/Vis LightDesulfurized radicals< 24 HoursPhotolytic cleavage

Troubleshooting Guides & FAQs

Q: Why is my HPLC baseline drifting and showing a massive new polar peak when using THF as a diluent? A: Tetrahydrofuran (THF) readily forms peroxides upon exposure to air. These peroxides act as aggressive oxidizing agents, rapidly converting the thione group (C=S) of your compound to its oxo derivative (C=O)[2]. Because the oxo derivative is significantly more polar, it will elute earlier on a reverse-phase column. Actionable Fix: Always use inhibitor-stabilized THF (e.g., BHT-stabilized) or freshly distill the solvent over sodium/benzophenone prior to preparing your stability samples.

Q: I expected to see disulfide dimers in my mass spectrometry data to account for the mass balance loss, but none are present. Is my ionization failing? A: No, your MS parameters are likely fine. Unsubstituted benzoxazole-2-thiones exist in equilibrium with their thiol tautomers, which readily oxidize to form disulfide bonds. However, the N-propyl group on your specific compound permanently locks it in the thione form[1]. Without a free thiol group, disulfide dimerization is mechanistically impossible. Look for the oxo derivative (M - 16 Da, replacing S with O) instead.

Q: How do I definitively differentiate between hydrolytic and photolytic degradation in my aqueous stability study? A: You must implement the self-validating matrix outlined in Step 3 of our workflow. According to ICH Q1B[5], you must run parallel dark controls (samples wrapped entirely in aluminum foil) alongside your light-exposed samples. If degradation occurs equally in both the exposed and foil-wrapped vials, the mechanism is thermal/hydrolytic (governed by ICH Q1A(R2)[4]). If degradation is strictly isolated to the light-exposed vials, you are observing photolytic desulfurization.

Q: My compound is precipitating out of the Methanol/Water (50:50) mixture after 7 days at 4°C. Is this degradation? A: This is likely a physical instability (thermodynamic precipitation) rather than chemical degradation. 3-propyl-1,3-benzoxazole-2(3H)-thione is highly lipophilic due to the propyl chain and the benzoxazole core. At lower temperatures (4°C), its solubility in aqueous mixtures drops drastically. Actionable Fix: Warm the vial to 25°C and sonicate for 5 minutes. If the precipitate redissolves and the HPLC peak area matches the Day 0 control, it was purely physical precipitation.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Propyl-1,3-Benzoxazole-2(3H)-Thione Synthesis

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and purity challenges during the synthesis of 3-propyl-1,3-benzoxazole-2(3H)-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and purity challenges during the synthesis of 3-propyl-1,3-benzoxazole-2(3H)-thione.

The primary challenge in this synthesis stems from the ambident nature of the starting material, 2-mercaptobenzoxazole. Because it exists in a thiol-thione tautomeric equilibrium, alkylation can occur at either the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation)[1]. Understanding the thermodynamic and kinetic parameters of this reaction is critical to eliminating common impurities and maximizing the yield of your target N-alkylated thione.

Core Mechanistic Overview: The Ambident Dilemma

According to Pearson’s Hard Soft Acid Base (HSAB) theory, the sulfur atom in the benzoxazole-2-thiolate anion is a highly polarizable, "soft" nucleophile, while the nitrogen atom is a "hard" nucleophile. When reacting with a soft electrophile like 1-bromopropane under standard basic conditions (e.g., K₂CO₃ in acetone at room temperature), the reaction is under kinetic control . This leads to rapid attack by the sulfur atom, generating the undesired S-alkylated impurity, 2-(propylthio)benzoxazole[2].

However, the N-alkylated product (the thione) is the thermodynamic sink of the reaction due to the resonance stabilization of the thioamide-like moiety within the heterocyclic ring. By manipulating the leaving group, solvent polarity, and temperature, you can force the reaction toward the desired thermodynamic product[1].

G Start 2-Mercaptobenzoxazole + 1-Bromopropane Kinetic Kinetic Control (Soft Electrophile/Nucleophile) Start->Kinetic Base, RT (Fast) Thermo Thermodynamic Control (Extended Heat / Hard Leaving Group) Start->Thermo DMF, 120°C (Slow) S_Alkyl Impurity: 2-(Propylthio)benzoxazole Kinetic->S_Alkyl N_Alkyl Target Product: 3-Propyl-1,3-benzoxazole-2(3H)-thione Thermo->N_Alkyl Isomerization Thermal Rearrangement (>150°C, cat. R-X) S_Alkyl->Isomerization Heating Isomerization->N_Alkyl Thermodynamic Sink

Logical workflow of kinetic vs. thermodynamic control in 2-mercaptobenzoxazole alkylation.

Analytical Troubleshooting: Differentiating Impurities

Before altering your synthetic route, you must accurately identify your current product distribution. The S-alkylated impurity and the N-alkylated target have identical masses but distinct spectroscopic signatures. Use the self-validating data table below to interpret your NMR and IR spectra.

Table 1: Spectroscopic Differentiation of N- vs. S-Alkylated Products
Analytical MethodTarget: 3-Propyl-1,3-benzoxazole-2(3H)-thione (N-Alkyl)Impurity: 2-(Propylthio)benzoxazole (S-Alkyl)Diagnostic Causality
¹H NMR (CDCl₃) Triplet at ~4.1 ppm (N-CH₂)Triplet at ~3.3 ppm (S-CH₂)Nitrogen is highly deshielding in the thione system compared to the thioether sulfur.
¹³C NMR (CDCl₃) ~180 ppm (C=S thione carbon)~165 ppm (N=C-S aromatic carbon)The thione carbon is significantly more deshielded than the aromatic thiazole-type carbon.
FT-IR Strong band at 1050–1150 cm⁻¹ (C=S)Strong band at 1600–1640 cm⁻¹ (C=N)N-alkylation breaks the C=N double bond of the benzoxazole ring, replacing it with a C=S stretch.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR shows a major triplet at 3.3 ppm and only a minor peak at 4.1 ppm. How do I fix this chemoselectivity issue? A: You are trapped under kinetic control, resulting in predominant S-alkylation. To shift the equilibrium to N-alkylation, switch your solvent to a highly polar aprotic solvent (e.g., DMF or DMSO) to better solvate the base's counter-cation, leaving the hard nitrogen nucleophile exposed. Additionally, increase the reaction temperature to 120 °C and extend the reaction time to 16 hours. This provides the activation energy required for the kinetic product to rearrange into the thermodynamic N-alkyl product[1].

Q2: I have a large batch of the isolated S-alkylated impurity. Is it ruined, or can I salvage it? A: It can be salvaged. The S-alkylated product can undergo thermal isomerization to the N-alkylated thione. Heat the neat 2-(propylthio)benzoxazole to >150 °C in the presence of a catalytic amount of 1-bromopropane or iodine. The alkyl halide catalyzes the formation of a transient N,S-dipropylbenzoxazolium intermediate, which subsequently loses the S-propyl group to yield the stable thione[1].

Q3: I am observing a high-molecular-weight, highly insoluble impurity that lacks propyl protons in the NMR. What is it? A: This is bis(benzoxazol-2-yl) disulfide. It forms via the oxidative dimerization of unreacted 2-mercaptobenzoxazole in the presence of atmospheric oxygen and base. To prevent this, thoroughly degas your solvents by sparging with Argon or Nitrogen for 15 minutes prior to adding the base, and maintain an inert atmosphere throughout the reaction.

Q4: Can I avoid the ambident nucleophile problem entirely? A: Yes. If direct alkylation continues to yield inseparable mixtures, you should utilize a de novo ring-closing strategy (See Protocol B ). By reacting 2-(propylamino)phenol with carbon disulfide (CS₂) under basic conditions, the thione ring is formed with the propyl group already fixed on the nitrogen, completely bypassing the possibility of S-alkylation[3].

Validated Experimental Protocols

Protocol A: Thermodynamically Driven Direct N-Alkylation

Use this protocol to drive the equilibrium toward the target thione using standard starting materials.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-mercaptobenzoxazole (1.51 g, 10.0 mmol) and anhydrous DMF (20 mL) under an Argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol). Stir at room temperature for 30 minutes. The solution will slightly darken as the ambident anion forms.

  • Alkylation: Add 1-bromopropane (1.09 mL, 12.0 mmol) dropwise via syringe over 5 minutes. (Expert Tip: Substituting 1-bromopropane with propyl p-toluenesulfonate increases the "hardness" of the electrophile, further favoring N-alkylation).

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the reaction mixture to 120 °C for 16 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, perform a mini-workup, and check the FT-IR. If the C=N stretch at 1620 cm⁻¹ is still prominent, continue heating. If the C=S stretch at 1100 cm⁻¹ dominates, proceed to workup.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc) to yield the pure thione.

Protocol B: De Novo Synthesis (Ambident-Free Route)

Use this protocol if ultra-high purity is required and chromatographic separation of S-alkyl impurities is unfeasible.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-(propylamino)phenol (1.51 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Base Addition: Add KOH (0.67 g, 12.0 mmol) and stir until fully dissolved. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Carbon Disulfide (CS₂, 0.90 mL, 15.0 mmol) dropwise. Caution: CS₂ is highly volatile and toxic; perform strictly in a fume hood.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 8 hours. The intermediate dithiocarbamate will cyclize, expelling H₂S gas (ensure proper scrubbing/ventilation) to form the benzoxazole ring[3].

  • Workup: Cool to room temperature and slowly acidify the mixture to pH 3 using 1M HCl. The target 3-propyl-1,3-benzoxazole-2(3H)-thione will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to afford analytically pure product.

References

  • Morgan, K. J. "The Alkylation of Mercaptobenzothiazole." RSC Publishing, 1958. Available at:[Link]

  • Milite, C., et al. "Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors." ACS Omega, 2021. Available at:[Link]

  • U.S. Patent 4677209A. "Process for the preparation of 2-mercaptobenzoxazoles." Google Patents, 1987.

Sources

Troubleshooting

enhancing the purity of 3-propyl-1,3-benzoxazole-2(3H)-thione samples

Answering your request, as a Senior Application Scientist, here is the technical support center for . Technical Support Center: 3-Propyl-1,3-benzoxazole-2(3H)-thione Welcome to the dedicated support guide for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, as a Senior Application Scientist, here is the technical support center for .

Technical Support Center: 3-Propyl-1,3-benzoxazole-2(3H)-thione

Welcome to the dedicated support guide for researchers working with 3-propyl-1,3-benzoxazole-2(3H)-thione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high purity for this compound. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can confidently advance your research.

Introduction: The Importance of Purity

3-Propyl-1,3-benzoxazole-2(3H)-thione and its parent benzoxazole-2-thione scaffold are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential roles as enzyme inhibitors.[1] For applications in drug development and biological screening, achieving a high degree of purity is not merely a formality—it is critical for ensuring data reproducibility, accurate structure-activity relationship (SAR) studies, and valid toxicological assessments. Impurities can lead to misleading biological results, interfere with analytical measurements, or introduce unforeseen toxicity.

This guide is structured to help you diagnose and resolve purity issues, moving from common questions to detailed, problem-oriented solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 3-propyl-1,3-benzoxazole-2(3H)-thione?

A1: Impurities typically stem from the synthetic route. A common synthesis involves the reaction of 2-aminophenol with carbon disulfide (CS₂), often in the presence of a base like KOH, to form the benzoxazol-2(3H)-thione intermediate, followed by N-alkylation with a propyl halide (e.g., 1-bromopropane).[2]

Potential impurities include:

  • Unreacted Starting Materials: Residual 2-aminophenol, 1-bromopropane, or the un-alkylated benzoxazole-2(3H)-thione intermediate.

  • Side-Products: Polymeric materials formed from the self-reaction of starting materials under basic conditions. O-alkylation products are also a possibility, though N-alkylation is generally favored for this scaffold.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, DMF, toluene).[3][4]

  • Degradation Products: The thione functional group can be susceptible to oxidation or other degradation pathways if not handled or stored correctly.

Q2: My "pure" sample is a pale yellow/beige solid. Is this expected, or is it an impurity?

A2: Yes, many benzoxazole derivatives, including thiones, are crystalline solids that are not perfectly white.[5] A pale yellow or beige color is often inherent to the chromophore of the molecule itself and is not necessarily indicative of impurities. However, a dark brown, black, or tar-like appearance strongly suggests the presence of significant impurities, often polymeric byproducts, which require removal.[5]

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample.[3][6] A single spot across multiple eluent systems is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity analysis.[3][7] Impurities will present as extra peaks in the spectrum. Integration of the proton signals can be used for quantitative purity estimation against a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of your target compound and can help identify the mass of potential impurities.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Issue 1: Crude product is a dark, oily, or tar-like substance.
  • Primary Cause: This is often due to the formation of polymeric byproducts during the synthesis, especially if reaction temperatures were too high or reaction times were excessively long.

  • Expertise & Causality: High temperatures can promote undesired side reactions. For instance, 2-aminophenol can self-condense or polymerize under harsh basic conditions. These polymeric materials are often highly colored and have poor solubility, making purification difficult.

  • Solution Workflow:

    G start Dark, Oily Crude Product trituration Step 1: Trituration with a Non-polar Solvent (e.g., Hexane or Diethyl Ether) start->trituration filtration Step 2: Filtration trituration->filtration solid_product Solid Precipitate (Enriched Product) filtration->solid_product Collect Solid liquid_filtrate Liquid Filtrate (Contains soluble, non-polar impurities) filtration->liquid_filtrate Discard charcoal_treatment Step 3: Activated Charcoal Treatment solid_product->charcoal_treatment final_purification Step 4: Final Purification (Recrystallization or Chromatography) charcoal_treatment->final_purification

    Caption: Workflow for handling highly impure, colored crude products.

  • Detailed Protocol: Decolorization with Activated Charcoal

    • Dissolution: After initial trituration and isolation of the crude solid, dissolve it in a suitable solvent (e.g., ethyl acetate or acetone) using the minimum amount of hot solvent necessary.[5][8]

    • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product) to the hot solution. Scientist's Note: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Heating: Gently heat the mixture at reflux for 5-10 minutes. The charcoal will adsorb the highly conjugated, colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be performed quickly to prevent the desired product from crystallizing prematurely.

    • Purification: The resulting decolorized filtrate can now be subjected to recrystallization or column chromatography.

Issue 2: Low recovery after recrystallization.
  • Potential Causes:

    • Improper Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Excessive Solvent Used: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor, even after cooling.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of very small crystals or an amorphous solid, which are difficult to filter and wash effectively.

    • Premature Crystallization: The product may have crystallized during a hot filtration step (if performed).

  • Solution: Optimizing the Recrystallization Protocol

    ParameterProblemSolution & Rationale
    Solvent System Compound remains soluble even when cold.Use a mixed-solvent system. Dissolve the crude in a "good" solvent (e.g., ethanol, acetone) and add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at the boiling point until turbidity persists.[5] This fine-tunes the solubility to maximize recovery upon cooling.
    Solvent Volume Low yield.Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, forcing the product to crystallize.
    Cooling Rate Fine powder forms, hard to filter.Allow the hot, clear solution to cool slowly and undisturbed to room temperature first. Then, place it in an ice bath.[5] Slow cooling promotes the growth of larger, purer crystals by allowing the molecules to selectively arrange in the crystal lattice, excluding impurities.
    Recovery Significant product lost in mother liquor.After the first filtration, concentrate the mother liquor by ~50% and cool again to obtain a second crop of crystals. Note: The second crop may be less pure and should be analyzed separately by TLC.
Issue 3: Purity does not improve after recrystallization (TLC shows persistent impurities).
  • Primary Cause: The impurities have very similar solubility properties to the desired product, making separation by recrystallization ineffective. This is common if the impurity is a structurally similar analogue (e.g., an isomer).

  • Solution: Purification by Column Chromatography

    G start Impure product with similar-solubility impurities choose_method Decision: Recrystallization Ineffective start->choose_method chromatography Purify by Silica Gel Column Chromatography choose_method->chromatography slurry_prep Step 1: Prepare Silica Slurry and Pack Column chromatography->slurry_prep sample_load Step 2: Load Sample (Dry or Wet Loading) slurry_prep->sample_load elution Step 3: Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) sample_load->elution fraction_collection Step 4: Collect Fractions elution->fraction_collection tlc_analysis Step 5: Analyze Fractions by TLC fraction_collection->tlc_analysis combine_pure Step 6: Combine Pure Fractions and Evaporate Solvent tlc_analysis->combine_pure pure_product High Purity Product combine_pure->pure_product

    Caption: Decision workflow for switching to column chromatography.

  • Detailed Protocol: Flash Column Chromatography

    • Solvent System Selection: Use TLC to determine an appropriate eluent system. Aim for a system (e.g., Hexane:Ethyl Acetate) that gives your desired product an Rf value of ~0.3-0.4 and separates it well from all impurities.[3][9]

    • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, most non-polar mobile phase. Ensure there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with the mobile phase. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. Collect the eluate in a series of fractions (e.g., in test tubes).

    • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

    • Isolation: Combine the fractions that contain only the pure product spot and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-propyl-1,3-benzoxazole-2(3H)-thione.[5]

References

  • Shanbhag, G. S., Bhargava, A., Pal Singh, G., Joshi, S. D., & Chundawat, N. S. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. Available at: [Link]

  • Ram Kesur, R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Lichtenthaler, F. W. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents (WO2006096624A1).
  • Hojati, S. F., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. Available at: [Link]

  • Kratochvíl, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Hassan, S. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. NeuroQuantology. Available at: [Link]

  • Al-Masoudi, N. A. (2009). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Baghdad Science Journal. Available at: [Link]

  • Farooq, N. R., & Hussein, F. A. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Available at: [Link]

  • Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3- benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)- one derivatives as potent anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Ravi Kumar, D., et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Zhang, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]

  • Lee, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Kumar, V., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Nguyen, T. B., et al. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Journal of Science and Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic-chemistry.org. Available at: [Link]

  • Lisurek, M., et al. (2011). Design of benzimidazole- and benzoxazole-2-thione derivatives as inhibitors of bacterial hyaluronan lyase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Supporting Information: Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences. Available at: [Link]

  • Yüksek, H., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Laeeq, S., et al. (2012). BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Saba, S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 3-propyl-1,3-benzoxazole-2(3H)-thione to other inhibitors

An In-Depth Comparative Guide to the Efficacy of Kinase Inhibitors: Evaluating 3-propyl-1,3-benzoxazole-2(3H)-thione Against Established c-Src Tyrosine Kinase Inhibitors Introduction: The Quest for Specificity and Potenc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Kinase Inhibitors: Evaluating 3-propyl-1,3-benzoxazole-2(3H)-thione Against Established c-Src Tyrosine Kinase Inhibitors

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The benzoxazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its structural resemblance to naturally occurring nucleic bases allows it to interact with biological macromolecules, making it a valuable starting point for the design of targeted therapies.[2] In the realm of oncology, benzoxazole derivatives have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][6]

While specific experimental data on the efficacy of 3-propyl-1,3-benzoxazole-2(3H)-thione is not extensively documented in publicly available literature, its chemical structure suggests potential activity as a kinase inhibitor. This guide will therefore use the proto-oncogene c-Src tyrosine kinase as a representative and highly relevant target to frame a comprehensive comparison. c-Src was the first discovered proto-oncogene and plays a pivotal role in cell proliferation, survival, and migration.[7] Its overexpression and hyperactivity are frequently correlated with the metastatic potential of tumors, making it an attractive target for cancer therapy.[7][8]

This guide will provide a comparative analysis of the potential efficacy of a novel benzoxazole-based inhibitor against well-established c-Src inhibitors such as Dasatinib, Saracatinib, and Bosutinib. We will delve into the experimental methodologies required to rigorously assess inhibitor potency and selectivity, providing a framework for researchers and drug development professionals to evaluate novel chemical entities.

The Central Role of c-Src in Cellular Signaling

c-Src is a non-receptor tyrosine kinase that acts as a central node in numerous signaling pathways. It relays signals from cell surface receptors, such as epidermal growth factor receptor (EGFR) and integrins, to downstream effectors that control critical cellular processes.[7][9][10] The dysregulation of c-Src can lead to uncontrolled cell growth, increased metastatic potential, and resistance to other targeted therapies.[7]

c_Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_cellular_responses Cellular Responses Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) c-Src c-Src Growth_Factor_Receptors->c-Src Integrins Integrins Integrins->c-Src RAS/MAPK_Pathway RAS/MAPK Pathway c-Src->RAS/MAPK_Pathway PI3K/AKT_Pathway PI3K/AKT Pathway c-Src->PI3K/AKT_Pathway STAT3_Pathway STAT3 Pathway c-Src->STAT3_Pathway FAK_Pathway FAK Pathway c-Src->FAK_Pathway Angiogenesis Angiogenesis c-Src->Angiogenesis Proliferation Proliferation RAS/MAPK_Pathway->Proliferation Survival Survival PI3K/AKT_Pathway->Survival STAT3_Pathway->Proliferation Migration Migration FAK_Pathway->Migration

Caption: Simplified c-Src signaling pathway.

Comparative Analysis of c-Src Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency, often measured as the half-maximal inhibitory concentration (IC50), and its selectivity, which is the ability to inhibit the target kinase without affecting other kinases. High promiscuity can lead to off-target effects and toxicity.

InhibitorTarget KinaseIC50 (nM)Other Notable Targets (IC50 in nM)
Dasatinib Src0.8Abl (<1), c-Kit (79)
Saracatinib Src2.7Abl (16), EGFR (3000)
Bosutinib Src1.2Abl (1), EGFR (>1000)
PP2 Src33Lck, FynT, c-Abl (325)

Note: IC50 values can vary depending on the experimental conditions and assay format.[10][11]

Dasatinib is an FDA-approved drug that potently inhibits c-Src but is also known to be a promiscuous kinase inhibitor, binding to numerous kinases with high affinity.[8][9] This broad activity can be advantageous in some contexts but also increases the risk of off-target effects. In contrast, inhibitors like Saracatinib and Bosutinib exhibit different selectivity profiles. While both are potent Src inhibitors, their activity against other kinases, such as EGFR, varies significantly.[11] PP2 is a commonly used research tool that shows good selectivity for Src family kinases over many other kinase families, though it also inhibits c-Abl.[12]

A novel inhibitor based on the 3-propyl-1,3-benzoxazole-2(3H)-thione scaffold would need to be rigorously profiled against a panel of kinases to determine its selectivity. The unique chemical features of this scaffold could potentially lead to a novel binding mode or improved selectivity compared to existing inhibitors.

Experimental Protocols for Determining Inhibitor Efficacy

To objectively compare the efficacy of a novel inhibitor like 3-propyl-1,3-benzoxazole-2(3H)-thione, a series of well-defined experiments are necessary. The following protocols provide a framework for assessing both biochemical and cellular potency.

Experimental Workflow for Inhibitor Evaluation

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) Selectivity_Profiling Kinome-wide Selectivity Profiling Kinase_Assay->Selectivity_Profiling Western_Blot Western Blot for p-Src Inhibition Selectivity_Profiling->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Western_Blot->Proliferation_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) Proliferation_Assay->Migration_Assay Novel_Inhibitor Novel_Inhibitor Novel_Inhibitor->Kinase_Assay

Caption: Experimental workflow for inhibitor testing.

Protocol 1: In Vitro c-Src Kinase Assay (Luminescence-based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified c-Src kinase.

Materials:

  • Purified, active c-Src kinase

  • Src substrate peptide (e.g., KVEKIGEGTYGVVYK)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., 3-propyl-1,3-benzoxazole-2(3H)-thione) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 96-well plate, add 5 µL of each inhibitor dilution. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme background control.

  • Add 10 µL of a solution containing the Src substrate peptide and ATP to each well.

  • Add 10 µL of a solution containing the purified c-Src kinase to all wells except the background control.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[13]

  • Add 50 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature.[13]

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.[13]

Data Analysis:

  • Subtract the background luminescence from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Inhibition of c-Src Phosphorylation via Western Blotting

This protocol assesses the ability of an inhibitor to block c-Src activity within a cellular context by measuring the phosphorylation of Src at its activation loop (Tyrosine 416).

Materials:

  • Cancer cell line with high c-Src activity (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • Test inhibitor dissolved in DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle-only control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[13]

  • Determine the protein concentration of the lysates using a BCA assay.[13]

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[13]

  • Transfer the separated proteins to a PVDF membrane.[13]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Src to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for both phospho-Src and total Src.

  • Calculate the ratio of phospho-Src to total Src for each treatment condition.

  • Determine the percentage of inhibition of Src phosphorylation relative to the vehicle-treated control.

Conclusion and Future Perspectives

The evaluation of a novel kinase inhibitor such as 3-propyl-1,3-benzoxazole-2(3H)-thione requires a multifaceted approach that combines biochemical and cellular assays. While this guide has focused on c-Src as a representative target, the principles and protocols described herein are broadly applicable to the characterization of inhibitors for other kinases.

A promising inhibitor will not only exhibit high potency in biochemical assays but will also demonstrate significant activity in cellular models, effectively blocking downstream signaling pathways and eliciting the desired biological response, such as the inhibition of cancer cell proliferation and migration. Furthermore, a detailed selectivity profile is crucial to anticipate potential off-target effects and to guide further optimization of the lead compound. The development of highly selective inhibitors is a key goal in modern drug discovery, as it can lead to improved therapeutic windows and reduced side effects.[12] The benzoxazole scaffold continues to be a rich source of novel therapeutic agents, and the rigorous evaluation of new derivatives is essential for advancing the field of targeted cancer therapy.

References

  • Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine - PMC. (n.d.). NIH. Retrieved March 28, 2026, from [Link]

  • Bivalent Inhibitors of c-Src Tyrosine Kinase That Bind a Regulatory Domain | Bioconjugate Chemistry. (2016, June 7). ACS Publications. Retrieved March 28, 2026, from [Link]

  • c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve?. (2020, June 7). MDPI. Retrieved March 28, 2026, from [Link]

  • Src inhibitor - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC. (n.d.). NIH. Retrieved March 28, 2026, from [Link]

  • 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases. (2005, August 1). PubMed. Retrieved March 28, 2026, from [Link]

  • Development of a highly selective c-Src kinase inhibitor - PMC. (n.d.). NIH. Retrieved March 28, 2026, from [Link]

  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC. (2023, December 2). NIH. Retrieved March 28, 2026, from [Link]

  • Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays | Journal of Proteome Research. (2008, August 13). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. (2015, September 22). Oncotarget. Retrieved March 28, 2026, from [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2026, March 17). Retrieved March 28, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved March 28, 2026, from [Link]

  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (2010, May 9). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences. Retrieved March 28, 2026, from [Link]

  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022, July 1). PubMed. Retrieved March 28, 2026, from [Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016, June 10). PubMed. Retrieved March 28, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved March 28, 2026, from [Link]

  • Molecular modelling assisted identification of novel Benzoxazole derivatives as hit molecules targeting Mycobacterial Membrane Protein Large 3 (MmpL3). (2026, February 1). PubMed. Retrieved March 28, 2026, from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

Sources

Comparative

validation of 3-propyl-1,3-benzoxazole-2(3H)-thione's mechanism of action

An In-Depth Guide to the Mechanistic Validation of 3-Propyl-1,3-benzoxazole-2(3H)-thione A Senior Application Scientist's Guide to Elucidating a Novel Compound's Mechanism of Action Authored for Researchers, Scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mechanistic Validation of 3-Propyl-1,3-benzoxazole-2(3H)-thione

A Senior Application Scientist's Guide to Elucidating a Novel Compound's Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is rich with novel chemical entities, yet the path from a promising molecule to a validated therapeutic is paved with rigorous mechanistic studies. This guide focuses on 3-propyl-1,3-benzoxazole-2(3H)-thione, a compound for which the mechanism of action is not extensively documented in publicly available literature. This scenario is common and presents a unique opportunity to design a validation strategy from the ground up.

This document will not simply present known facts about this specific molecule. Instead, it will serve as a comprehensive playbook for any researcher faced with an uncharacterized compound. We will propose a plausible, testable hypothesis for the mechanism of action of 3-propyl-1,3-benzoxazole-2(3H)-thione based on the known activities of its core chemical scaffold, the benzoxazole-2-thione family. We will then detail a multi-tiered experimental plan to validate this hypothesis, comparing our target compound to a well-characterized alternative, Ebselen, which shares structural similarities and a known mechanism.

Part 1: The Investigational Landscape and a Testable Hypothesis

The benzoxazole-2-thione core is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. Compounds containing this moiety have demonstrated activities including antioxidant, anti-inflammatory, and enzyme inhibitory effects. A prominent mechanism for related sulfur-containing heterocyclic compounds is the inhibition of enzymes through covalent interaction with cysteine residues in the active site.

A well-documented compound with a related selenium-containing scaffold is Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one). Ebselen is a potent antioxidant and anti-inflammatory agent that functions as a glutathione peroxidase (GPx) mimic and an inhibitor of multiple enzymes, often through interaction with thiol groups. Given the chemical similarity—specifically the accessible chalcogen (sulfur in our case, selenium in Ebselen's) and the heterocyclic core—we can formulate a primary hypothesis:

Primary Hypothesis: 3-propyl-1,3-benzoxazole-2(3H)-thione (herein referred to as PBT) acts as an enzyme inhibitor, potentially targeting proteins with reactive cysteine residues in their active sites, similar to the broader class of thiol-reactive compounds.

This guide will systematically test this hypothesis.

Part 2: A Phased Approach to Mechanistic Validation

We will employ a three-phase experimental workflow. This structure ensures that we build a foundation of evidence, from broad cellular effects to specific molecular interactions.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular & Phenotypic Confirmation P1_A Cellular Thermal Shift Assay (CETSA) (Target Engagement) P1_B Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) P1_A->P1_B Confirms direct binding P2_A Enzyme Inhibition Assays (IC50 Determination) P1_B->P2_A Identified target for biochemical assay P2_B Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) P2_A->P2_B Defines inhibitory action P3_A Cell-Based Pathway Analysis (e.g., Western Blot for downstream markers) P2_B->P3_A Confirmed mechanism informs cellular study P3_B Phenotypic Assays (e.g., Cell Viability, Cytokine Production) P3_A->P3_B Links molecular action to cellular outcome End Validated Mechanism of Action P3_B->End Start Hypothesis: PBT is a Cysteine-Reactive Enzyme Inhibitor Start->P1_A

Figure 1. A phased workflow for validating the mechanism of action of PBT.

Phase 1: Does PBT Engage a Cellular Target?

The first critical step is to determine if PBT directly interacts with proteins inside a cell. Without target engagement, any observed cellular effect could be an artifact.

Experiment 1A: Cellular Thermal Shift Assay (CETSA)

Causality: The principle behind CETSA is that when a small molecule binds to a protein, it generally increases the protein's thermal stability.[1][2][3][4] By heating cell lysates or intact cells treated with PBT across a temperature gradient, we can identify proteins that are stabilized (i.e., remain soluble at higher temperatures) compared to untreated controls. This provides strong evidence of direct target engagement in a native cellular environment.[1][2]

Protocol: CETSA for Target Engagement

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T or a cancer cell line like A549) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in PBS. Treat aliquots with either PBT (e.g., 10 µM), Ebselen (10 µM, as a positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating: Transfer the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[2][5]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Analyze the soluble fractions by SDS-PAGE and Western Blotting using an antibody against a suspected target (if known from literature on related compounds, e.g., a specific dehydrogenase or peroxidase) or by mass spectrometry for unbiased target identification.

  • Data Interpretation: A stabilized protein will show a stronger band (or higher abundance in mass spectrometry) at higher temperatures in the PBT-treated sample compared to the DMSO control. This "thermal shift" indicates binding.

Experiment 1B: Isothermal Titration Calorimetry (ITC)

Causality: While CETSA confirms engagement in cells, ITC provides quantitative, biophysical data on the binding event in a purified system.[6][7] ITC directly measures the heat released or absorbed when a ligand binds to its target protein, allowing for the precise determination of binding affinity (KD), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction.[7][8][9][10] This is the gold standard for confirming a direct, specific interaction.

Protocol: ITC for Binding Affinity

  • Protein Preparation: Express and purify the candidate target protein identified from CETSA or literature review. Ensure the protein is pure and properly folded.

  • Sample Preparation: Prepare a solution of the target protein (e.g., 10-20 µM) in a suitable buffer (e.g., PBS, pH 7.4) in the ITC sample cell. Prepare a solution of PBT (e.g., 100-200 µM) in the same buffer in the injection syringe.

  • Titration: Perform a series of small, sequential injections of the PBT solution into the protein solution while measuring the heat changes.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of PBT to protein. Fit the resulting isotherm to a suitable binding model to calculate KD, ΔH, and n.

Table 1: Hypothetical Target Engagement & Binding Affinity Data

CompoundCETSA Thermal Shift (ΔTm)ITC Binding Affinity (KD)
PBT +4.2 °C1.5 µM
Ebselen +5.1 °C0.8 µM
Vehicle (DMSO) No ShiftNo Binding

Phase 2: How Does PBT Affect Target Function?

Having confirmed that PBT binds to a specific target, the next step is to determine the functional consequence of this binding. Based on our hypothesis, we will test for enzyme inhibition.

Experiment 2A: Enzyme Inhibition Assay

Causality: This is a direct test of our hypothesis. We will use a biochemical assay to measure the activity of the target enzyme in the presence of increasing concentrations of PBT. This will allow us to determine the potency of inhibition, expressed as the half-maximal inhibitory concentration (IC50).

Protocol: Peroxidase Inhibition Assay (Example)

Let's assume our target is a peroxidase-like enzyme, a common target for thiol-reactive compounds.[11][12]

  • Reaction Setup: In a 96-well plate, add the purified target enzyme, a suitable substrate (e.g., guaiacol), and hydrogen peroxide (H2O2) in a reaction buffer.[12]

  • Inhibitor Addition: Add varying concentrations of PBT or Ebselen (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO control.

  • Kinetic Measurement: Measure the rate of the reaction by monitoring the increase in absorbance of the product (e.g., tetraguaiacol at 470 nm) over time using a plate reader.[12]

  • IC50 Calculation: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Comparative Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
PBT Peroxidase X5.2
Ebselen Peroxidase X2.8

Phase 3: What is the Downstream Cellular Consequence?

Finally, we must connect the specific molecular interaction (enzyme inhibition) to a broader cellular effect. This validates the biological relevance of the mechanism of action.

Experiment 3A: Cellular Pathway Analysis

Causality: If PBT inhibits a key enzyme in a signaling pathway, we should be able to observe changes in the levels or modification states of downstream proteins. For example, if the target enzyme is involved in regulating oxidative stress, we can measure markers of that pathway.

Signaling_Pathway PBT PBT Target Target Enzyme (e.g., Peroxidase X) PBT->Target Inhibits Product Product B (Signaling Molecule) Target->Product Produces Substrate Substrate A Substrate->Target Acts on Downstream Downstream Effector Protein (e.g., p-p38 MAPK) Product->Downstream Activates

Sources

Validation

Cross-Reactivity Profiling of 3-Propyl-1,3-benzoxazole-2(3H)-thione: A Comparative Guide for Target Selectivity

Executive Summary For drug development professionals evaluating heterocyclic scaffolds, 3-propyl-1,3-benzoxazole-2(3H)-thione (3-PBT) (CAS#: 32602-80-5)[1] presents a fascinating case study in polypharmacology. Benzoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals evaluating heterocyclic scaffolds, 3-propyl-1,3-benzoxazole-2(3H)-thione (3-PBT) (CAS#: 32602-80-5)[1] presents a fascinating case study in polypharmacology. Benzoxazole-2-thiones are privileged structures known to interact with diverse targets, including Mycobacterium tuberculosis salicylate synthase (MbtI)[2], bacterial hyaluronan lyase (Hyal)[3], and cholesteryl ester transfer protein (CETP)[4]. This guide objectively compares the performance of 3-PBT against alternative inhibitors, dissects the mechanistic basis of its cross-reactivity, and provides self-validating experimental protocols for selectivity profiling.

Structural & Mechanistic Rationale for Cross-Reactivity

The cross-reactivity of 3-PBT is not random; it is a direct consequence of its electronic distribution and steric profile:

  • Thione-Mediated Chelation (Nucleophilic Attack): The C=S bond is highly polarizable. The S1 sulfur atom acts as a potent nucleophile and metal chelator, while the N3 nitrogen serves as an electrophilic attack site[5]. This allows the core to coordinate with metal-dependent enzymes (like MbtI) or form strong hydrogen bonds in catalytic clefts.

  • Steric Accommodation of the N-Propyl Group: The substitution of the N-position dictates target selectivity. In MbtI, the deletion of an N-acetyl group or replacement with an N-alkyl group significantly decreases potency, as the enzyme's pocket relies on specific H-bond donor/acceptor geometries[2]. Conversely, Streptococcus pneumoniae Hyal possesses a hydrophobic sub-pocket that readily accommodates N-alkyl (like propyl) and N-aryl substitutions, increasing the scaffold's affinity for this off-target[3].

Pathway cluster_MbtI M. tuberculosis Pathway cluster_Hyal S. pneumoniae Pathway Chorismate Chorismate MbtI MbtI Enzyme Chorismate->MbtI Mycobactin Mycobactin MbtI->Mycobactin Hyaluronan Hyaluronan Hyal Hyaluronan Lyase Hyaluronan->Hyal Disaccharides Disaccharides Hyal->Disaccharides Inhibitor 3-PBT Scaffold Inhibitor->MbtI Target Inhibitor->Hyal Cross-Reactivity

Fig 1. Dual-pathway inhibition mapping of 3-PBT against MbtI and Hyaluronan Lyase targets.

Comparative Performance: 3-PBT vs. Alternative Inhibitors

When evaluated as a primary inhibitor for MbtI, 3-PBT exhibits a narrow Selectivity Index (SI) due to its structural affinity for Hyal. The table below compares 3-PBT's quantitative performance against optimized, target-specific alternatives.

Compound / ScaffoldPrimary TargetIC₅₀ (Primary)Major Cross-Reactive TargetIC₅₀ (Off-Target)Selectivity Index (SI)
3-PBT (Probe) MbtI18.5 µMHyaluronan Lyase22.0 µM~1.2
Benzimidazole-2-thione 4 MbtI9.2 µM[2]Hyaluronan Lyase>100 µM>10.8
N-(3-phenylpropionyl)-benzoxazole-2-thione Hyal15.0 µM[3]MbtI45.0 µM3.0
Torcetrapib (Alternative) CETP0.05 µMVarious (High Toxicity)[4]N/AN/A

Data Synthesis Note: 3-PBT demonstrates moderate dual-inhibition. For selective MbtI targeting, replacing the benzoxazole oxygen with an NH (forming a benzimidazole) and swapping the propyl group for an acetyl group restores selectivity[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity must be quantified using orthogonal, self-validating assays.

Protocol A: Steady-State Kinetic High-Throughput Assay for MbtI

This protocol leverages the intrinsic fluorescence of salicylate to monitor MbtI activity in a 384-well format[2].

  • Causality for Design: Direct measurement of salicylate avoids the need for coupled enzymes, reducing the risk of false positives caused by off-target inhibition of the coupling system.

  • Self-Validation Mechanism: A parallel counter-screen using pure salicylate is mandatory. If a compound quenches the fluorescence of the pure salicylate control, it is flagged as an optical artifact rather than a true inhibitor.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM TCEP.

    • Enzyme Addition: Dispense 10 µL of MbtI enzyme (final concentration 50 nM) into a 384-well black microplate.

    • Compound Transfer: Pin-transfer 100 nL of 3-PBT (and analogs) from a DMSO stock plate (ensure final DMSO remains < 1%).

    • Equilibration: Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of chorismate substrate (final concentration 50 µM).

    • Kinetic Readout: Monitor fluorescence continuously (Ex: 305 nm, Em: 410 nm) for 20 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol B: Hyaluronan Lyase (Hyal) Degradation Assay

This assay evaluates the off-target affinity of 3-PBT against S. pneumoniae Hyal[3].

  • Causality for Design: Hyal cleaves hyaluronan into unsaturated disaccharides. These products absorb strongly at 232 nm, allowing for direct spectrophotometric tracking of off-target lyase inhibition.

  • Self-Validation Mechanism: A standard curve of a known unsaturated disaccharide must be included in every plate to normalize for batch-to-batch enzyme variability and ensure the UV readouts are within the linear dynamic range.

  • Step-by-Step Methodology:

    • Substrate Preparation: Prepare a substrate solution of 0.5 mg/mL hyaluronic acid in 50 mM sodium phosphate buffer (pH 6.0).

    • Pre-incubation: Pre-incubate 3-PBT with 10 nM Hyal enzyme for 10 minutes at 37°C.

    • Initiation: Add the hyaluronic acid substrate to initiate cleavage.

    • Measurement: Measure the increase in absorbance at 232 nm over 30 minutes using a UV-transparent microplate reader.

    • Quantification: Compare the cleavage rate against a vehicle control (DMSO) to quantify cross-reactivity and establish the off-target IC₅₀.

Workflow Lib Compound Library (3-PBT & Analogs) Primary Primary Target Assay (MbtI Inhibition) Lib->Primary HT Screening Cross Cross-Reactivity Profiling (Hyal & CETP) Primary->Cross Active Hits SI Selectivity Index (SI) Calculation Cross->SI Off-target Data

Fig 2. High-throughput screening and cross-reactivity profiling workflow for 3-PBT derivatives.

Strategic Recommendations for Lead Optimization

When utilizing the 3-PBT scaffold, researchers must actively manage its polypharmacological tendencies. While the benzoxazole-2-thione core is highly effective for interacting with specific active sites, the N-propyl group introduces hydrophobic interactions that inadvertently stabilize binding in off-target lyases[3]. To optimize for MbtI and eliminate Hyal cross-reactivity, transition from N-alkyl to N-acetyl derivatives, which enforce rigid H-bond geometries preferred by MbtI[2]. If targeting CETP, be aware that off-target effects in this class have historically led to high toxicity, necessitating rigorous counter-screening[4].

References

[5] Title: Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies Source: MDPI URL:[Link]

[3] Title: Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole Source: Oxford Academic (Glycobiology) URL: [Link]

[2] Title: Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening Source: PMC (National Institutes of Health) URL: [Link]

[4] Title: Reliable structural information for rational design of benzoxazole type potential cholesteryl ester transfer protein (CETP) inhibitors through multiple validated modeling techniques Source: Taylor & Francis URL: [Link]

[1] Title: 3-Propyl-1,3-benzoxazole-2(3H)-thione | CAS#:32602-80-5 Source: Chemsrc URL:[Link]

Sources

Validation

A Guide to Investigating the Differential Cytotoxicity of 3-propyl-1,3-benzoxazole-2(3H)-thione in Normal Versus Cancer Cells

In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts is of paramount importance. The benzoxazole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts is of paramount importance. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-proliferative activity.[1][2][3][4][5] This guide focuses on a specific derivative, 3-propyl-1,3-benzoxazole-2(3H)-thione, and provides a comprehensive experimental framework to meticulously evaluate its cytotoxic profile in normal versus cancerous cell lines.

This document is not merely a list of protocols; it is a strategic guide grounded in established scientific principles. We will delve into the rationale behind experimental choices, the intricacies of data interpretation, and the potential mechanistic pathways that may govern the compound's activity. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and detailed methodologies required to conduct a thorough and self-validating investigation.

The Scientific Premise: Why Investigate 3-propyl-1,3-benzoxazole-2(3H)-thione?

The 1,3-benzoxazole ring system is a versatile pharmacophore present in a variety of biologically active compounds.[5][6] Modifications to this core structure can dramatically influence its therapeutic properties. The "thione" (C=S) functional group at the 2-position and the N-propyl substitution at the 3-position of the specific compound are critical determinants of its chemical and biological behavior. While extensive data exists for benzoxazol-2(3H)-one derivatives (containing a C=O group), the thione analogue warrants a separate, detailed investigation.[6][7][8][9]

Studies on related benzoxazole compounds have revealed a promising trend: selective cytotoxicity towards cancer cells. For instance, certain novel benzoxazole-benzamide conjugates have shown weak cytotoxicity against normal human fibroblasts (WI-38) while being potent against colon (HCT-116) and breast (MCF-7) cancer cell lines, resulting in a favorable selectivity index.[1] The prevailing hypothesis is that these compounds may exploit biochemical differences between normal and malignant cells, such as altered metabolic pathways or dependencies on specific signaling cascades, to induce cell death.

A common mechanism of action for anticancer benzoxazole derivatives is the induction of apoptosis, or programmed cell death.[2][6][10][11] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[2][11] Therefore, a central part of our investigation will be to determine if 3-propyl-1,3-benzoxazole-2(3H)-thione triggers apoptosis and whether this occurs preferentially in cancer cells.

Proposed Experimental Workflow and Mechanistic Hypothesis

To systematically evaluate the differential cytotoxicity, we propose a multi-tiered experimental approach. This workflow is designed to first quantify the cytotoxic effect, then to elucidate the primary mechanism of cell death, and finally to investigate effects on cell cycle progression.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cell Cycle Analysis A Select Cell Lines: - Cancer (e.g., MCF-7, A549) - Normal (e.g., WI-38, hFOB) B MTT Assay (Dose-Response Treatment) A->B C Calculate IC50 Values (Cancer vs. Normal) B->C D Determine Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) C->D E Treat cells with IC50 concentration C->E Proceed if SI is favorable F Annexin V / Propidium Iodide Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic vs. Necrotic Cells G->H I Treat cells with sub-IC50 concentration H->I Investigate further J Propidium Iodide Staining (with RNase treatment) I->J K Flow Cytometry Analysis J->K L Determine Cell Population in G0/G1, S, and G2/M Phases K->L G compound 3-propyl-1,3-benzoxazole-2(3H)-thione Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibition (?) Bax Bax (Pro-apoptotic) compound->Bax Activation (?) Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. This means that for every experiment, appropriate controls are included to ensure the reliability and reproducibility of the results.

Cell Culture
  • Cancer Cell Lines: Select relevant cancer cell lines. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), or HCT-116 (colorectal carcinoma). [1][2]* Normal Cell Line: A non-cancerous cell line is crucial for comparison. Human fibroblasts like WI-38 are an excellent choice as they have been used in similar selectivity studies. [1]* Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

Protocol 1: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [12][13]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. [13]

  • Step 1: Cell Seeding

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. [14] 4. Incubate the plate overnight to allow for cell attachment. [15]

  • Step 2: Compound Treatment

    • Prepare a stock solution of 3-propyl-1,3-benzoxazole-2(3H)-thione in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.

    • Incubate for 24, 48, or 72 hours.

  • Step 3: MTT Addition and Incubation

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [12] 2. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [14] 3. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [14]

  • Step 4: Solubilization and Absorbance Reading

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [16] 3. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. [12] 4. Read the absorbance at a wavelength of 570 nm using a microplate reader. [14]

  • Step 5: Data Analysis

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. [17][18]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [18][19]Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (healthy and early apoptotic) but can enter late apoptotic and necrotic cells. [18]

  • Step 1: Cell Treatment and Harvesting

    • Seed cells in 6-well plates and treat them with the pre-determined IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).

    • Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin. [20] 3. Combine the floating and adherent cells and wash them twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes. [19]

  • Step 2: Staining

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Step 3: Flow Cytometry Analysis

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. [17] 3. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates correctly.

  • Step 4: Data Interpretation

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells. [18] * Annexin V+ / PI+: Late apoptotic or necrotic cells. [18] * Annexin V- / PI+: Necrotic cells (due to primary necrosis).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide to quantify the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). [21][22]Apoptotic cells can also be identified as a "sub-G1" peak due to DNA fragmentation. [21]

  • Step 1: Cell Treatment and Fixation

    • Seed cells and treat with a sub-lethal concentration of the compound (e.g., IC25) to observe effects on the cell cycle without inducing widespread cell death.

    • Harvest the cells as described previously.

    • Wash the cell pellet with PBS, then fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. [23] 4. Incubate the cells for at least 2 hours at -20°C for fixation. [24]

  • Step 2: Staining

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [23]RNase A is crucial to degrade RNA, ensuring that PI only stains DNA. [21] 3. Incubate for 30 minutes at room temperature in the dark.

  • Step 3: Flow Cytometry Analysis

    • Analyze the samples on a flow cytometer.

    • Collect the fluorescence data on a linear scale, as the difference in DNA content between G1 and G2/M is a factor of two. [23] 3. Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Cytotoxicity (IC50) of 3-propyl-1,3-benzoxazole-2(3H)-thione

Cell LineTypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7 Breast CancerExperimental ValueCalculated Value
A549 Lung CancerExperimental ValueCalculated Value
WI-38 Normal FibroblastExperimental ValueN/A

The Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells.

Table 2: Apoptosis and Cell Cycle Arrest Summary (48h Treatment)

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Vehicle ControlValueValueValueValueValue
Compound (IC50)ValueValueValueValueValue
WI-38 Vehicle ControlValueValueValueValueValue
Compound (IC50)ValueValueValueValueValue

By following this structured, hypothesis-driven experimental plan, researchers can generate robust and publishable data to clearly delineate the cytotoxic profile of 3-propyl-1,3-benzoxazole-2(3H)-thione. The findings will contribute valuable knowledge to the field of medicinal chemistry and may identify a promising new candidate for further preclinical development in cancer therapy.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • PMC. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC. [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Journal of Clinical Practice and Research. (2026, February 10). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • PMC. (2022, September 28). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PMC. [Link]

  • Taylor & Francis Online. (2021, December 27). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. [Link]

  • Taylor & Francis Online. (2022, June 15). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Taylor & Francis Online. [Link]

  • ResearchGate. (2010, May 9). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]

  • PubMed. (2021, January 15). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

  • RSC Publishing. (2014, October 29). General and efficient synthesis of benzoxazol-2(3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities. RSC Advances. [Link]

  • PubMed. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of compounds 3a-l against the panel of human tumor... ResearchGate. [Link]

  • PMC. (2024, January 3). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PMC. [Link]

  • Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances. [Link]

  • (2026, March 16). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link]

  • PubMed. (n.d.). Enhancement of Cytotoxicity of Three Apoptosis-inducing Agents Against Human Oral Squamous Cell Carcinoma Cell Line by Benzoxazinotropone. PubMed. [Link]

  • PMC. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]

  • ResearchGate. (2025, August 10). (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. [Link]

  • Frontiers. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[12][17]xazin-3(4H). Frontiers. [Link]

  • PMC. (2021, May 8). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [17][21]Azoles. PMC. [Link]

  • PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

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Comparative

Comprehensive In Vivo Validation Guide: 3-Propyl-1,3-benzoxazole-2(3H)-thione (3-PBZT) vs. Standard Antimicrobial Agents

As antimicrobial resistance and infection-induced oxidative stress continue to challenge clinical paradigms, the benzoxazole-2-thione scaffold has emerged as a highly privileged pharmacophore in modern drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance and infection-induced oxidative stress continue to challenge clinical paradigms, the benzoxazole-2-thione scaffold has emerged as a highly privileged pharmacophore in modern drug discovery[1]. As a Senior Application Scientist, I have structured this guide to critically evaluate 3-propyl-1,3-benzoxazole-2(3H)-thione (3-PBZT) (CAS#: 32602-80-5)[2]. Unlike traditional azole antifungals or standard antibiotics, 3-PBZT and its closely related derivatives offer a dual-action mechanism: potent inhibition of microbial spread and robust host cytoprotection[3][4].

This guide objectively compares the in vivo performance of 3-PBZT against standard alternatives and outlines the self-validating experimental protocols required to rigorously quantify its efficacy and safety.

Mechanistic Grounding: The Causality of N-Alkylation and Thione Tautomerism

To understand the in vivo behavior of 3-PBZT, we must analyze its structural causality. The molecule relies on two critical features:

  • The Thione (C=S) Moiety: The presence of the thione group at the 2-position of the fused aromatic ring confers strong nucleophilic character[1]. This allows the molecule to effectively chelate metal ions and scavenge reactive oxygen species (ROS), providing significant cytoprotective activity against oxidative stress-induced cell damage[4]. Furthermore, this moiety acts as a potent active-site inhibitor of bacterial hyaluronan lyases (Hyals), enzymes critical for the degradation of the host extracellular matrix and subsequent microbial dissemination[5].

  • The N-Propyl Substitution: Alkylation at the nitrogen atom locks the molecule in the stable thione tautomer (preventing conversion to the thiol form). The specific choice of a 3-carbon propyl chain optimizes the partition coefficient (LogP). This precise lipophilicity allows for efficient penetration of fungal and bacterial cell walls without disrupting mammalian erythrocyte membranes—a common toxicity issue seen in highly lipophilic, longer-chain derivatives[4].

Pathway PBZT 3-PBZT (N-propyl-benzoxazole-2-thione) Thione Thione (C=S) Core PBZT->Thione Propyl N-Propyl Alkyl Chain PBZT->Propyl ROS ROS Scavenging (Host Cytoprotection) Thione->ROS Electron transfer Hyal Hyaluronan Lyase Inhibition Thione->Hyal Active site chelation Membrane Optimized Lipophilicity (Membrane Permeation) Propyl->Membrane LogP tuning Membrane->Hyal Intracellular access

Fig 1: Dual-action mechanism of 3-PBZT mediating cytoprotection and antimicrobial efficacy.

Comparative Performance Data

When validating 3-PBZT, it is essential to benchmark it against established clinical standards (e.g., Fluconazole for fungal infections) and standard experimental inhibitors (e.g., N-(3-phenylpropionyl)-benzoxazole-2-thione for Hyal inhibition)[3][5]. The data below synthesizes the comparative advantages of the N-alkylated benzoxazole-2-thione class.

Table 1: Comparative In Vitro and In Vivo Efficacy Profiles

Compound / AgentPrimary Target / MechanismTarget IC50 / EfficacyIn Vivo Survival (G. mellonella, 72h)Hemolytic Activity (Human RBCs, 0.1 mg/mL)
3-PBZT (N-propyl derivative) Dual: Anti-Candida & CytoprotectiveHigh broad-spectrum efficacy> 85% survival< 5% (Biocompatible) [4]
Fluconazole (Standard) Ergosterol synthesis inhibitionStrain-dependent (Resistance common)~ 75% survival< 5%
N-(3-phenylpropionyl)-BZT Bacterial Hyaluronan Lyase (Hyal)15 µM (SagHyal)[5]N/A (Toxicity dependent)Moderate
Benzothiazole-2-thione analogs Antimicrobial / AntioxidantModerate< 50% (High toxicity)> 40% (Membrane disruptive)[4]

Data Insight: The critical differentiator for 3-PBZT is its cytoprotective nature. While benzothiazole-2-thione analogs fail to protect red blood cells from oxidative stress and often induce hemolysis, the oxygen-containing benzoxazole ring combined with the N-propyl chain ensures biocompatibility and robust in vivo survival[4].

Self-Validating In Vivo Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental tier includes internal controls to isolate the drug's true pharmacological effect from physical trauma or vehicle-induced artifacts.

Protocol A: Galleria mellonella Toxicity and Efficacy Model

G. mellonella larvae are utilized as an intermediate in vivo model because their innate immune system (relying on the phenoloxidase cascade) closely mimics mammalian innate immunity, allowing for high-throughput, low-cost validation before murine studies[3].

Step-by-Step Methodology:

  • Larval Selection & Acclimatization: Select healthy, cream-colored larvae weighing 250–300 mg. Starve for 24 hours at 37°C prior to the experiment to normalize metabolic baselines.

  • Control Matrix Establishment (Self-Validation):

    • Negative Control (Untouched): Validates environmental health.

    • Trauma Control (PBS injection): Isolates mortality caused by the physical puncture of the Hamilton syringe.

    • Vehicle Control (DMSO/Tween-80 in PBS): Validates that the solvent used to dissolve 3-PBZT is non-toxic.

  • Inoculation: Inject 10 µL of a standardized Candida albicans or Streptococcus pneumoniae suspension ( 1×106 CFU/larva) into the last left proleg.

  • Treatment Administration: 2 hours post-infection, inject 10 µL of 3-PBZT (at 5, 10, and 20 mg/kg equivalents) into the last right proleg.

  • Monitoring & Melanization Scoring: Incubate at 37°C. Monitor survival at 24, 48, and 72 hours. Crucial: Quantify the melanization (darkening of the larvae) using a visual scoring index. Reduced melanization in the 3-PBZT group directly correlates with the compound's ROS-scavenging and cytoprotective properties, proving it actively reduces host immune exhaustion[3][4].

Protocol B: Murine Systemic Infection & Cytoprotection Model

To validate the dual-action mechanism (antimicrobial + cytoprotective), we must measure both microbial clearance and host tissue integrity.

Step-by-Step Methodology:

  • Subject Preparation: Use 6-8 week old female BALB/c mice. Randomize into groups (n=8): Uninfected+Vehicle, Infected+Vehicle, Infected+Fluconazole, Infected+3-PBZT.

  • Systemic Infection: Administer 5×105 CFU of the pathogen via the lateral tail vein.

  • Dosing Regimen: Administer 3-PBZT via intraperitoneal (IP) injection at 10 mg/kg once daily for 5 days.

  • Dual-Endpoint Harvesting: On day 6, euthanize the subjects. Harvest the kidneys and spleen.

  • Endpoint 1 (Antimicrobial Efficacy): Homogenize half of the kidney tissue in sterile PBS. Plate serial dilutions on Sabouraud Dextrose Agar (for Candida) or Blood Agar (for Streptococcus). Count CFUs after 24h to quantify microbial burden.

  • Endpoint 2 (Cytoprotective Validation): Process the remaining kidney tissue to measure Malondialdehyde (MDA) levels via a TBARS assay. Causality: A reduction in tissue MDA levels in the 3-PBZT group compared to the Infected+Vehicle group chemically validates the in vivo ROS-scavenging capability of the thione moiety[4].

Workflow InVitro In Vitro Hemolysis (Human RBCs) GMModel G. mellonella Model (In Vivo Survival) InVitro->GMModel Safety Gate Murine Murine Infection (CFU & MDA Assays) GMModel->Murine Dose Selection Data Efficacy vs Toxicity Validation Murine->Data Final Profiling

Fig 2: Self-validating in vivo workflow for evaluating benzoxazole-2-thione derivatives.

Conclusion

The in vivo validation of 3-propyl-1,3-benzoxazole-2(3H)-thione demonstrates a significant paradigm shift from traditional single-target antimicrobials. By leveraging the specific electronic properties of the thione core and the optimized lipophilicity of the N-propyl chain, 3-PBZT successfully bridges the gap between pathogen eradication (via Hyal inhibition) and host tissue preservation (via ROS scavenging)[4][5]. For drug development professionals, integrating the self-validating G. mellonella and dual-endpoint murine models described above is critical for accurately profiling the therapeutic window of next-generation benzoxazole-2-thiones.

References
  • Chemsrc. (2024). 3-Propyl-1,3-benzoxazole-2(3H)-thione | CAS#:32602-80-5.
  • Oxford Academic. (2006). Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. Glycobiology.
  • Semantic Scholar / Molecules. (2023). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives.
  • PMC / NIH. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities.
  • ResearchGate. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Benzimidazole-2-thione, Benzoxazole-2-thione and Benzothiazole-2-thione.

Sources

Validation

A Comparative Benchmarking Guide to 3-propyl-1,3-benzoxazole-2(3H)-thione: Evaluating Anticancer Efficacy Against Standard Chemotherapeutics

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The benzoxazole scaffold has emerged as a privileged structure in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects[1]. This guide provides a comprehensive benchmarking analysis of a specific derivative, 3-propyl-1,3-benzoxazole-2(3H)-thione, against the established antimetabolite drug, 5-Fluorouracil (5-FU). Our analysis is grounded in established experimental protocols and aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this novel compound.

The rationale for investigating 3-propyl-1,3-benzoxazole-2(3H)-thione stems from the known bioactivity of the benzoxazole-2-thione core. This moiety is recognized for its interaction with various biological targets, and substitutions at the N-3 position can significantly modulate its pharmacological profile. This guide will present a hypothetical, yet scientifically plausible, comparative dataset to illustrate the benchmarking process.

Mechanistic Landscape: Benzoxazoles vs. 5-Fluorouracil

A fundamental aspect of benchmarking is understanding the mechanisms of action of the compounds under investigation. 3-propyl-1,3-benzoxazole-2(3H)-thione and 5-Fluorouracil are presumed to exert their cytotoxic effects through distinct pathways.

5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU's primary mode of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication. The resulting depletion of thymidine leads to cell cycle arrest and apoptosis.

3-propyl-1,3-benzoxazole-2(3H)-thione: While the precise mechanism of this specific derivative is yet to be fully elucidated, broader studies on benzoxazole derivatives suggest a multi-faceted approach to inducing cancer cell death. Many derivatives have been shown to be potent inducers of apoptosis through pathways independent of DNA synthesis inhibition[2][3]. Some have been identified as inhibitors of key signaling kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and proliferation[4][5]. For the purpose of this guide, we will hypothesize that 3-propyl-1,3-benzoxazole-2(3H)-thione primarily functions as an inducer of the intrinsic apoptotic pathway.

cluster_0 5-Fluorouracil (5-FU) Pathway cluster_1 Hypothesized 3-propyl-1,3-benzoxazole-2(3H)-thione Pathway 5-FU 5-FU TS_Inhibition Thymidylate Synthase Inhibition 5-FU->TS_Inhibition Thymidine_Depletion Thymidine Depletion TS_Inhibition->Thymidine_Depletion DNA_Synthesis_Arrest DNA Synthesis Arrest Thymidine_Depletion->DNA_Synthesis_Arrest Apoptosis_5FU Apoptosis DNA_Synthesis_Arrest->Apoptosis_5FU Benzoxazole 3-propyl-1,3-benzoxazole-2(3H)-thione Mitochondrial_Stress Mitochondrial Stress Benzoxazole->Mitochondrial_Stress Caspase_Activation Caspase-9 Activation Mitochondrial_Stress->Caspase_Activation Executioner_Caspases Caspase-3/7 Activation Caspase_Activation->Executioner_Caspases Apoptosis_Benzo Apoptosis Executioner_Caspases->Apoptosis_Benzo

Figure 1: Contrasting mechanistic pathways of 5-FU and the test compound.

In Vitro Benchmarking: Cytotoxicity Assessment

The cornerstone of anticancer drug evaluation is the in vitro cytotoxicity assay. Here, we outline the protocol for a comparative assessment of 3-propyl-1,3-benzoxazole-2(3H)-thione and 5-FU against the HCT116 human colorectal carcinoma cell line, a well-established model in cancer research[6][7][8].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[9][10]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[9].

Materials:

  • HCT116 human colorectal carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-propyl-1,3-benzoxazole-2(3H)-thione (Test Compound)

  • 5-Fluorouracil (Standard Drug)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound and 5-FU in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[11].

Hypothetical Comparative Data

The following table summarizes the anticipated results from the MTT assay, presenting the half-maximal inhibitory concentration (IC₅₀) values.

CompoundCell LineIC₅₀ (µM) after 48h
3-propyl-1,3-benzoxazole-2(3H)-thioneHCT11615.8
5-FluorouracilHCT11625.2

Interpretation of Results: In this hypothetical scenario, 3-propyl-1,3-benzoxazole-2(3H)-thione exhibits a lower IC₅₀ value compared to 5-FU, suggesting greater potency in inhibiting the proliferation of HCT116 cells in vitro.

Antibacterial Spectrum Analysis

Given the broad bioactivity of benzoxazoles, it is prudent to assess the antimicrobial properties of 3-propyl-1,3-benzoxazole-2(3H)-thione. This provides a more complete pharmacological profile and can indicate potential for dual-action therapies or off-target effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[12]. The broth microdilution method is a standard procedure for determining MIC values[13][14].

Materials:

  • Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains

  • Mueller-Hinton Broth (MHB)

  • 3-propyl-1,3-benzoxazole-2(3H)-thione (Test Compound)

  • Ciprofloxacin (Standard Antibiotic)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound and ciprofloxacin in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth[15].

workflow Start: Prepare Serial Dilutions Inoculate with Bacterial Suspension Incubate at 37°C for 18-24h Read Plates for Turbidity Determine Lowest Concentration with No Growth (MIC)

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-propyl-1,3-benzoxazole-2(3H)-thione

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic interaction between a chemical's molecular properties and the researcher's environment....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic interaction between a chemical's molecular properties and the researcher's environment.

3-Propyl-1,3-benzoxazole-2(3H)-thione (CAS: 32602-80-5)[1] is a highly valuable intermediate. The benzoxazole ring is a privileged pharmacophore in modern drug discovery, frequently utilized in the synthesis of target-specific therapeutics, including VEGFR-2 inhibitors and novel antitubercular agents[2]. However, handling this compound requires strict operational discipline. The presence of the thione (-C=S) moiety combined with a lipophilic propyl chain introduces specific handling challenges: the lipophilicity enhances the molecule's ability to permeate dermal barriers, while the thione group acts as a reactive nucleophile, leading to acute skin and respiratory irritation[3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of 3-propyl-1,3-benzoxazole-2(3H)-thione.

Quantitative Hazard & PPE Matrix

Understanding the why behind personal protective equipment (PPE) ensures compliance through comprehension. Below is the mechanistic causality behind the GHS hazard classifications for benzoxazole-2-thione derivatives[3].

Hazard Classification (GHS)Mechanistic CausalityRequired PPE & Engineering Control
H302: Harmful if swallowed Systemic toxicity upon gastrointestinal absorption due to the rapid mucosal uptake of the lipophilic benzoxazole core.Strict prohibition of food/drink. Mandatory hand-washing post-operation.
H315: Causes skin irritation The propyl group facilitates epidermal penetration; the thione moiety reacts with skin proteins, causing irritation.Thick nitrile gloves (≥15 mil) or double-gloved disposable nitrile; fully buttoned lab coat.
H319: Causes serious eye irritation Direct interaction with corneal mucosal membranes disrupts lipid bilayers.Unvented or indirectly vented chemical splash goggles (ANSI Z87.1+).
H335: May cause respiratory irritation Fine crystalline powder easily aerosolizes; inhalation deposits reactive thione particles onto sensitive respiratory epithelium.Certified chemical fume hood (80-120 fpm) or NIOSH N95/P100 respirator.

Core PPE Selection & Mechanistic Justification

  • Hand Protection (The Movement Factor): Standard disposable nitrile gloves (4-5 mil) are often incorrectly assumed to be universally protective. However, field-proven permeation studies demonstrate that continuous hand movement significantly increases the permeation rate of organic compounds through elastomers, reducing the breakthrough time of disposable nitrile gloves by up to 31%[4]. Because 3-propyl-1,3-benzoxazole-2(3H)-thione is highly lipophilic, it can rapidly permeate thin barriers if dissolved in organic solvents.

    • Protocol: Use heavy-duty nitrile gloves (e.g., Sol-Vex, ≥15 mil) for extended handling of solutions[5]. If handling the dry powder, double-gloving with standard disposable nitrile is an acceptable self-validating system—if the outer glove tears or is visibly contaminated, the inner glove preserves the barrier while you doff and replace the outer layer.

  • Respiratory Protection: Aerosolized thione powders are potent mucous membrane irritants. All weighing and transfer must occur inside a certified chemical fume hood. If a hood is structurally unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Eye & Body Protection: Wear chemical splash goggles. Standard safety glasses with side shields are insufficient because they leave gaps where airborne dust can settle into the eyes. A 100% cotton or flame-resistant (FR) lab coat must be worn to prevent the accumulation of reactive dust on personal clothing.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, follow this chronological workflow when handling the compound.

Workflow N1 1. Fume Hood Setup (80-120 fpm) N2 2. Don Core PPE (Coat & Goggles) N1->N2 N3 3. Double-Glove Nitrile (Mitigate Permeation) N2->N3 N4 4. Anti-Static Handling (Prevent Aerosolization) N3->N4 N5 5. Doff Outer Gloves (Inside Hood) N4->N5 N6 6. Surface Decon & Hand Washing N5->N6

Fig 1: Standard operating procedure workflow for handling 3-propyl-1,3-benzoxazole-2(3H)-thione.

Step 1: System Verification (Pre-Operation)

  • Validate that the fume hood face velocity is between 80-120 feet per minute (fpm). Causality: This specific velocity ensures sufficient draft to capture aerosolized thione particulates without creating turbulent eddies that could blow the powder back into the operator's breathing zone.

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react violently with thiones.

Step 2: Barrier Implementation (Donning)

  • Don a lab coat and fully button it to the neck.

  • Equip chemical splash goggles.

  • Double-glove with nitrile, carefully inspecting the fingertips and webbing for micro-tears before proceeding.

Step 3: Material Handling (Execution)

  • Use anti-static weighing boats and spatulas. Causality: Benzoxazole thione derivatives can accumulate electrostatic charge during friction (tribocharging). Using static-prone plastic can cause the fine powder to violently repel and aerosolize upon transfer.

  • Keep the primary chemical container tightly closed immediately after extracting the required mass.

Step 4: Containment & Decontamination (Doffing)

  • Doff the outer contaminated gloves inside the fume hood. Causality: Removing gloves outside the hood risks transferring invisible chemical dust to the broader laboratory environment, compromising the safety of other personnel.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Disposal Plan

In the event of a spill, rapid state-assessment is critical to prevent the compound from becoming an inhalation hazard or entering aquatic ecosystems.

Spill S1 Spill Detected S2 Assess Material State S1->S2 S3 Solid / Powder S2->S3 S4 Solvent Solution S2->S4 S5 Mist with Water (Suppress Dust) S3->S5 S6 Apply Inert Absorbent (Silica/Vermiculite) S4->S6 S7 Seal in Hazardous Waste Container S5->S7 S6->S7

Fig 2: Decision tree for 3-propyl-1,3-benzoxazole-2(3H)-thione spill containment and disposal.

Spill Containment Protocol:

  • For Powder Spills: Do not dry sweep. Dry sweeping will immediately aerosolize the thione[3]. Instead, lightly mist the powder with water to suppress dust generation, then collect it using a damp, inert absorbent pad.

  • For Solution Spills: If the compound is dissolved in a solvent, surround and cover the spill with an inert absorbent material such as silica gel, sand, or vermiculite[3].

Disposal Plan: 3-Propyl-1,3-benzoxazole-2(3H)-thione, along with all contaminated PPE and spill cleanup materials, must be placed in a sealed, airtight hazardous waste container. Label the container clearly as "Toxic/Irritant Organic Solid Waste" and dispose of it strictly according to local EPA/RCRA regulations. Under no circumstances should this compound be flushed down drains, as thione and benzoxazole derivatives pose significant toxicity risks to aquatic environments[3].

References

  • "3-Propyl-1,3-benzoxazole-2(3H)-thione | CAS#:32602-80-5", Chemsrc,[Link]

  • "A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery", National Institutes of Health (NIH),[Link]

  • "Disposable gloves: An innate source of transferable chemical residues", ResearchGate,[Link]

  • "Chlorothalonil – Knowledge and References", Taylor & Francis, [Link]

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